molecular formula C19H13ClN4O B1666512 AZSMO-23 CAS No. 496793-75-0

AZSMO-23

Cat. No.: B1666512
CAS No.: 496793-75-0
M. Wt: 348.8 g/mol
InChI Key: SLWFSDGDCCUXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZSMO-23 is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). It acts by blocking hKv4.3-hKChIP2.2, hCav3.2 and hKv1.5 and activating hCav1.2/β2/α2δ.

Properties

CAS No.

496793-75-0

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O/c20-15-8-7-13(22-19(25)12-4-3-9-21-11-12)10-14(15)18-23-16-5-1-2-6-17(16)24-18/h1-11H,(H,22,25)(H,23,24)

InChI Key

SLWFSDGDCCUXDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZSMO-23
N-(3-(1H-benzimidazol-2-yl)-4-chlorophenyl)pyridine-3-carboxamide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZSMO-23 on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and electrophysiological effects of AZSMO-23, a notable activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). The following sections detail the compound's mechanism of action, present quantitative data from key experiments, and outline the methodologies used in its characterization.

Core Mechanism of Action

This compound functions as a type 2 hERG channel activator.[1] Its primary mechanism involves a significant modification of the channel's gating properties. Specifically, this compound induces a substantial depolarizing shift in the voltage dependence of inactivation, while having no effect on the voltage dependence of activation.[2][3] This attenuation of C-type inactivation leads to a pronounced increase in the outward hERG current.[1][3]

The interaction of this compound with the hERG channel is highly sensitive to the channel's conformation, with evidence suggesting that its effects are intrinsically linked to the inactivation process.[1][4] This is further supported by studies on non-inactivating mutant channels, where the activator effect is abolished.[1]

AZSMO23_Mechanism cluster_channel hERG Channel Gating cluster_drug This compound Interaction cluster_outcome Resulting Effect Activation Activation Gate (Voltage-Dependent) Inactivation Inactivation Gate (Voltage-Dependent) Activation->Inactivation Opens Increased_Current Increased Outward hERG Current Inactivation->Increased_Current Leads to AZSMO23 This compound Shift Depolarizing Shift in Voltage Dependence of Inactivation AZSMO23->Shift Induces No_Effect No Shift in Voltage Dependence of Activation AZSMO23->No_Effect Shift->Inactivation Modulates No_Effect->Activation

Figure 1: Logical relationship of this compound's mechanism of action on hERG channel gating.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies of this compound on wild-type and mutant hERG channels.

Table 1: Effect of this compound on Wild-Type hERG Currents

ParameterValueConditions
Pre-pulse Current EC50 28.6 µMMeasured at +40 mV
Tail Current EC50 11.2 µMMeasured at -30 mV
Pre-pulse Current Increase 952 ± 41%At 100 µM this compound
Tail Current Increase 238 ± 13%At 100 µM this compound
Shift in V0.5 of Inactivation +74.5 mVDepolarizing shift
Shift in V0.5 of Activation No significant shift

Table 2: Effects of this compound on Mutant hERG Channels

hERG MutantEffect of this compound
Y652A Blocker
F656T Enhanced activator activity
G628C/S631C (non-inactivating) Inhibited activity

Table 3: Selectivity Profile of this compound against Other Cardiac Ion Channels

Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Blocked
hCav3.2 Blocked
hKv1.5 Blocked
hCav1.2/β2/α2δ Activated

Experimental Protocols

The characterization of this compound's effects on hERG and other cardiac ion channels involved both automated and conventional electrophysiology techniques.[1][2]

Cell Lines and Channel Expression
  • hERG Channels : Studies were conducted using cell lines stably expressing wild-type (WT) hERG, as well as mutant variants including Y652A, F656T, and the non-inactivating G628C/S631C.[1]

  • Other Cardiac Ion Channels : A panel of cell lines expressing other key cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ were utilized to assess the selectivity of this compound.[1][2]

Electrophysiological Recordings

Automated Electrophysiology:

  • Platform : A high-throughput automated patch-clamp system was employed for the initial screening and pharmacological characterization of this compound.[1]

  • Voltage Protocols : Standard voltage protocols were used to elicit and measure hERG currents. A typical protocol involves a depolarizing pre-pulse to activate the channels, followed by a repolarizing step to measure the tail current.[1]

  • Data Acquisition and Analysis : Concentration-response curves were generated by exposing cells to increasing concentrations of this compound to determine EC50 values for the effects on pre-pulse and tail currents.[1][2]

Conventional Electrophysiology:

  • Technique : Whole-cell patch-clamp recordings were performed to further characterize the mechanism of action of this compound.[2]

  • Voltage-Dependence of Activation : The voltage-dependence of activation was determined by measuring tail currents at a fixed negative potential following a series of depolarizing pre-pulses of varying voltages. The resulting data were fitted with a Boltzmann function.[2]

  • Voltage-Dependence of Inactivation : To assess the voltage-dependence of inactivation, a two-pulse protocol was used. A conditioning pre-pulse to various voltages was followed by a test pulse to a fixed depolarizing potential. The normalized current amplitudes were then plotted against the pre-pulse voltage and fitted with a Boltzmann function to determine the half-inactivation voltage (V0.5).[2]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocols Voltage Protocols cluster_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture (hERG-expressing cell lines) Cell_Plating Plating for Electrophysiology Cell_Culture->Cell_Plating Automated_Ephys Automated Patch-Clamp (Screening & EC50) Cell_Plating->Automated_Ephys Conventional_Ephys Conventional Patch-Clamp (Mechanism of Action) Cell_Plating->Conventional_Ephys CR_Curves Concentration-Response Curves Automated_Ephys->CR_Curves Selectivity Selectivity Profile Automated_Ephys->Selectivity vs. other channels Activation_Protocol Activation Protocol Conventional_Ephys->Activation_Protocol Inactivation_Protocol Inactivation Protocol Conventional_Ephys->Inactivation_Protocol Boltzmann_Fit Boltzmann Function Fitting Activation_Protocol->Boltzmann_Fit Inactivation_Protocol->Boltzmann_Fit EC50_Values EC50 Values CR_Curves->EC50_Values Gating_Shifts Voltage-Dependent Gating Shifts Boltzmann_Fit->Gating_Shifts Statistical_Analysis Statistical Analysis

Figure 2: Workflow for the electrophysiological characterization of this compound.

Conclusion and Implications

This compound is a valuable pharmacological tool for investigating the mechanisms of type 2 hERG channel activators.[1] Its distinct action of modulating inactivation without affecting activation provides a specific means to study the inactivation gating of the hERG channel. The subtle structure-activity relationships, where close analogs of this compound act as inhibitors, highlight the delicate nature of molecular interactions with the hERG channel.[2] Understanding the mechanism of compounds like this compound is crucial for both cardiac safety pharmacology and the potential development of therapeutic agents for conditions such as congenital long QT syndrome.[1][2]

References

The Pharmacology of Benzimidazole hERG Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3][4] However, the interaction of some benzimidazole-containing compounds with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development.[5] Inhibition of the hERG channel, which is crucial for cardiac repolarization, can lead to QT interval prolongation, increasing the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[6][7][8] This technical guide provides a comprehensive overview of the pharmacology of benzimidazole hERG modulators, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Quantitative Analysis of Benzimidazole hERG Blockade

The inhibitory potency of various benzimidazole derivatives and other compounds containing this scaffold against the hERG channel has been quantified using electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potential of a compound to block the hERG channel. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the hERG blocking activity of several well-characterized benzimidazole-containing drugs.

CompoundTypehERG IC50 (nM)Assay MethodCell LineReference
Astemizole (B1665302)Antihistamine0.9Patch ClampHEK 293[9]
DesmethylastemizoleMetabolite of Astemizole1.0Patch ClampHEK 293[9]
NorastemizoleMetabolite of Astemizole27.7Patch ClampHEK 293[9]
Domperidone (B1670879)Antiemetic57.0Patch ClampHEK 293[10]
Pimozide (B1677891)Antipsychotic18Patch ClampNot Specified[11]
Azabenzimidazole 11Antimalarial Analog5070Not SpecifiedNot Specified[12]
Azabenzimidazole 9Antimalarial Analog2720Not SpecifiedNot Specified[12]

Structure-Activity Relationship (SAR) of Benzimidazole hERG Modulators

The interaction of benzimidazole derivatives with the hERG channel is highly dependent on their chemical structure. Key structural features that influence hERG blocking activity have been identified through systematic SAR studies.[2][13]

A generalized pharmacophore model for hERG blockers often includes a basic nitrogen atom, an aromatic ring, and two lipophilic regions.[5] For benzimidazole-containing compounds, the benzimidazole core itself can act as a key aromatic feature. Modifications to different positions of the benzimidazole ring system and its substituents can significantly alter hERG affinity.

For instance, in a series of astemizole analogues developed as antimalarial agents, subtle modifications to the benzimidazole phenyl ring, such as the insertion of a nitrogen atom to create azabenzimidazoles, led to a significant reduction in hERG inhibitory activity while retaining the desired antiplasmodium potency.[12] Specifically, 5-azabenzimidazole and 4-azabenzimidazole analogues displayed a 4.3- and 8.0-fold decrease in hERG inhibition compared to the parent compound, respectively.[12] This highlights the potential for medicinal chemists to design safer benzimidazole-based drugs by carefully tuning their structure to minimize hERG liability.

The following diagram illustrates a simplified structure-activity relationship for benzimidazole derivatives targeting the hERG channel.

SAR_Benzimidazole_hERG Structure-Activity Relationship of Benzimidazole hERG Blockers cluster_benzimidazole Benzimidazole Core cluster_substituents Substituent Modifications cluster_activity hERG Activity Benzimidazole Benzimidazole (Aromatic Core) R1 N1-Substituent Benzimidazole->R1 R2 C2-Substituent Benzimidazole->R2 R5_R6 C5/C6-Substituents Benzimidazole->R5_R6 High_hERG High hERG Inhibition R1->High_hERG Bulky, lipophilic groups R2->High_hERG Basic amine-containing side chains Low_hERG Low hERG Inhibition R2->Low_hERG Reducing basicity of distal nitrogen R5_R6->Low_hERG Introduction of polar groups (e.g., nitrogen in azabenzimidazoles)

A simplified diagram illustrating key SAR points for benzimidazole hERG modulators.

Molecular Determinants of Benzimidazole Binding to the hERG Channel

The binding of benzimidazole derivatives and other hERG blockers occurs within the central cavity of the channel pore. Specific amino acid residues play a critical role in forming the binding site and determining the affinity of these interactions. Mutagenesis studies have identified several key residues, primarily located in the S6 helix and the pore helix of the hERG channel.

Aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helices, are crucial for high-affinity binding of many hERG blockers through π-π stacking and hydrophobic interactions.[14] The benzimidazole ring of compounds like astemizole is thought to engage in these types of interactions. Additionally, residues in the pore helix, such as Threonine 623 (T623) and Serine 624 (S624), can form hydrogen bonds with polar moieties on the blocker molecules.[14]

The diagram below illustrates the key amino acid residues within the hERG channel pore that are involved in the binding of benzimidazole modulators.

hERG_Binding_Site Key Amino Acid Residues in the hERG Channel for Benzimidazole Binding cluster_pore hERG Channel Pore Cavity cluster_benzimidazole Benzimidazole Modulator Y652 Y652 (S6 Helix) F656 F656 (S6 Helix) T623 T623 (Pore Helix) S624 S624 (Pore Helix) Benzimidazole Benzimidazole Scaffold Benzimidazole->Y652 π-π stacking Benzimidazole->F656 Hydrophobic interaction Benzimidazole->S624 Hydrogen bond

Key residues in the hERG channel pore interacting with benzimidazole modulators.

Experimental Protocols for Assessing hERG Channel Modulation

The evaluation of a compound's effect on the hERG channel is a critical component of preclinical safety pharmacology. The whole-cell patch-clamp technique is considered the "gold standard" for characterizing the interaction of drugs with the hERG channel. Higher-throughput screening methods, such as the thallium flux assay, are also employed for earlier-stage screening.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic current flowing through hERG channels in living cells expressing the channel.

1. Cell Preparation:

  • HEK 293 or CHO cells stably expressing the hERG channel are commonly used.

  • Cells are cultured according to standard protocols and plated at a low density in a recording chamber on the day of the experiment.

2. Electrophysiological Recording:

  • Pipette Solution (Internal): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.

  • Bath Solution (External): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.

  • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (gigaseal) with the cell membrane.

  • The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • The cell membrane potential is held at a holding potential of -80 mV.

  • To elicit hERG current, a depolarizing pulse to +20 mV for 2-5 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Currents are recorded in a control (vehicle) solution until a stable baseline is achieved.

  • The test compound is then perfused at increasing concentrations, allowing the current to reach a steady-state at each concentration.

4. Data Analysis:

  • The amplitude of the hERG tail current is measured at each compound concentration.

  • The percentage of current inhibition is calculated relative to the control current.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

The following workflow diagram illustrates the key steps in the whole-cell patch-clamp assay for hERG channel inhibition.

Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp hERG Assay Start Start Cell_Prep Cell Preparation (hERG-expressing cells) Start->Cell_Prep Gigaseal Gigaseal Formation Cell_Prep->Gigaseal Whole_Cell Whole-Cell Configuration Gigaseal->Whole_Cell Baseline Record Baseline Current (Control Solution) Whole_Cell->Baseline Compound_App Compound Application (Increasing Concentrations) Baseline->Compound_App Record_Current Record hERG Current Compound_App->Record_Current Compound_App->Record_Current Repeat for each concentration Data_Analysis Data Analysis (IC50 Determination) Record_Current->Data_Analysis End End Data_Analysis->End

A flowchart of the whole-cell patch-clamp experimental workflow.
Thallium Flux Assay

This is a higher-throughput, fluorescence-based assay that indirectly measures hERG channel activity.

1. Principle:

  • The assay uses thallium (Tl+) as a surrogate for potassium (K+).

  • hERG-expressing cells are loaded with a Tl+-sensitive fluorescent dye.

  • When the hERG channels are opened, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • hERG channel blockers inhibit the influx of Tl+, resulting in a reduced fluorescent signal.

2. Assay Procedure:

  • Cell Plating: hERG-expressing cells are plated in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: The cells are incubated with a loading buffer containing the Tl+-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Stimulation and Fluorescence Measurement: A stimulus buffer containing Tl+ is added to open the hERG channels, and the fluorescence intensity is measured over time using a fluorescence plate reader.

3. Data Analysis:

  • The change in fluorescence in the compound-treated wells is compared to that in control wells to determine the percent inhibition.

  • IC50 values can be calculated from the concentration-response curves.

Conclusion

The interaction of benzimidazole-containing compounds with the hERG potassium channel is a critical consideration in drug discovery and development. A thorough understanding of the structure-activity relationships and the molecular determinants of binding is essential for designing novel benzimidazole-based therapeutics with an improved cardiac safety profile. The use of robust and validated in vitro assays, such as the whole-cell patch-clamp and thallium flux assays, is indispensable for the early identification and characterization of hERG modulation. By integrating SAR insights with rigorous experimental evaluation, researchers can mitigate the risk of cardiotoxicity and advance the development of safer and more effective medicines.

References

An In-depth Technical Guide to AZSMO-23 and its Effects on Cardiac Action Potential Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacological and electrophysiological properties of AZSMO-23, a notable activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1). The hERG channel is a critical component in cardiac action potential repolarization, and its modulation is a key area of interest in both cardiovascular drug development and safety pharmacology.[1][2] this compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been shown to increase hERG channel current, an effect with potential therapeutic implications for conditions such as congenital long QT syndrome.[1][3][4] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines the experimental protocols used for its characterization, and provides visual representations of its functional impact and the methodologies employed.

Mechanism of Action

This compound functions as a type 2 hERG activator.[1][2] Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][3] This shift, measured at a substantial 74.5 mV, leads to an increase in both the pre-pulse and tail currents of the hERG channel.[2][3][4] By modifying the inactivation gating, this compound effectively increases the probability of the channel being in a conducting state, thereby enhancing the repolarizing current.[2]

Signaling Pathway and Functional Effect

The following diagram illustrates the effect of this compound on the hERG channel, leading to an alteration of the cardiac action potential.

AZSMO23_Mechanism cluster_membrane Cardiomyocyte Membrane AZSMO23 This compound hERG hERG (Kv11.1) Channel AZSMO23->hERG Binds to and modulates inactivation gating IKr Increased IKr (K+ Efflux) hERG->IKr Enhances current Repolarization Accelerated Phase 3 Repolarization IKr->Repolarization Contributes to AP Cardiac Action Potential Repolarization->AP Shortens duration

Fig. 1: Mechanism of this compound action on the hERG channel and cardiac repolarization.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on wild-type (WT) and mutant hERG channels, as well as its activity on other cardiac ion channels.

Table 1: Effect of this compound on Wild-Type hERG Channel Currents
ParameterConcentrationEffectReference
Pre-pulse Current 100 µM952 ± 41% increase at +40 mV[1][3]
EC5028.6 µM[2][3][4]
Tail Current 100 µM238 ± 13% increase at -30 mV[1][3]
EC5011.2 µM[2][3][4]
Voltage Dependence of Inactivation 30 µM74.5 mV depolarizing shift[1][3]
Voltage Dependence of Activation 30 µMNo significant shift[1][3]
Table 2: Effects of this compound on Mutant hERG Channels
hERG MutantEffect of this compoundReference
Y652A Blocker[1][2][3][4]
F656T Enhanced activator activity[1][2][3][4]
G628C/S631C (non-inactivating) Inhibited activity[1][2][3][4]
Table 3: Selectivity Profile of this compound on Other Cardiac Ion Channels
Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Blocker
hCav3.2 Blocker
hKv1.5 Blocker
hCav1.2/β2/α2δ Activator
Data sourced from multiple references.[1][2][3][4]

Experimental Protocols

The characterization of this compound's effects on cardiac ion channels was primarily conducted using electrophysiological techniques, specifically automated and conventional whole-cell patch clamping.

Whole-Cell Patch Clamp Electrophysiology

This technique was employed to measure the ion currents through the hERG channels in response to this compound.

Cell Lines:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the wild-type or mutant hERG channels were used.[3]

General Protocol:

  • Cells are cultured and prepared for electrophysiological recording.

  • A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential, typically -80 mV.

  • A series of voltage steps (voltage protocols) are applied to elicit channel gating and ion currents.

  • Currents are recorded before and after the application of this compound or a vehicle control.

Voltage Protocols for hERG Channel Characterization

Specific voltage protocols were utilized to investigate the effects of this compound on the activation and inactivation properties of the hERG channel.

1. Activation Protocol:

  • Objective: To determine the voltage dependence of channel activation.

  • Method: From a holding potential of -80 mV, the membrane potential is stepped to a range of depolarizing potentials (e.g., from -70 mV to +40 mV) for a duration sufficient to elicit channel opening. This is followed by a repolarizing step (e.g., to -30 mV) to measure the tail current, which reflects the closing of the channels that were opened during the depolarizing step.[1] The amplitude of the tail current is plotted against the pre-pulse potential to generate an activation curve.

Activation_Protocol cluster_protocol Voltage-Clamp Protocol cluster_measurement Current Measurement p1 Holding Potential -80 mV p2 Depolarizing Steps (-70 to +40 mV) p1->p2 Step 1 p3 Repolarizing Step -30 mV p2->p3 Step 2 m1 Pre-pulse Current (during depolarizing step) p4 Return to Holding p3->p4 Step 3 m2 Tail Current (during repolarizing step)

Fig. 2: Workflow for the hERG activation protocol.

2. Inactivation Protocol (Triple Pulse Protocol):

  • Objective: To determine the voltage dependence of steady-state inactivation.

  • Method: This protocol involves three voltage steps:

    • A strong depolarizing pre-pulse (e.g., to +40 mV) to inactivate all channels.

    • A subsequent variable voltage step to a range of potentials (e.g., from -120 mV to +80 mV) to allow channels to recover from inactivation to a steady state.

    • A final depolarizing step back to the initial depolarized potential (e.g., +40 mV) to measure the fraction of channels that are not inactivated.[1] The current amplitude during the third step is plotted against the voltage of the second step to construct an inactivation curve.

Inactivation_Protocol cluster_protocol Triple Pulse Voltage-Clamp Protocol cluster_measurement Current Measurement p1 Holding Potential -80 mV p2 Step 1: Inactivating Pulse +40 mV p1->p2 Pulse 1 p3 Step 2: Variable Recovery Pulse (-120 to +80 mV) p2->p3 Pulse 2 p4 Step 3: Test Pulse +40 mV p3->p4 Pulse 3 p5 Return to Holding p4->p5 m1 Measure current during Test Pulse (Step 3) to determine fraction of non-inactivated channels.

Fig. 3: Workflow for the hERG inactivation protocol.

Conclusion and Implications

This compound is a potent activator of the hERG potassium channel, primarily acting by shifting the voltage dependence of inactivation.[1][3] While it demonstrates a clear mechanism for increasing the repolarizing IKr current, its lack of selectivity, with blocking effects on other cardiac ion channels and activating effects on calcium channels, presents a complex pharmacological profile.[1][2][3][4] The detailed characterization of this compound and its analogues provides valuable insights into the structure-activity relationships of hERG channel modulators.[3] This information is crucial for the design of more selective and potentially therapeutic agents for cardiac channelopathies, such as long QT syndrome, and for a deeper understanding of the safety pharmacology of the hERG channel.[1][2]

References

The Discovery and Synthesis of AZSMO-23: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZSMO-23, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a notable small molecule identified as an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). Its discovery stemmed from a screening program originally designed to identify hERG channel blockers, highlighting a serendipitous finding in ion channel pharmacology. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis pathway, and the detailed pharmacological and electrophysiological characterization of this compound. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, particularly those focused on ion channel modulation and the treatment of cardiac arrhythmias such as Long QT syndrome.

Discovery of this compound

This compound was identified during a high-throughput screening campaign aimed at discovering inhibitors of the hERG potassium channel.[1] Contrary to the primary objective of the screen, this compound was found to be a potent activator of the hERG channel. This discovery is significant as hERG activators are of considerable interest for their potential therapeutic application in congenital Long QT syndrome, a cardiac disorder characterized by delayed repolarization of the ventricle.[1] The activity of this compound and its analogs suggests their utility in elucidating the mechanism of type 2 hERG activators, which could inform both safety pharmacology and the development of novel anti-arrhythmic agents.[1]

Proposed Synthesis of this compound

While the primary literature focuses on the pharmacological characterization of this compound, a detailed experimental protocol for its synthesis is not explicitly provided. Based on the chemical structure, a plausible multi-step synthetic route is proposed, leveraging established methodologies for the formation of the benzimidazole (B57391) core and the final amide coupling.

Proposed Synthetic Workflow

AZSMO23_Synthesis cluster_0 Benzimidazole Core Synthesis cluster_1 Amide Coupling 2,4-dichloro-nitrobenzene 2,4-dichloro-nitrobenzene 2-amino-4-chloro-nitrobenzene 2-amino-4-chloro-nitrobenzene 2,4-dichloro-nitrobenzene->2-amino-4-chloro-nitrobenzene Amination 2-amino-5-chloro-aniline 2-amino-5-chloro-aniline 2-amino-4-chloro-nitrobenzene->2-amino-5-chloro-aniline Reduction 2-(2-amino-5-chlorophenyl)-1H-benzimidazole 2-(2-amino-5-chlorophenyl)-1H-benzimidazole 2-amino-5-chloro-aniline->2-(2-amino-5-chlorophenyl)-1H-benzimidazole Cyclization with 2-aminobenzonitrile This compound This compound 2-(2-amino-5-chlorophenyl)-1H-benzimidazole->this compound Amide coupling Nicotinic_acid Nicotinic acid Nicotinoyl_chloride Nicotinoyl chloride Nicotinic_acid->Nicotinoyl_chloride Chlorination (e.g., SOCl2) Nicotinoyl_chloride->this compound hERG_Activation This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Binds to Inactivation_Gate Voltage-Dependent Inactivation Gate hERG_Channel->Inactivation_Gate No_Activation_Shift No Shift in Voltage Dependence of Activation hERG_Channel->No_Activation_Shift Depolarizing_Shift Depolarizing Shift in Voltage Dependence of Inactivation Inactivation_Gate->Depolarizing_Shift causes Increased_Current Increased hERG Current Depolarizing_Shift->Increased_Current results in

References

Biophysical Properties of AZSMO-23 Interaction with Kv11.1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical interaction between AZSMO-23, a novel activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). Understanding the nuanced effects of this small molecule on Kv11.1 channel gating is critical for leveraging its therapeutic potential and for the broader field of ion channel pharmacology.

Core Interaction Mechanism

This compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, functions as a potent activator of the Kv11.1 channel.[1][2][3][4][5] The primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, a key gating process for this channel.[1][2][5] Notably, this activation occurs without altering the voltage dependence of channel activation.[1][2][5] This specific modulation of inactivation gating distinguishes this compound and provides a valuable tool for dissecting the intricate mechanisms of Kv11.1 function.

Quantitative Analysis of this compound Effects on Wild-Type Kv11.1

The following tables summarize the key quantitative data describing the effects of this compound on wild-type (WT) hERG channels.

Table 1: Potency of this compound on WT hERG Currents

ParameterValue (μM)Description
Pre-pulse Current EC5028.6The concentration of this compound required to elicit half-maximal activation of the pre-pulse current.
Tail Current EC5011.2The concentration of this compound required to elicit half-maximal activation of the tail current.

Table 2: Efficacy of this compound on WT hERG Currents at 100 μM

Current TypeVoltage% Increase (mean ± SEM)
Pre-pulse Current+40 mV952 ± 41%
Tail Current-30 mV238 ± 13%

Table 3: Gating Parameters of WT hERG in the Presence of this compound

Gating PropertyParameterValue
Voltage Dependence of InactivationDepolarizing Shift74.5 mV
Voltage Dependence of ActivationShiftNo significant shift

Effects on Mutant Kv11.1 Channels

The interaction of this compound with specific mutant hERG channels provides further insight into its binding site and mechanism of action.

Table 4: Activity of this compound on Mutant hERG Channels

MutantEffect of this compound
Y652ABlocker
F656TEnhanced Activator Activity
G628C/S631C (non-inactivating)Inhibitor

Experimental Protocols

The characterization of this compound's effects on Kv11.1 channels was primarily conducted using electrophysiological techniques.

Cell Lines and Channel Expression

HEK-293 cells stably expressing wild-type or mutant hERG channels were utilized for the experiments.[6]

Automated Electrophysiology

High-throughput screening and initial pharmacological characterization were performed using automated patch-clamp systems. This allowed for the rapid assessment of concentration-response relationships and the determination of EC50 values.[1]

Conventional Whole-Cell Patch Clamp

To elucidate the detailed mechanism of action, conventional whole-cell patch-clamp electrophysiology was employed.[1][2] This technique provides high-resolution recordings of ionic currents and allows for precise control of the membrane voltage.

Voltage Protocols:

  • To measure pre-pulse and tail currents for EC50 determination: A series of depolarizing voltage steps were applied to elicit channel opening, followed by a repolarizing step to a negative potential to measure the tail current. The specific voltages and durations of these steps would be optimized to isolate the hERG current and assess the effect of this compound. For example, a common protocol involves a depolarizing step to potentials between -40 mV and +60 mV, followed by a repolarizing step to around -50 mV.

  • To assess the voltage dependence of activation: A family of depolarizing pulses of increasing amplitude would be applied from a holding potential, and the resulting tail currents would be measured at a fixed negative potential. The normalized tail current amplitudes are then plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

  • To assess the voltage dependence of inactivation: A two-pulse protocol is typically used. A long prepulse to a range of potentials is applied to induce steady-state inactivation, followed by a brief test pulse to a potential that elicits maximal channel opening. The peak current during the test pulse is then plotted against the prepulse potential and fitted with a Boltzmann function to determine the V1/2 of inactivation.

Visualizing the Interaction and Workflow

Signaling Pathway of this compound on Kv11.1

AZSMO23_Kv111_Pathway AZSMO23 This compound Kv111 Kv11.1 Channel AZSMO23->Kv111 Binds to Channel InactivationGate Inactivation Gate Kv111->InactivationGate Modulates ActivationGate Activation Gate Kv111->ActivationGate No Effect K_efflux K+ Efflux InactivationGate->K_efflux Promotes Open State (Depolarizing Shift) ActivationGate->K_efflux Allows K+ Flow (Voltage-Dependent)

Caption: this compound binds to the Kv11.1 channel, specifically modulating the inactivation gate.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_automated Automated Electrophysiology cluster_conventional Conventional Patch Clamp Automated_Screening Concentration-Response Screening EC50_Det EC50 Determination Automated_Screening->EC50_Det Data_Analysis Data Analysis & Interpretation EC50_Det->Data_Analysis Gating_Analysis Voltage Dependence of Activation & Inactivation Mutant_Studies Analysis of Mutant Channels Gating_Analysis->Mutant_Studies Mutant_Studies->Data_Analysis Cell_Culture HEK-293 cells expressing WT or Mutant hERG Cell_Culture->Automated_Screening Cell_Culture->Gating_Analysis

Caption: Workflow for the electrophysiological characterization of this compound's effects on Kv11.1.

Logical Relationship of this compound's Gating Modulation

Gating_Modulation cluster_gating Kv11.1 Gating Processes AZSMO23 This compound Application Activation Voltage-Dependent Activation AZSMO23->Activation Inactivation Voltage-Dependent Inactivation AZSMO23->Inactivation Result_Activation No Change in V1/2 Activation->Result_Activation Result_Inactivation Depolarizing Shift in V1/2 (Channel Remains Open at More Positive Potentials) Inactivation->Result_Inactivation Increased_Current Increased K+ Current Result_Activation->Increased_Current Permissive Result_Inactivation->Increased_Current Primary Cause

Caption: Logical flow of how this compound's modulation of gating leads to increased Kv11.1 current.

References

AZSMO-23: A Technical Guide to its Effects on hERG Voltage-Dependent Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of AZSMO-23 on the voltage-dependent inactivation of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The document summarizes key quantitative data, details the experimental protocols for assessment, and visualizes the underlying mechanisms and workflows.

Core Findings: this compound as a Type 2 hERG Activator

This compound, chemically N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the hERG K+ channel.[1] Its primary mechanism of action is a significant depolarizing shift in the voltage-dependence of inactivation, with no effect on the voltage-dependence of activation.[1] This classifies this compound as a type 2 hERG activator.[2] This activation results in a substantial increase in hERG current, particularly the pre-pulse current.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on wild-type (WT) hERG channels as determined by electrophysiological studies.

Table 1: Potency of this compound on WT hERG Currents

ParameterEC50 Value (μM)
Pre-pulse Current28.6
Tail Current11.2
Data from automated electrophysiology experiments.[1]

Table 2: Effect of this compound on WT hERG Current Amplitude

ConditionParameterValue
100 μM this compoundPre-pulse current increase at +40 mV952 ± 41%
100 μM this compoundTail current increase at -30 mV238 ± 13%
Compared to vehicle values.[1]

Table 3: Effect of this compound on Voltage-Dependence of Inactivation of WT hERG

ParameterControl30 μM this compoundShift (mV)
V½ of Inactivation (mV)-94.5 ± 3.4-20.0 ± 6.9+74.5
Slope Factor (k)24.5 ± 0.736.0 ± 1.5
Data from conventional whole-cell electrophysiology using a 'triple pulse' protocol.[2]

Table 4: Effects of this compound on hERG Channel Mutants

hERG MutantEffect of this compound
Y652ABlocked the channel
F656TEnhanced activator activity
G628C/S631C (non-inactivating)Inhibited channel activity
These findings suggest that the binding site or mechanism of action of this compound involves regions of the hERG channel typically associated with drug binding and inactivation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the primary literature and standard electrophysiological practices.

Cell Culture and Expression of hERG Channels
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing wild-type hERG (Kv11.1) or specific mutant channels (Y652A, F656T, G628C/S631C) were used.[1]

  • Culture Conditions: Cells were cultured in standard cell culture medium supplemented with fetal bovine serum and selection antibiotics to maintain stable expression of the hERG channels.

Electrophysiology

Both automated and conventional whole-cell patch-clamp techniques were employed to characterize the effects of this compound.

  • Automated Electrophysiology (IonWorks™):

    • Purpose: High-throughput screening to determine the concentration-response relationships (EC50 values) of this compound on hERG currents.

    • General Procedure: Recordings were performed on a 384-well plate (PatchPlate™). Cells were positioned over small apertures, and a perforated patch was established using amphotericin B.[2]

  • Conventional Whole-Cell Patch-Clamp:

    • Purpose: Detailed characterization of the mechanism of action, including the effects on the voltage-dependence of activation and inactivation.

    • Solutions:

      • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.[3]

      • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.[3]

    • Recording Conditions:

      • Holding Potential: -80 mV.

      • Data Acquisition: Currents were filtered and digitized for offline analysis.

      • Series Resistance: Compensation of ≥70% was applied to minimize voltage errors.

Voltage-Clamp Protocol for Assessing Voltage-Dependent Inactivation

A 'triple-pulse' protocol was utilized to specifically measure the voltage-dependence of inactivation.

  • P1 (Inactivating Pulse): A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a sufficient duration (e.g., 1000 ms) to ensure all channels that can be activated are subsequently inactivated.[4]

  • P2 (Recovery/Test Pulse): A brief hyperpolarizing pulse to a range of test potentials (e.g., from -120 mV to +40 mV) for a short duration (e.g., 10-30 ms). This allows channels to recover from inactivation to a degree dependent on the test potential, without significant deactivation.[4][5]

  • P3 (Readout Pulse): A subsequent depolarizing pulse to a fixed potential (e.g., +20 mV to +40 mV) to measure the magnitude of the current from the population of channels that have recovered from inactivation during P2. The peak current during P3 is plotted against the voltage of P2 to generate the steady-state inactivation curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

G cluster_protocol Triple-Pulse Protocol for hERG Inactivation P1 P1: Inactivating Pulse (+20 to +40 mV, ~1000ms) Activate and Inactivate Channels P2 P2: Recovery/Test Pulse (Variable V, ~10-30ms) Allow Voltage-Dependent Recovery P1->P2 P3 P3: Readout Pulse (+20 to +40 mV) Measure Recovered Channels P2->P3 Analysis Analysis Plot Peak I(P3) vs. V(P2) Fit with Boltzmann Equation P3->Analysis

Caption: Workflow for the triple-pulse voltage-clamp protocol.

G AZSMO23 This compound hERG hERG Channel AZSMO23->hERG Binds to/Modulates Inactivation Voltage-Dependent Inactivation AZSMO23->Inactivation Attenuates (Depolarizing Shift) hERG->Inactivation Activation Voltage-Dependent Activation hERG->Activation Current Increased hERG Current Inactivation->Current Contributes to Activation->Current Contributes to

Caption: Mechanism of this compound action on hERG channel gating.

Conclusion

This compound is a well-characterized type 2 activator of the hERG potassium channel. Its primary effect is a substantial depolarizing shift in the voltage-dependence of inactivation, leading to a significant increase in hERG current. This compound serves as a valuable pharmacological tool for investigating the mechanisms of hERG channel gating and inactivation. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of cardiac safety pharmacology and ion channel drug discovery.

References

Structural Activity Relationship of AZSMO-23 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZSMO-23, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a notable activator of the human ether-a-go-go-related gene (hERG) potassium channel, Kv11.1. The hERG channel is a critical component in cardiac action potential repolarization, and its modulation is a key area of interest in both drug safety and the development of therapeutics for conditions like Long QT syndrome. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, based on available scientific literature. It includes a summary of quantitative activity data, detailed experimental protocols for the electrophysiological assessment of these compounds, and visualizations of the relevant signaling pathways and experimental workflows. The evidence suggests an exceptionally subtle SAR for hERG activation, where minor structural modifications to this compound can convert the compound from an activator to an inhibitor.

Introduction

The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel by a wide range of therapeutic agents can lead to acquired Long QT syndrome, a condition that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes. Consequently, hERG liability testing is a mandatory step in preclinical drug development. Conversely, activators of the hERG channel have therapeutic potential for the treatment of congenital Long QT syndrome subtypes that result from reduced hERG channel function.

This compound has been identified as a type 2 hERG activator. Its primary mechanism involves a significant depolarizing shift in the voltage dependence of channel inactivation, with no effect on the voltage dependence of activation. This guide delves into the known structural determinants of this compound's activity and the nuanced changes that lead to profoundly different pharmacological effects in its analogs.

Quantitative Data Presentation

The following tables summarize the quantitative electrophysiological data for this compound's activity on wild-type (WT) hERG channels. It is important to note that while literature indicates the existence of close analogs of this compound that act as hERG inhibitors, their specific structures and quantitative inhibitory data (e.g., IC50 values) are not detailed in publicly available abstracts. The structure-activity relationship is described as being "remarkably subtle".

Table 1: hERG Channel Activation by this compound

CompoundTargetAssay TypeParameterValue (µM)
This compoundWT hERGPre-pulse CurrentEC5028.6[1]
This compoundWT hERGTail CurrentEC5011.2[1]

Table 2: Electrophysiological Effects of this compound on WT hERG Channels

CompoundConcentration (µM)ParameterMeasurement VoltageEffect
This compound100Pre-pulse Current+40 mV952 ± 41% increase[1]
This compound100Tail Current-30 mV238 ± 13% increase[1]
This compoundN/AVoltage of InactivationN/A74.5 mV depolarizing shift[1]
This compoundN/AVoltage of ActivationN/ANo significant shift[1]

Structural Activity Relationship (SAR) Insights

The SAR for the this compound scaffold is characterized by its subtlety. While this compound is a potent activator, minor structural alterations can switch its activity to that of a hERG inhibitor. One noted modification involves the positioning of the nitrogen atom within the pyridine (B92270) ring, which is sufficient to abolish activator properties and induce inhibitory effects. This suggests that the precise orientation and electronic distribution of the pyridine-3-carboxamide (B1143946) moiety is critical for the interaction that stabilizes the non-inactivated state of the hERG channel. The benzimidazole (B57391) and chloro-phenyl groups likely serve as anchoring motifs, positioning the key pyridine fragment in the appropriate binding pocket.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the gating properties of the hERG channel, specifically its C-type inactivation. The hERG channel transitions between closed, open, and inactivated states in a voltage-dependent manner. This compound facilitates an increase in potassium ion flow by shifting the equilibrium away from the inactivated state, making the channel more available to be in the open state at depolarized potentials.

AZSMO23_Mechanism cluster_channel hERG Channel States Closed Closed Open Open Closed->Open Activation (Voltage-dependent) Inactivated Inactivated Open->Inactivated Inactivation (Fast, Voltage-dependent) Increased_Current Increased K+ Efflux (Repolarization) Open->Increased_Current Inactivated->Open Recovery AZSMO23 This compound Inactivation_Shift Shifts Voltage Dependence of Inactivation AZSMO23->Inactivation_Shift Binds to channel Inactivation_Shift->Inactivated Inhibits transition to Inactivated State

Caption: Mechanism of this compound on hERG channel gating.

Experimental Protocols

The characterization of this compound and its analogs relies heavily on electrophysiological techniques, particularly automated patch-clamping.

Automated Patch-Clamp Electrophysiology for hERG Channel Activity

This protocol describes a general procedure for assessing the effect of compounds like this compound on hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO2.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in an extracellular solution and gently triturate to obtain a single-cell suspension.

  • Adjust cell density to approximately 1 x 10^6 cells/mL.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

3. Automated Patch-Clamp Procedure (e.g., using a 384-well system):

  • Prime the system with extracellular and intracellular solutions.

  • Add the cell suspension to the designated wells of the automated patch-clamp instrument.

  • The system will automatically trap single cells and establish a giga-ohm seal and whole-cell configuration.

  • Apply the voltage protocol to elicit and measure hERG currents.

  • After establishing a stable baseline current, apply vehicle control followed by increasing concentrations of the test compound (e.g., this compound or its analogs).

4. Voltage Protocol:

  • From a holding potential of -80 mV, depolarize the membrane to +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV to measure the peak tail current, which reflects the population of channels that were open before repolarization.

  • Repeat this pulse every 15-20 seconds to monitor the current amplitude over time.

5. Data Analysis:

  • Measure the peak tail current amplitude for each compound concentration.

  • Normalize the data to the baseline current before compound addition.

  • For activators, plot the percentage increase in current against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • For inhibitors, plot the percentage inhibition against the compound concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for screening compounds against the hERG channel using automated electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_ephys Automated Electrophysiology cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (hERG-expressing cells) Cell_Harvest 2. Cell Harvesting & Suspension Cell_Culture->Cell_Harvest Solutions 3. Prepare Solutions (Intra/Extracellular) Cell_Harvest->Solutions Compound_Prep 4. Compound Dilution Series Solutions->Compound_Prep APC_Setup 5. APC System Priming & Cell Plating Seal_Formation 6. Seal & Whole-Cell Formation APC_Setup->Seal_Formation Voltage_Protocol 7. Apply Voltage Protocol & Record Baseline Seal_Formation->Voltage_Protocol Compound_Addition 8. Compound Application (Vehicle & Test Articles) Voltage_Protocol->Compound_Addition Data_Extraction 9. Extract Current Amplitudes Compound_Addition->Data_Extraction Normalization 10. Normalize Data to Baseline Data_Extraction->Normalization Dose_Response 11. Plot Dose-Response Curves Normalization->Dose_Response Parameter_Calc 12. Calculate EC50/IC50 Dose_Response->Parameter_Calc

Caption: Automated electrophysiology workflow for hERG screening.

Conclusion

This compound stands out as a valuable pharmacological tool for studying the inactivation gating of the hERG channel. The structural activity relationship for its analogs is remarkably stringent, indicating that the molecular interactions governing activation versus inhibition are highly specific. Future work, including the public disclosure of the structures of inhibitory analogs and co-crystallization studies, would be invaluable for elucidating the precise binding mode of this chemical series and for the rational design of novel hERG modulators. The experimental protocols and workflows detailed herein provide a robust framework for the continued investigation of compounds targeting the hERG channel.

References

Methodological & Application

Application Notes and Protocols for AZSMO-23 in Automated Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule identified as a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2][3][4] The hERG channel is of critical importance in cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. Conversely, hERG activators are being investigated for their potential therapeutic value in conditions like congenital long QT syndrome.[1] this compound is classified as a type 2 hERG activator, primarily acting by inducing a significant depolarizing shift in the voltage dependence of inactivation without affecting the voltage dependence of activation.[1][2][4]

Automated patch clamp (APC) systems are high-throughput platforms essential for screening and characterizing the effects of compounds on ion channels in drug discovery.[4][5][6][7] These systems offer the precision of conventional patch clamp with significantly increased throughput.[4] This document provides detailed application notes and protocols for the use of this compound in automated patch clamp electrophysiology experiments, enabling researchers to efficiently study its effects on hERG and other cardiac ion channels. The protocols are based on established methodologies used in the pharmacological characterization of this compound.[1][2][3]

Data Presentation

Quantitative Effects of this compound on Wild-Type hERG Channels
ParameterValueDescription
Pre-pulse Current EC50 28.6 µMThe concentration of this compound that produces 50% of the maximal increase in the pre-pulse current.[1][2][4]
Tail Current EC50 11.2 µMThe concentration of this compound that produces 50% of the maximal increase in the tail current.[1][2][4]
Pre-pulse Current Increase 952 ± 41%The percentage increase in pre-pulse current at +40 mV in the presence of 100 µM this compound compared to vehicle.[1][2][4]
Tail Current Increase 238 ± 13%The percentage increase in tail current at -30 mV in the presence of 100 µM this compound compared to vehicle.[1][2][4]
Shift in V1/2 of Inactivation +74.5 mVThe depolarizing shift in the half-maximal voltage of inactivation induced by this compound.[1][2][4]
Shift in V1/2 of Activation No significant shiftThis compound does not alter the voltage dependence of hERG channel activation.[1][2][4]
Selectivity Profile of this compound on Other Cardiac Ion Channels
Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Block
hCav3.2 Block
hKv1.5 Block
hCav1.2/β2/α2δ Activation

This data indicates that this compound is not selective for the hERG channel and interacts with other cardiac ion channels.[1][2][4]

Experimental Protocols

Cell Preparation for Automated Patch Clamp

Cell Line: A stable cell line expressing the wild-type hERG channel (e.g., HEK293 or CHO cells) is recommended.

Protocol:

  • Culture cells in appropriate media and conditions to achieve optimal health and expression levels.

  • On the day of the experiment, detach the cells from the culture flask using a gentle, non-enzymatic cell dissociation solution to ensure cell membrane integrity.

  • Resuspend the cells in the appropriate extracellular solution for the automated patch clamp system at a concentration of 5 x 10^6 cells/mL.[8]

  • Allow the cells to recover for at least 60 minutes at room temperature with gentle agitation before use.[8]

Solutions and Reagents

Intracellular Solution (Example):

  • K-Gluconate: 120 mM

  • KCl: 20 mM

  • MgCl2: 1 mM

  • EGTA: 10 mM

  • HEPES: 10 mM

  • ATP-Mg: 4 mM

  • Adjust pH to 7.2 with KOH

Extracellular Solution (Example):

  • NaCl: 140 mM

  • KCl: 4 mM

  • CaCl2: 2 mM

  • MgCl2: 1 mM

  • Glucose: 10 mM

  • HEPES: 10 mM

  • Adjust pH to 7.4 with NaOH

This compound Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all solutions, including the vehicle control (e.g., 0.1% DMSO).

Automated Patch Clamp Electrophysiology Protocol (hERG)

This protocol is a representative example and may require optimization based on the specific automated patch clamp platform used (e.g., IonWorks, SyncroPatch, Qube).[1][4]

  • System Priming: Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: Initiate the automated process of cell capture, seal formation (aim for GΩ seals), and membrane rupture to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline hERG currents in the extracellular solution (vehicle). A typical voltage protocol to elicit hERG currents is as follows:

    • Holding potential: -80 mV

    • Depolarizing step: to +40 mV for a duration sufficient to induce channel activation and inactivation.

    • Repolarizing step: to -30 mV to measure the tail current.

  • Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of this compound. Allow for a sufficient incubation period (e.g., 5 minutes) for the compound to exert its effect before recording.[1]

  • Data Acquisition: Record hERG currents at each concentration of this compound using the same voltage protocol as the baseline recording.

  • Data Analysis:

    • Measure the peak pre-pulse current amplitude at +40 mV and the peak tail current amplitude at -30 mV.

    • Normalize the data to the baseline recordings.

    • Construct concentration-response curves and fit the data using a suitable equation (e.g., Hill equation) to determine EC50 values.

    • To determine the voltage dependence of inactivation, use a protocol with a variable pre-pulse potential followed by a test pulse to elicit tail currents.

Mandatory Visualizations

Mechanism of Action of this compound on hERG Channel Gating

AZSMO23_Mechanism cluster_control Control (Vehicle) cluster_azsmo23 With this compound cluster_key Key C_C Closed O_C Open C_C->O_C Activation (Depolarization) O_C->C_C Deactivation (Repolarization) I_C Inactivated O_C->I_C Inactivation (Sustained Depolarization) C_A Closed O_A Open C_A->O_A Activation (Depolarization) O_A->C_A Deactivation (Repolarization) I_A Inactivated O_A->I_A Inactivation (Requires Stronger Depolarization) Key_Shift This compound shifts the voltage dependence of inactivation to more depolarized potentials, making inactivation less likely at a given voltage.

Caption: Mechanism of this compound on hERG channel gating.

Experimental Workflow for Automated Patch Clamp Screening

APC_Workflow cluster_prep Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing cells) Cell_Dissociation Cell Dissociation Cell_Culture->Cell_Dissociation System_Setup System Setup & Priming Cell_Dissociation->System_Setup Compound_Prep This compound Dilution Compound_App Compound Application Compound_Prep->Compound_App Cell_Loading Cell Loading System_Setup->Cell_Loading Seal_and_WC Seal Formation & Whole-Cell Cell_Loading->Seal_and_WC Baseline_Rec Baseline Recording (Vehicle) Seal_and_WC->Baseline_Rec Baseline_Rec->Compound_App Data_Acq Data Acquisition Compound_App->Data_Acq Current_Analysis Current Amplitude Measurement Data_Acq->Current_Analysis Norm_Data Data Normalization Current_Analysis->Norm_Data CR_Curve Concentration-Response Curve Norm_Data->CR_Curve EC50_Det EC50 Determination CR_Curve->EC50_Det

Caption: Workflow for this compound screening using automated patch clamp.

References

Application Notes and Protocols for AZSMO-23 on CHO-hERG Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for characterizing the effects of AZSMO-23, a known activator of the human Ether-à-go-go-Related Gene (hERG)-encoded potassium channel (Kv11.1), using Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel (CHO-hERG). This document outlines the necessary procedures for cell culture, electrophysiological recordings, and data analysis to assess the impact of this compound on hERG channel function.

Introduction

The hERG potassium channel is a critical component in cardiac action potential repolarization.[1][2] Aberrant function of this channel, often due to drug-induced inhibition, can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2] Consequently, assessing the interaction of novel compounds with the hERG channel is a mandatory step in preclinical safety pharmacology.[3][4][5] this compound has been identified as a type 2 hERG channel activator, making it a valuable research tool for understanding hERG channel pharmacology from both a safety and a therapeutic perspective, particularly in the context of congenital long QT syndrome.[6][7][8] This protocol details the application of this compound to CHO-hERG cells to study its activating effects.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on wild-type (WT) hERG channels expressed in CHO cells.

Table 1: Electrophysiological Effects of this compound on WT hERG Currents

ParameterEC50 (µM)
Pre-pulse Current28.6[6][7][9]
Tail Current11.2[6][7][9]

Table 2: Current Increase at 100 µM this compound

Current TypeVoltagePercentage Increase (compared to vehicle)
Pre-pulse Current+40 mV952 ± 41%[6][7][8][9]
Tail Current-30 mV238 ± 13%[6][7][8][9]

Table 3: Effect of this compound on hERG Channel Gating

Gating ParameterEffectMagnitude
Voltage Dependence of InactivationDepolarizing Shift74.5 mV[6][7]
Voltage Dependence of ActivationNo ShiftN/A[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of this compound on CHO-hERG cells.

CHO-hERG Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain hERG expression.[10]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10] For optimal hERG current expression in automated patch-clamp experiments, consider incubating cells at 30°C for 1-5 days prior to the experiment, as this has been shown to increase current amplitude and extend the usability of the cells.[11]

  • Passaging: Subculture cells when they reach 80-90% confluency.[10]

Preparation of Solutions
  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[11]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Test Solutions: On the day of the experiment, prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.1%) to minimize solvent effects.[13]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol can be adapted for both manual and automated patch-clamp systems.[1][2]

  • Cell Preparation: Harvest CHO-hERG cells and resuspend them in the extracellular solution for recording.[12]

  • Establishing Whole-Cell Configuration:

    • Form a GΩ seal between the patch pipette filled with intracellular solution and a single CHO-hERG cell.[10]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for several minutes before recording.

  • Voltage Protocol: To elicit hERG currents and observe the effects of this compound, a specific voltage protocol is applied. A commonly used protocol involves:

    • A holding potential of -80 mV.[12]

    • A depolarizing step to a positive potential (e.g., +40 mV) for a sufficient duration to induce channel activation and subsequent inactivation.[6][8]

    • A repolarizing step to a negative potential (e.g., -30 mV or -50 mV) to record the deactivating tail current, which is a hallmark of hERG channels.[6][8][10]

    • The FDA-recommended CiPA protocol consists of a 500 ms (B15284909) depolarizing pulse to +40 mV followed by a 100 ms ramp down to -80 mV, repeated every 5 seconds.[14][15]

  • Compound Application:

    • Record a stable baseline current in the vehicle (extracellular solution with the same final DMSO concentration as the test solutions).[13]

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.

    • At the end of the experiment, apply a known hERG blocker (e.g., 1 µM E-4031) to confirm the identity of the recorded current.[13]

Data Analysis
  • Measure the peak amplitude of the pre-pulse current (at the end of the depolarizing step) and the peak tail current for each this compound concentration.

  • Normalize the current amplitudes at each concentration to the baseline current recorded in the vehicle.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data with the Hill equation to determine the EC50 value.

  • To analyze the effect on the voltage dependence of inactivation, apply a series of voltage steps to different potentials and measure the resulting tail currents. Plot the normalized tail current amplitudes against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture CHO-hERG Cell Culture (37°C, 5% CO2) whole_cell Establish Whole-Cell Configuration cell_culture->whole_cell solution_prep Prepare Solutions (Extracellular, Intracellular, this compound) solution_prep->whole_cell baseline Record Baseline Current (Vehicle) whole_cell->baseline compound_app Apply this compound (Increasing Concentrations) baseline->compound_app blocker Apply hERG Blocker (e.g., E-4031) compound_app->blocker measure Measure Current Amplitudes (Pre-pulse and Tail) blocker->measure normalize Normalize to Baseline measure->normalize plot Concentration-Response Curve normalize->plot fit Calculate EC50 plot->fit

Caption: Experimental workflow for assessing this compound effects on CHO-hERG cells.

Signaling_Pathway AZSMO23 This compound hERG hERG Channel (Kv11.1) AZSMO23->hERG Binds to Inactivation Voltage-Dependent Inactivation hERG->Inactivation Shifts K_efflux Increased K+ Efflux (Activation) hERG->K_efflux Repolarization Altered Cardiac Repolarization K_efflux->Repolarization

Caption: Mechanism of action of this compound on the hERG potassium channel.

References

Determining the EC50 of AZSMO-23 for hERG Channel Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal effective concentration (EC50) of AZSMO-23, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protocols outlined below are designed for both automated and conventional electrophysiology platforms, ensuring broad applicability in research and drug development settings.

Introduction

The hERG (Kv11.1) potassium channel is a critical component of cardiac action potential repolarization. Modulation of hERG channel activity by small molecules is a key area of investigation in cardiovascular research and a mandatory assessment in drug safety evaluation. This compound has been identified as an activator of the hERG channel, presenting a potential therapeutic avenue for conditions like Long QT Syndrome. Accurate determination of its EC50 value is crucial for understanding its potency and mechanism of action.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound on wild-type (WT) hERG channels. These values were determined using electrophysiological methods.[1][2][3][4]

ParameterEC50 Value (µM)Experimental Method
Pre-pulse Current28.6Automated & Conventional Electrophysiology
Tail Current11.2Automated & Conventional Electrophysiology

Experimental Protocols

Detailed methodologies for determining the EC50 of this compound on hERG activation are provided below for both automated and conventional patch-clamp electrophysiology.

Automated Patch-Clamp Electrophysiology

This protocol is suitable for high-throughput screening of hERG channel modulators.

3.1.1. Cell Culture and Preparation

  • Cell Line: Use a stable cell line expressing wild-type hERG channels, such as HEK293 or CHO cells.

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Assay:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with serum-free external solution.

    • Resuspend the cells in the external solution at a density of 1-5 x 10^6 cells/mL.

    • Allow the cells to recover for at least 30 minutes at room temperature before use.

3.1.2. Solutions

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 5 HEPES, 1 MgCl2, 3 ATP-Mg. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Test Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

3.1.3. Electrophysiology Recordings

  • Instrument Setup: Prime the automated patch-clamp system (e.g., IonWorks, Patchliner, or similar) with internal and external solutions according to the manufacturer's instructions.

  • Cell Sealing: Dispense the cell suspension into the appropriate wells of the patch-plate. The system will automatically establish whole-cell patch-clamp configurations.

  • Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol consists of:

    • Holding potential: -80 mV

    • Depolarizing pre-pulse: +40 mV for 1-2 seconds

    • Repolarizing step: -50 mV for 1-2 seconds to record the tail current

  • Compound Application: Apply a range of this compound concentrations to the cells. Ensure a stable baseline recording before compound addition.

  • Data Acquisition: Record the pre-pulse and tail currents for each concentration of this compound.

3.1.4. Data Analysis

  • Measure the peak amplitude of the pre-pulse current at +40 mV and the peak tail current at -50 mV.

  • Normalize the current amplitudes to the baseline (vehicle control) values.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data to a Hill equation to determine the EC50 value and Hill coefficient.

Conventional Whole-Cell Patch-Clamp Electrophysiology

This method provides high-resolution data and is considered the gold standard for ion channel recordings.

3.2.1. Cell Culture and Preparation

Follow the same cell culture and preparation steps as described in section 3.1.1. For conventional patch-clamp, plate the cells on glass coverslips 24-48 hours before the experiment.

3.2.2. Solutions

Use the same internal, external, and test solutions as described in section 3.1.2.

3.2.3. Electrophysiology Recordings

  • Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and microscope.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply the same voltage protocol as described in section 3.1.3.

  • Compound Application: Perfuse the recording chamber with the external solution containing different concentrations of this compound.

  • Data Acquisition: Record the hERG currents using appropriate data acquisition software.

3.2.4. Data Analysis

Perform data analysis as described in section 3.1.4.

Visualizations

hERG Channel Gating and Modulation Pathway

The following diagram illustrates the voltage-dependent gating of the hERG channel and its modulation by signaling pathways.

hERG_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling hERG_closed hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG_closed->hERG_open Depolarization (Voltage Sensor Movement) hERG_open->hERG_closed Repolarization (Deactivation) hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Sustained Depolarization hERG_inactivated->hERG_open Repolarization PKC PKC PKC->hERG_closed Modulates Activation PKA PKA PKA->hERG_closed Modulates Activation

Caption: Voltage-gating and modulation of the hERG channel.

Experimental Workflow for EC50 Determination

This diagram outlines the key steps in determining the EC50 value of this compound.

EC50_Workflow start Start cell_prep Cell Preparation (hERG expressing cells) start->cell_prep solution_prep Solution Preparation (this compound serial dilutions) start->solution_prep patch_clamp Patch-Clamp Recording (Automated or Conventional) cell_prep->patch_clamp solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol compound_app Compound Application voltage_protocol->compound_app data_acq Data Acquisition (Pre-pulse and Tail Currents) compound_app->data_acq data_analysis Data Analysis (Normalization and Curve Fitting) data_acq->data_analysis ec50 Determine EC50 Value data_analysis->ec50

References

Application Notes and Protocols for the Electrophysiological Study of AZSMO-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1).[1][2] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction can lead to cardiac arrhythmias.[3] this compound is classified as a type 2 hERG activator.[1][3] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of channel inactivation, with no effect on the voltage dependence of activation.[1][2] This application note provides a detailed experimental setup and protocols for studying the effects of this compound on hERG channels using conventional electrophysiology techniques.

Quantitative Data Summary

The following tables summarize the key electrophysiological parameters of this compound's effects on wild-type (WT) hERG channels.

Table 1: Potency of this compound on WT hERG Currents

Current ComponentEC50 (µM)
Pre-pulse Current28.6
Tail Current11.2

Data sourced from references[1][2].

Table 2: Effect of this compound on WT hERG Current Amplitude and Inactivation

ParameterVehicle Control100 µM this compound% Increase
Pre-pulse Current at +40 mV0.36 ± 0.05 nA2.76 ± 0.23 nA952 ± 41%
Tail Current at -30 mV--238 ± 13%
Voltage of Half-Inactivation (V1/2) -94.5 ± 3.4 mV -20.0 ± 6.9 mV 74.5 mV depolarizing shift
Slope Factor (k)24.5 ± 0.7 mV36.0 ± 1.5 mV-

Data sourced from references[1][2].

Signaling Pathway and Mechanism of Action

AZSMO23_Mechanism cluster_potential Cardiac Action Potential Depolarization Depolarization hERG hERG Depolarization->hERG Activates Repolarization Repolarization AP_Shortening Action Potential Shortening Repolarization->AP_Shortening Accelerated by This compound hERG_open hERG_open hERG->hERG_open Opens hERG_open->Repolarization K+ Efflux hERG_inactivated hERG_inactivated hERG_open->hERG_inactivated Rapid Inactivation hERG_inactivated->Repolarization Delayed Repolarization (Normal Condition) AZSMO23 AZSMO23 AZSMO23->hERG_inactivated Inhibits Inactivation

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (HEK293 with stable hERG expression) D Obtain Whole-Cell Patch-Clamp Configuration A->D B Prepare Solutions (Internal, External, this compound stock) B->D C Pull Patch Pipettes C->D E Record Baseline hERG Current (Voltage-Clamp Protocol) D->E F Perfuse with this compound E->F G Record hERG Current in presence of this compound F->G H Measure Current Amplitudes (Pre-pulse and Tail) G->H I Analyze Voltage-Dependence of Inactivation G->I J Construct Dose-Response Curve (Calculate EC50) H->J

Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and the establishment of a stable cell line expressing the hERG channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • hERG expression vector (e.g., pcDNA3.1-hERG)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days when they reach 80-90% confluency.

  • Stable Transfection:

    • Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect cells with the hERG expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • 48 hours post-transfection, begin selection by adding G418 (typically 400-800 µg/mL) to the culture medium.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, select and expand resistant colonies.

    • Confirm hERG expression and function using electrophysiology.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of hERG currents in the whole-cell configuration.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Procedure:

  • Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting recordings.

  • Perform recordings at room temperature (22-25°C) or physiological temperature (35-37°C).

Protocol 3: Voltage-Clamp Protocol to Determine EC50

This protocol is used to assess the concentration-dependent effect of this compound on hERG pre-pulse and tail currents.

Voltage Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing pre-pulse to +40 mV for 500 ms (B15284909).

  • Repolarize the membrane to -30 mV for 500 ms to elicit the tail current.

  • Return to the holding potential of -80 mV.

  • Repeat this protocol at a frequency of 0.1 Hz.

Procedure:

  • Obtain a stable baseline recording in the control external solution for at least 3 minutes.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).

  • Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).

  • Measure the peak pre-pulse current at the end of the +40 mV step and the peak tail current at -30 mV.

  • Normalize the current amplitudes to the baseline and plot the concentration-response curve.

  • Fit the data with the Hill equation to determine the EC50 values.

Protocol 4: Triple-Pulse Voltage-Clamp Protocol to Assess Inactivation

This protocol is designed to measure the voltage-dependence of hERG channel inactivation and its modulation by this compound.

Voltage Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a long depolarizing pulse to +20 mV for 1 second to activate and inactivate the channels.

  • Apply a brief hyperpolarizing pulse to -80 mV for 30 ms to allow for recovery from inactivation.

  • Apply a series of 300 ms test pulses ranging from -40 mV to +80 mV in 10 mV increments.

  • Return to the holding potential.

Procedure:

  • Record a family of currents using the triple-pulse protocol in the absence (control) and presence of a fixed concentration of this compound (e.g., 30 µM).

  • Measure the peak current amplitude at the beginning of each test pulse.

  • Normalize the peak currents to the maximum peak current observed in the control condition.

  • Plot the normalized current as a function of the test pulse voltage.

  • Fit the data with a Boltzmann equation to determine the voltage of half-inactivation (V1/2) and the slope factor (k).

  • Compare the V1/2 values in the control and this compound conditions to quantify the shift in the voltage-dependence of inactivation.

Logical Relationship of Experimental Data

Data_Logic A This compound Application B Increased hERG Current Amplitude (Pre-pulse & Tail) A->B C Depolarizing Shift in Voltage-Dependence of Inactivation A->C D No Shift in Voltage-Dependence of Activation A->D E Conclusion: This compound is a Type 2 hERG Channel Activator B->E C->E D->E F Potential for Shortened Cardiac Action Potential E->F

References

Application Notes: AZSMO-23 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23 is a small molecule activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1).[1][2][3][4] The hERG channel is crucial for cardiac repolarization, and its dysfunction can lead to cardiac arrhythmias such as Long QT Syndrome.[3][5] this compound has been characterized as a type 2 hERG activator, primarily acting by inducing a depolarizing shift in the voltage dependence of inactivation.[1][2][3] While initial studies have been conducted in recombinant cell lines, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a more physiologically relevant human model for assessing the electrophysiological effects of compounds like this compound.[6][7][8] iPSC-CMs express the relevant cardiac ion channels and can recapitulate key aspects of human cardiomyocyte physiology, making them a valuable tool for preclinical cardiotoxicity screening and drug discovery.[5][7][9]

These application notes provide a summary of the known characteristics of this compound and a framework for its application and study in iPSC-CMs.

Mechanism of Action

This compound activates the hERG potassium channel.[1][2][3][4] Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1][2][3] This leads to an increase in the hERG current (IKr), which is a critical component of the delayed rectifier potassium current responsible for the repolarization of the cardiac action potential.[3] By enhancing IKr, this compound is expected to shorten the action potential duration in cardiomyocytes.

AZSMO23_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect hERG hERG (Kv11.1) Channel IKr Increased IKr (hERG current) hERG->IKr AZSMO23 This compound AZSMO23->hERG Activates Repolarization Accelerated Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD

Mechanism of this compound action on cardiomyocyte hERG channels.

Quantitative Data

The following tables summarize the quantitative data for this compound's effects on wild-type (WT) hERG channels expressed in recombinant cell lines.

Table 1: Potency of this compound on WT hERG Channels

ParameterValue (μM)
EC50 (Pre-pulse current)28.6
EC50 (Tail current)11.2

Data obtained from studies on CHO cells stably expressing WT hERG.[1][2][3]

Table 2: Efficacy of this compound on WT hERG Currents at 100 μM

Current TypeVoltage% Increase vs. Vehicle (mean ± SEM)
Pre-pulse current+40 mV952 ± 41%
Tail current-30 mV238 ± 13%

Data obtained from studies on CHO cells stably expressing WT hERG.[1][2]

Table 3: Effect of this compound on Voltage Dependence of Inactivation of WT hERG

ParameterControl (mean ± SEM)This compound (mean ± SEM)
V½ (mV)-94.5 ± 3.4-20.0 ± 6.9
Vslope (mV)24.5 ± 0.736.0 ± 1.5

Data obtained from studies on CHO cells stably expressing WT hERG.[1]

Protocols

The following are generalized protocols for studying the effects of this compound on iPSC-CMs.

Protocol 1: Electrophysiological Characterization using Microelectrode Arrays (MEAs)

This protocol outlines the use of MEAs to assess the functional effects of this compound on the electrophysiology of iPSC-CMs.

Materials:

  • iPSC-CMs

  • MEA plates (e.g., 48-well)

  • iPSC-CM culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • MEA system for recording and analysis

Procedure:

  • Cell Plating: Seed iPSC-CMs onto MEA plates according to the manufacturer's instructions and allow them to form a spontaneously beating syncytium. Culture for a sufficient duration to allow for maturation.[10]

  • Baseline Recording: After the culture period, place the MEA plate on the recording system and allow the cells to equilibrate. Record baseline field potentials for at least 10-20 minutes.[10]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control. Add the compound solutions to the respective wells of the MEA plate.

  • Post-Dosing Recording: Immediately after compound addition, begin recording the field potentials. It is recommended to perform both acute recordings (e.g., up to 30 minutes post-addition) and chronic recordings (e.g., over 24-96 hours) to assess both immediate and long-term effects.[5]

  • Data Analysis: Analyze the recorded field potential waveforms to extract key parameters, including:

    • Beating rate

    • Field potential duration (FPD)

    • Spike amplitude

    • Arrhythmic events (e.g., early afterdepolarizations, fibrillation-like events)

MEA_Workflow plate Plate iPSC-CMs on MEA culture Culture to form syncytium plate->culture baseline Record Baseline Field Potentials culture->baseline compound Add this compound or Vehicle baseline->compound record Record Post-Dosing Field Potentials compound->record analyze Analyze Data (Beating Rate, FPD, etc.) record->analyze interpret Interpret Electrophysiological Effects analyze->interpret

Workflow for MEA-based analysis of this compound on iPSC-CMs.
Protocol 2: Patch-Clamp Electrophysiology

This protocol provides a more detailed investigation of the effects of this compound on specific ion channels in iPSC-CMs.

Materials:

  • iPSC-CMs cultured on glass coverslips

  • Patch-clamp rig (amplifier, digitizer, microscope)

  • External and internal solutions for recording specific ion currents (e.g., IKr)

  • This compound stock solution

  • Vehicle control

Procedure:

  • Cell Preparation: Use single, spontaneously beating or quiescent iPSC-CMs for recordings.

  • Whole-Cell Configuration: Achieve whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol: Apply specific voltage-clamp protocols to isolate and measure the hERG current (IKr).

  • Baseline Current Recording: Record baseline IKr in the absence of the compound.

  • Compound Perfusion: Perfuse the cell with a known concentration of this compound and record the current again.

  • Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Protocol 3: Cytotoxicity Assessment

It is important to assess whether the observed electrophysiological effects are confounded by cytotoxicity.

Materials:

  • iPSC-CMs plated in 96-well plates

  • This compound stock solution

  • Cytotoxicity assay kit (e.g., MTT, LDH, or impedance-based)

  • Plate reader or impedance system

Procedure:

  • Cell Plating: Seed iPSC-CMs in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a duration relevant to the electrophysiology experiments (e.g., 24-48 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration at which this compound induces significant cytotoxicity.

Expected Outcomes and Interpretation

  • MEA Analysis: Based on its known mechanism, this compound is expected to cause a concentration-dependent shortening of the field potential duration (FPD) in iPSC-CMs. At high concentrations or in sensitive cell lines, pro-arrhythmic events associated with excessive repolarization shortening might be observed.

  • Patch-Clamp Analysis: Patch-clamp studies in iPSC-CMs are expected to confirm the activation of IKr and the depolarizing shift in the voltage-dependence of inactivation, consistent with findings in recombinant systems.[1]

  • Cytotoxicity: It is crucial to correlate the electrophysiological findings with cytotoxicity data to ensure that the observed effects are not due to cell death.

Conclusion

This compound presents an interesting tool for modulating the hERG channel. The use of iPSC-CMs provides a powerful platform to investigate its effects in a human-relevant context. The protocols outlined here provide a framework for a comprehensive evaluation of this compound's cardiac electrophysiology and safety profile. Such studies are valuable for understanding its therapeutic potential and potential risks.

References

Application Note: Measuring hERG Tail Current Changes with AZSMO-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac action potential repolarization.[1][2] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), and its proper function is essential for maintaining a normal heart rhythm.[1][3] Due to its significance in cardiac electrophysiology, the hERG channel is a crucial target for safety pharmacology studies during drug development, as unintended blockade can lead to life-threatening arrhythmias.[2][4][5] Conversely, activators of the hERG channel have therapeutic potential for treating conditions like Long QT Syndrome.[2][4]

AZSMO-23, N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the hERG potassium channel.[6][7][8] It is classified as a Type 2 hERG activator, which primarily acts by modifying the channel's inactivation gating.[6][8][9] The principal mechanism of action for this compound is a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[6][7][8][10] This results in a substantial increase in both the pre-pulse and tail currents.[6][10] This application note provides a detailed protocol for measuring and characterizing the effects of this compound on hERG tail currents using automated patch-clamp electrophysiology.

Mechanism of Action: this compound and hERG Channel Gating

The hERG channel exhibits unique gating kinetics characterized by slow activation and rapid, voltage-dependent C-type inactivation.[6][9] At depolarized potentials, the channel opens (activates) but then quickly enters a non-conducting inactivated state. Upon repolarization, the channel rapidly recovers from inactivation before slowly closing (deactivating), giving rise to a large outward tail current. This compound enhances this tail current by attenuating inactivation, making it a valuable tool for studying hERG channel pharmacology.[6][8][10]

AZSMO23_hERG_Pathway cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed) hERG_open hERG Channel (Open) hERG_open->hERG_closed Slow Deactivation hERG_inactivated hERG Channel (Inactivated) hERG_open->hERG_inactivated Fast Inactivation K_efflux K+ Efflux (Tail Current) hERG_open->K_efflux AZSMO23 This compound AZSMO23->hERG_inactivated Inhibits Inactivation (Depolarizing shift) Depolarization Depolarization Depolarization->hERG_closed Slow Activation Repolarization Repolarization Repolarization->hERG_inactivated Rapid Recovery

Caption: Mechanism of this compound on hERG channel gating.

Quantitative Data Summary

The following tables summarize the key pharmacological data for this compound's effect on wild-type (WT) hERG channels.

Table 1: Potency of this compound on WT hERG Currents

Parameter Value (μM)
Tail Current EC50 11.2

| Pre-pulse Current EC50 | 28.6 |

Table 2: Efficacy of this compound (100 μM) on WT hERG Currents

Current Type Voltage % Increase vs. Vehicle
Pre-pulse Current +40 mV 952 ± 41%

| Tail Current | -30 mV | 238 ± 13% |

Data sourced from pharmacological studies on this compound.[6][10]

Experimental Protocols

This protocol is designed for automated patch-clamp systems to assess the effect of this compound on hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

Materials and Reagents
  • Cell Line: HEK293 or CHO cell line stably expressing the hERG channel.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Vehicle Control: External solution containing the same final concentration of DMSO as the test solutions.

  • Positive Control: A known hERG blocker (e.g., E-4031) to confirm the presence of hERG current.

Automated Patch-Clamp Procedure
  • Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic dissociation solution and prepare a single-cell suspension in the external solution.

  • System Priming: Prime the fluidics of the automated patch-clamp system with the internal and external solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation: Initiate the automated process of cell capture and gigaseal formation. Only cells with a seal resistance of >1 GΩ should be used for experiments.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Current Stabilization: Allow the hERG current to stabilize by applying the voltage protocol repeatedly in the external solution for 3-5 minutes.

  • Baseline Recording: Record the baseline hERG current in the presence of the vehicle control for a stable period.

  • Compound Application: Apply a range of this compound concentrations to the cells. Ensure complete solution exchange at each concentration.

  • Data Acquisition: Record the hERG current at each concentration after the effect has reached a steady state.

  • Positive Control Application: At the end of the experiment, apply a saturating concentration of a hERG blocker (e.g., 1 µM E-4031) to determine the residual non-hERG current for subtraction.

Experimental_Workflow start Start cell_prep Cell Preparation start->cell_prep system_setup System Setup & Priming cell_prep->system_setup cell_load Cell Loading system_setup->cell_load seal_formation Gigaseal Formation (QC: >1 GΩ) cell_load->seal_formation whole_cell Establish Whole-Cell seal_formation->whole_cell stabilization Current Stabilization whole_cell->stabilization baseline Baseline Recording (Vehicle Control) stabilization->baseline compound_app Compound Application (this compound Concentrations) baseline->compound_app data_acq Data Acquisition compound_app->data_acq positive_control Positive Control (hERG Blocker) data_acq->positive_control data_analysis Data Analysis positive_control->data_analysis end_node End data_analysis->end_node

References

Application Notes and Protocols for hERG Activator Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell culture and key experiments in the study of human Ether-à-go-go-Related Gene (hERG) channel activators. The methodologies outlined are essential for identifying and characterizing compounds that enhance hERG channel function, a critical area of research for potential therapeutic interventions in conditions like Long QT Syndrome.

Cell Culture Conditions for hERG-Expressing Cell Lines

Stable expression of hERG channels in mammalian cell lines is fundamental for reliable and reproducible activator screening. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the most commonly used host systems.[1][2]

Recommended Cell Lines and Media Formulations

Proper maintenance of hERG-expressing cell lines is crucial for consistent assay performance. The following table summarizes the recommended culture conditions.

ParameterHEK293-hERGCHO-hERG
Base Medium Dulbecco's Modified Eagle Medium (DMEM)[3]DMEM/F-12 or EX-CELL® ACF CHO Medium[4]
Serum 10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)
Supplements 0.1 mM Non-Essential Amino Acids (NEAA)[5], 1 mM Sodium Pyruvate[5], 2 mM L-Glutamine2 mM L-Glutamine
Antibiotics 100 U/mL Penicillin, 100 µg/mL Streptomycin[5]100 U/mL Penicillin, 100 µg/mL Streptomycin
Selection Agent 400 µg/mL Geneticin (G418) or Puromycin (as per plasmid)[5]400 µg/mL Geneticin (G418) or as required
Culture Conditions 37°C, 5% CO2, humidified incubator[6]37°C, 5% CO2, humidified incubator
Cell Line Maintenance Protocol
  • Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium and centrifuge at 200 x g for 4 minutes. Resuspend the cell pellet in fresh complete culture medium and transfer to a T-75 flask.[5]

  • Subculturing: Passage cells when they reach 80-90% confluency. Aspirate the medium, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach cells using a suitable dissociation reagent (e.g., 0.05% Trypsin-EDTA). Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium at the desired density for seeding new flasks.

  • Quality Control: Regularly check for mycoplasma contamination. Ensure consistent hERG channel expression and function by performing baseline experiments with known activators and inhibitors.

Experimental Protocols for hERG Activator Assays

A multi-assay approach, typically involving an initial high-throughput screen followed by more detailed electrophysiological characterization, is recommended for the identification and validation of hERG activators.

Automated Patch Clamp (APC) Electrophysiology

Automated patch clamp systems provide a higher throughput alternative to manual patch clamp for assessing compound effects on hERG channel activity.[1][2]

The following diagram illustrates the general workflow for an automated patch clamp experiment to identify hERG activators.

APC_Workflow cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis Harvest Harvest Cells Resuspend Resuspend in Extracellular Solution Harvest->Resuspend Load Load onto APC System Resuspend->Load Seal Cell Trapping & Giga-seal Formation Load->Seal WCR Whole-Cell Configuration Seal->WCR Baseline Baseline Recording (Vehicle) WCR->Baseline Compound Compound Application (Increasing Concentrations) Baseline->Compound Washout Washout Compound->Washout Measure Measure Peak Tail Current Washout->Measure Calculate Calculate % Activation Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine EC50 Plot->Determine

Caption: Workflow for hERG activator screening using automated patch clamp.

  • Cell Preparation: Harvest cells from culture flasks and prepare a single-cell suspension in the appropriate extracellular solution at a concentration recommended by the APC system manufacturer.

  • Solutions:

    • Extracellular Solution (mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[4]

    • Intracellular Solution (mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP; pH adjusted to 7.2 with KOH.[4]

  • Voltage Protocol: A standardized voltage protocol is critical for reproducible results. The CiPA (Comprehensive in vitro Proarrhythmia Assay) recommended step-ramp protocol is widely used.[7]

    • Holding potential: -80 mV.

    • Depolarization step: +40 mV for 500 ms.

    • Ramp down: from +40 mV to -80 mV over 100 ms.

    • Repeat every 5 seconds.[7]

  • Compound Application: After establishing a stable baseline recording with vehicle, apply the test compound at increasing concentrations. Allow the current to reach a steady state at each concentration before proceeding to the next.

  • Data Acquisition: Record the whole-cell currents, paying particular attention to the peak tail current during the repolarization phase, as this is where the effects of hERG activators are often most pronounced.

Fluorescence-Based Thallium Flux Assay

Thallium (Tl+) flux assays are a common high-throughput screening method for identifying modulators of potassium channels, including hERG.[5] These assays use a Tl+-sensitive fluorescent dye that increases in fluorescence upon Tl+ entry into the cell through open hERG channels.

The following diagram outlines the key steps in a thallium flux assay for identifying hERG activators.

Thallium_Flux_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Seed Seed Cells in Assay Plate Incubate Incubate Overnight Seed->Incubate LoadDye Load with Tl+-sensitive Dye Incubate->LoadDye AddCompound Add Test Compound and Controls LoadDye->AddCompound IncubateCompound Incubate with Compound AddCompound->IncubateCompound AddStimulus Add Tl+/K+ Stimulation Buffer IncubateCompound->AddStimulus ReadFluorescence Kinetic Fluorescence Reading AddStimulus->ReadFluorescence CalculateRate Calculate Rate of Fluorescence Increase ReadFluorescence->CalculateRate Plot Plot Dose-Response Curve CalculateRate->Plot Determine Determine EC50 Plot->Determine

Caption: Workflow for a thallium flux-based hERG activator assay.

  • Cell Plating: Seed hERG-expressing cells into 384-well black, clear-bottom assay plates at a density of 20,000-40,000 cells per well and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add the fluorescent dye loading buffer (containing the Tl+-sensitive dye) to each well. Incubate at room temperature in the dark for 60-90 minutes.

  • Compound Addition: Add the test compounds, a known hERG activator (positive control), and vehicle (negative control) to the respective wells.

  • Stimulation and Reading: Place the assay plate in a kinetic plate reader. Add the stimulation buffer containing a mixture of Tl+ and K+ to open the hERG channels and immediately begin reading the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the initial rate of fluorescence change for each well.

Data Analysis for hERG Activators

The goal of data analysis is to determine the potency of a compound in activating the hERG channel, typically expressed as the half-maximal effective concentration (EC50).

Calculation of Percent Activation

For patch clamp data, the percent activation at a given compound concentration is calculated relative to the baseline current (vehicle control).

Formula for Percent Activation:

% Activation = ((I_compound - I_vehicle) / I_vehicle) * 100

Where:

  • I_compound is the peak tail current in the presence of the test compound.

  • I_vehicle is the peak tail current in the presence of the vehicle control.

Dose-Response Analysis and EC50 Determination
  • Plot the percent activation as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (Hill equation) to determine the EC50 and the Hill slope (nH).[4][8]

Hill Equation:

Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where:

  • X is the logarithm of the compound concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogEC50 is the logarithm of the EC50 value.

  • HillSlope describes the steepness of the curve.

Quantitative Data for Known hERG Activators

The following table provides EC50 values for several known hERG activators, which can be used as reference compounds in your experiments.

CompoundType of ActivatorEC50 (µM)Assay Method
RPR260243 Type 1 (Slows deactivation)~1-30 (concentration range of effect)[9]Patch Clamp
ICA-105574 Type 2 (Reduces inactivation)0.5[10]Patch Clamp
NS1643 Type 210.3Patch Clamp
Compound 1 (from literature) Potent Activator0.5 ± 0.1[11]Patch Clamp

hERG Channel Gating and Regulatory Pathways

Understanding the mechanisms of hERG channel gating and its regulation by intracellular signaling pathways is crucial for interpreting experimental results.

hERG Channel Gating Mechanism

The hERG channel transitions between closed, open, and inactivated states. A key feature is its slow activation and deactivation, but rapid inactivation.[6]

hERG_Gating C Closed O Open C->O Activation (Slow) O->C Deactivation (Slow) I Inactivated O->I Inactivation (Fast) I->O Recovery from Inactivation (Fast)

Caption: Simplified state diagram of hERG channel gating.

Signaling Pathways Regulating hERG Activation

Protein Kinase A (PKA) and Protein Kinase C (PKC) are known to modulate hERG channel activity. Their activation can influence channel expression and function, which should be considered when designing and interpreting experiments.

PKA_Pathway GPCR GPCR (e.g., β-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates hERG hERG Channel PKA->hERG Modulates Function/Expression

Caption: PKA signaling pathway modulating hERG channel activity.

PKC_Pathway GPCR GPCR (e.g., α1-adrenergic receptor) PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates hERG hERG Channel PKC->hERG Modulates Function/Expression

Caption: PKC signaling pathway modulating hERG channel activity.

References

Application Notes and Protocols for Assessing AZSMO-23 Effects Using Voltage Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2] Understanding its electrophysiological profile is crucial for its potential therapeutic applications and for assessing its cardiac safety profile. These application notes provide detailed voltage clamp protocols to characterize the effects of this compound on hERG channels and other cardiac ion channels.

The primary mechanism of action for this compound is a significant depolarizing shift in the voltage dependence of inactivation of the hERG channel, with no significant effect on the voltage dependence of activation.[1][3] This classifies it as a type 2 hERG activator.[3] It is important to note that this compound is not entirely selective for hERG channels and has been shown to interact with other cardiac ion channels, including hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ.[1][2][3]

Data Presentation

Summary of this compound Effects on Wild-Type hERG Channels
ParameterValueConditions
EC50 (Pre-pulse Current) 28.6 µMMeasured at +40 mV
EC50 (Tail Current) 11.2 µMMeasured at -30 mV
Pre-pulse Current Increase 952 ± 41%At 100 µM this compound, +40 mV
Tail Current Increase 238 ± 13%At 100 µM this compound, -30 mV
Shift in V½ of Inactivation +74.5 mVDepolarizing shift
Shift in V½ of Activation No significant shift---
Off-Target Effects of this compound on Other Cardiac Ion Channels
Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Block
hCav3.2 Block
hKv1.5 Block
hCav1.2/β2/α2δ Activation

Experimental Protocols

These protocols are designed for use with whole-cell patch-clamp electrophysiology, which can be performed using either conventional manual setups or automated electrophysiology platforms.[1][3]

Cell Preparation
  • Culture mammalian cells (e.g., HEK293 or CHO) stably expressing the desired ion channel (e.g., wild-type hERG).

  • Maintain cells in appropriate culture medium and conditions.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in the appropriate external solution for electrophysiological recording.

Solutions
  • External Solution (hERG): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Solution (hERG): (in mM) 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.

  • Test Solutions: Prepare final dilutions of this compound in the external solution on the day of the experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects channel function (typically ≤0.1%).

Protocol 1: Assessing the Effect of this compound on hERG Channel Activation (Current-Voltage Relationship)

This protocol determines the effect of this compound on the current-voltage (I-V) relationship of hERG channels.

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -80 mV.

  • Apply a series of depolarizing voltage steps from -70 mV to +60 mV in 10 mV increments for a duration of 2 seconds.

  • Following each depolarizing step, apply a repolarizing step to -50 mV to elicit tail currents.

  • Record currents in the absence (vehicle control) and presence of increasing concentrations of this compound. Allow for a stable effect at each concentration (typically 3-5 minutes of perfusion).

  • Measure the peak tail current amplitude at -50 mV for each depolarizing step.

  • Normalize the tail currents to the maximum current observed and plot against the pre-pulse potential to generate the activation curve.

  • Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor.

Protocol 2: Assessing the Effect of this compound on hERG Channel Inactivation

This protocol is designed to evaluate the impact of this compound on the steady-state inactivation of hERG channels.

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -80 mV.

  • Apply a two-pulse protocol:

    • A pre-pulse of variable duration (to allow channels to inactivate) to a range of potentials (e.g., from -120 mV to +40 mV) for 2 seconds.

    • A subsequent test pulse to a fixed potential (e.g., +40 mV) for a short duration (e.g., 20 ms) to assess the availability of non-inactivated channels.

  • Following the test pulse, repolarize the membrane to -50 mV to record tail currents.

  • Record currents in the absence and presence of this compound.

  • Measure the peak tail current amplitude following the test pulse for each pre-pulse potential.

  • Normalize the tail currents to the maximum current and plot against the pre-pulse potential to construct the inactivation curve.

  • Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V½) and the slope factor.

Protocol 3: Assessing the State-Dependence of this compound Block

This protocol helps to determine if this compound preferentially binds to a specific state of the hERG channel (resting, open, or inactivated).

  • Resting State:

    • Hold the membrane potential at -80 mV.

    • Apply brief (e.g., 50 ms) depolarizing pulses to +20 mV every 15 seconds to monitor the current amplitude.

    • Perfuse with this compound and observe the rate of current reduction. A slow onset of block suggests preferential binding to the open or inactivated state.

  • Open/Inactivated State:

    • Apply a prolonged depolarizing pulse (e.g., 10 seconds) to 0 mV to induce channel opening and subsequent inactivation.

    • During this long pulse, apply brief repolarizing steps to -120 mV to assess the recovery from inactivation.

    • Compare the rate and extent of block by this compound under these conditions to the resting state protocol. A faster and more pronounced block indicates preferential binding to the open and/or inactivated states.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293-hERG) Harvesting Cell Harvesting CellCulture->Harvesting Resuspension Resuspension in External Solution Harvesting->Resuspension Patching Whole-Cell Patching Resuspension->Patching Protocol1 Activation Protocol Patching->Protocol1 Protocol2 Inactivation Protocol Patching->Protocol2 Protocol3 State-Dependence Protocol Patching->Protocol3 DataAcquisition Data Acquisition Protocol1->DataAcquisition Protocol2->DataAcquisition Protocol3->DataAcquisition Analysis I-V Relationship Activation/Inactivation Curves EC50/IC50 Determination DataAcquisition->Analysis

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway AZSMO23 This compound hERG hERG (Kv11.1) Channel AZSMO23->hERG Binds to InactivationGate Inactivation Gate hERG->InactivationGate Modulates K_efflux K+ Efflux hERG->K_efflux Allows InactivationGate->K_efflux Prevents Closure (Depolarizing Shift) Repolarization Membrane Repolarization K_efflux->Repolarization Contributes to

Caption: Proposed mechanism of this compound action on hERG channels.

References

Application Notes: Utilizing AZSMO-23 for the Study of hERG Channel Gating Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using AZSMO-23, a known activator of the human ether-a-go-go-related gene (hERG) potassium channel, to investigate hERG channel gating kinetics. Understanding the modulation of hERG channels is critical in drug development to assess potential cardiotoxicity and to explore therapeutic avenues for conditions like Long QT syndrome.[1][2]

Introduction to this compound and hERG Channels

The hERG (KCNH2) gene encodes the α-subunit of a voltage-gated potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr) in the heart.[3][4][5] This current is crucial for the repolarization phase of the cardiac action potential.[5][6] A reduction in hERG channel function, often due to drug-induced blockade, can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias.[2][7] Consequently, assessing compound effects on hERG channels is a mandatory step in preclinical drug safety evaluation.[7]

This compound, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as an activator of the hERG channel.[8][9] Unlike the more common hERG blockers, activators like this compound enhance hERG current and represent valuable tools for studying channel gating mechanisms and potential therapeutic agents for Long QT syndrome.[1][6]

Mechanism of Action of this compound

This compound enhances hERG channel current primarily by inducing a significant depolarizing shift in the voltage dependence of inactivation, without affecting the voltage dependence of activation.[1][8][9] This means that at any given depolarized membrane potential, fewer channels are in the inactivated state, leading to a larger outward potassium current.

The gating of hERG channels is a complex process involving transitions between closed, open, and inactivated states.[3][10] hERG channels exhibit unusual gating kinetics, characterized by slow activation and deactivation, but rapid and voltage-dependent inactivation.[3][11] this compound's primary effect on inactivation makes it a specific tool to probe this particular aspect of hERG channel gating.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on wild-type (WT) hERG channels as determined by electrophysiological studies.[8][9]

Table 1: Potency of this compound on WT hERG Channels [8][9]

ParameterValue (μM)
EC50 for Pre-pulse Current28.6
EC50 for Tail Current11.2

Table 2: Efficacy of this compound (100 μM) on WT hERG Currents [8][9]

Current TypeMembrane Potential% Increase vs. Vehicle
Pre-pulse Current+40 mV952 ± 41%
Tail Current-30 mV238 ± 13%

Table 3: Effect of this compound on Voltage Dependence of WT hERG Gating [8]

Gating ParameterConditionV½ (mV)Vₛₗₒₚₑ (mV)
Activation Control-17.7 ± 0.97.2 ± 0.5
This compound (30 μM)-19.5 ± 1.78.5 ± 0.6
Inactivation Control-94.5 ± 3.424.5 ± 0.7
This compound (30 μM)-20.0 ± 6.936.0 ± 1.5

Experimental Protocols

Detailed methodologies for studying the effects of this compound on hERG channel gating kinetics are provided below. These protocols are based on established automated and conventional whole-cell patch-clamp electrophysiology techniques.[8][9]

Protocol 1: Automated Electrophysiology for High-Throughput Screening

This protocol is suitable for initial screening of compounds and determining concentration-response relationships.

1. Cell Culture and Preparation:

  • Use a stable cell line expressing wild-type hERG channels (e.g., HEK-293 or CHO cells).
  • Culture cells in appropriate medium and conditions until they reach 80-90% confluency.
  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
  • Resuspend cells in the appropriate external solution at a suitable density for the automated patch-clamp system.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Electrophysiological Recording:

  • Utilize an automated patch-clamp system (e.g., IonWorks Barracuda or similar).
  • Maintain the holding potential at -70 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +40 mV for a duration sufficient to activate and inactivate the channels, followed by a repolarizing step to -30 mV to record the tail current. This sequence is repeated at regular intervals (e.g., every 10 seconds).
  • After establishing a stable baseline recording, apply vehicle control followed by increasing concentrations of this compound.
  • Allow for a sufficient incubation period (e.g., 3-5 minutes) for the compound to exert its effect before recording.

4. Data Analysis:

  • Perform leak subtraction using a P/N subtraction method.
  • Measure the peak pre-pulse current amplitude at the end of the depolarizing step and the peak tail current amplitude during the repolarizing step.
  • Normalize the data to the vehicle control.
  • Fit the concentration-response data to a Hill equation to determine EC50 values.

Protocol 2: Conventional Whole-Cell Patch-Clamp for Mechanistic Studies

This protocol is designed for detailed investigation of the mechanism of action, including effects on the voltage dependence of activation and inactivation.

1. Cell Culture and Preparation:

  • Plate cells expressing hERG channels on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Use the same external and internal solutions as in Protocol 1.

3. Electrophysiological Recording:

  • Use a conventional patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Form a giga-ohm seal with a single cell and establish a whole-cell configuration.
  • Maintain the holding potential at -80 mV.
  • To determine the voltage dependence of activation:
  • Apply a series of depolarizing steps to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
  • Follow each depolarizing step with a repolarizing step to a fixed potential (e.g., -50 mV) to record tail currents.
  • Plot the normalized tail current amplitudes against the pre-pulse potential and fit with a Boltzmann equation to determine the V½ of activation.
  • To determine the voltage dependence of inactivation:
  • Use a triple-pulse protocol. A pre-pulse to a depolarizing potential (e.g., +40 mV) is applied to inactivate the channels.
  • This is followed by a short repolarizing step to various test potentials to allow for recovery from inactivation.
  • A final depolarizing step to +40 mV is used to assess the fraction of channels that have recovered from inactivation.
  • Plot the normalized current during the final step against the inter-pulse potential and fit with a Boltzmann equation to determine the V½ of inactivation.
  • Record control data and then perfuse the cell with a solution containing this compound (e.g., 30 μM) for at least 5 minutes before repeating the voltage protocols.

4. Data Analysis:

  • Analyze the recorded currents using appropriate software.
  • Compare the V½ and slope factor values obtained from the Boltzmann fits in the absence and presence of this compound to quantify the shift in the voltage dependence of activation and inactivation.

Visualizations

hERG Channel Gating and Modulation by this compound

hERG_Gating_Pathway cluster_gating hERG Channel Gating States cluster_modulator Modulation by this compound Closed Closed Open Open Closed->Open Activation (Slow, Voltage-Dependent) Open->Closed Deactivation (Slow) Inactivated Inactivated Open->Inactivated Inactivation (Fast, Voltage-Dependent) Inactivated->Open Recovery from Inactivation (Fast) AZSMO23 This compound AZSMO23->Inactivated Shifts Voltage Dependence of Inactivation to more Depolarized Potentials

Caption: hERG channel gating states and the modulatory effect of this compound.

Experimental Workflow for Characterizing this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Solution_Prep Prepare internal, external, and compound solutions Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Baseline Record Baseline hERG Currents Patch_Clamp->Baseline Compound_App Apply Vehicle and then increasing concentrations of this compound Baseline->Compound_App Record_Effect Record hERG currents in the presence of this compound Compound_App->Record_Effect Measure_Currents Measure Current Amplitudes (Pre-pulse and Tail) Record_Effect->Measure_Currents Gating_Analysis Analyze Voltage Dependence of Activation and Inactivation Record_Effect->Gating_Analysis Conc_Response Generate Concentration-Response Curves and determine EC50 Measure_Currents->Conc_Response

Caption: Workflow for studying this compound's effects on hERG channels.

References

Application Notes and Protocols: AZSMO-23 in Cardiac Safety Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cardiovascular liability is a critical component of preclinical drug development. Unforeseen interactions with cardiac ion channels can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP). The human Ether-à-go-go-Related Gene (hERG) potassium channel, in particular, is a key antitarget, and its inhibition is a primary cause of drug-induced QT interval prolongation.

This document provides detailed application notes and protocols for the use of AZSMO-23, a novel fluorescent probe designed for high-throughput screening of compound effects on cardiac ion channels. This compound offers a sensitive and reliable method for early-stage identification of potential cardiotoxic liabilities, integrating seamlessly into modern cardiac safety screening paradigms like the Comprehensive in vitro Proarrhythmia Assay (CiPA).

Principle of Action

This compound is a voltage-sensitive fluorescent probe that exhibits a significant change in fluorescence intensity upon binding to specific conformations of cardiac ion channels, including hERG, Nav1.5, and Cav1.2. Its mechanism allows for real-time monitoring of channel activity and modulation by test compounds in a high-throughput format. The workflow for utilizing this compound in a typical screening cascade is outlined below.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Ion Channel Specificity cluster_2 Phase 3: Functional Validation Compound_Library Compound Library HTS High-Throughput Screening with this compound Compound_Library->HTS Hit_Identification Hit Identification (Fluorescence Signal Modulation) HTS->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Ion_Channel_Panel This compound Based Panel (hERG, Nav1.5, Cav1.2) Dose_Response->Ion_Channel_Panel Data_Analysis Data Analysis & Prioritization Ion_Channel_Panel->Data_Analysis Patch_Clamp Automated Patch-Clamp (hERG Confirmation) Data_Analysis->Patch_Clamp Cardiomyocyte_Assay hiPSC-Cardiomyocyte Assay (Action Potential Duration) Data_Analysis->Cardiomyocyte_Assay Risk_Assessment Proarrhythmic Risk Assessment Patch_Clamp->Risk_Assessment Cardiomyocyte_Assay->Risk_Assessment

Figure 1: this compound Cardiac Safety Screening Workflow.

Experimental Protocols

High-Throughput Screening (HTS) for hERG Inhibition

This protocol describes a primary screen to identify compounds that inhibit the hERG channel using this compound.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • This compound probe

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds and positive control (e.g., E-4031)

  • 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed hERG-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of test compounds in assay buffer. Include a positive control (e.g., E-4031) and a vehicle control (e.g., 0.1% DMSO).

  • Loading with this compound: Remove the cell culture medium and add 20 µL of this compound loading solution to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition: Add 20 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for this compound.

Multi-Ion Channel Profiling

This protocol extends the use of this compound to assess compound activity against other key cardiac ion channels.

Materials:

  • Cell lines stably expressing Nav1.5 and Cav1.2

  • Channel-specific activators (e.g., veratridine (B1662332) for Nav1.5, Bay K8644 for Cav1.2)

  • The same materials as in the hERG HTS protocol

Protocol:

  • Follow the cell plating and this compound loading steps as described in section 3.1 for each cell line.

  • Compound and Activator Addition:

    • For Nav1.5, add the test compound followed by a sub-maximal concentration of veratridine.

    • For Cav1.2, add the test compound followed by a sub-maximal concentration of Bay K8644.

  • Incubate and measure fluorescence as previously described. The change in fluorescence in the presence of the activator and test compound indicates the compound's effect on the respective channel.

G cluster_input Inputs cluster_channels Ion Channel Assays cluster_output Outputs Test_Compound Test Compound hERG_Cell hERG Expressing Cells Test_Compound->hERG_Cell Nav1_5_Cell Nav1.5 Expressing Cells + Veratridine Test_Compound->Nav1_5_Cell Cav1_2_Cell Cav1.2 Expressing Cells + Bay K8644 Test_Compound->Cav1_2_Cell AZSMO_23 This compound Probe AZSMO_23->hERG_Cell AZSMO_23->Nav1_5_Cell AZSMO_23->Cav1_2_Cell hERG_IC50 hERG IC50 hERG_Cell->hERG_IC50 Fluorescence Measurement Nav1_5_IC50 Nav1.5 IC50 Nav1_5_Cell->Nav1_5_IC50 Fluorescence Measurement Cav1_2_IC50 Cav1.2 IC50 Cav1_2_Cell->Cav1_2_IC50 Fluorescence Measurement cluster_invitro In Vitro Data (this compound) cluster_insilico In Silico Modeling cluster_validation Functional Validation cluster_risk Risk Assessment invitro_data hERG, Nav1.5, Cav1.2 IC50 Values insilico_model Cardiac Action Potential Model invitro_data->insilico_model Parameterize risk TdP Risk Category (Low, Intermediate, High) insilico_model->risk Predict hipsc_cm hiPSC-Cardiomyocyte Assay (APD Measurement) hipsc_cm->risk Validate

Troubleshooting & Optimization

Technical Support Center: AZSMO-23 Solubility in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AZSMO-23 in patch clamp solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my patch clamp external solution. What are the common causes?

Precipitation of this compound in aqueous patch clamp solutions is a common issue due to its low aqueous solubility. The primary cause is often related to the solvent shift that occurs when a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous external solution. Most cells can tolerate a final DMSO concentration of up to 0.1%, and exceeding this can lead to the compound crashing out of solution.

Other contributing factors can include:

  • pH of the external solution: this compound is a benzimidazole (B57391) derivative, and the solubility of such compounds can be pH-dependent.[1] It may be more soluble in slightly acidic conditions.

  • Temperature: Changes in temperature during the experiment can affect solubility.

  • Concentration of this compound: Exceeding the solubility limit of this compound in the final solution will lead to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is 100% DMSO. A stock solution of up to 10 mM in DMSO can be prepared.[2]

Q3: How can I prepare my final working solution of this compound in the external patch clamp solution to avoid precipitation?

To minimize precipitation when preparing the final working solution, follow these steps:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the DMSO stock to an intermediate concentration, also in 100% DMSO.

  • Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous external solution while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the external solution does not exceed 0.1%.

Q4: Can I adjust the pH of my external solution to improve this compound solubility?

Yes, adjusting the pH of the external solution may improve the solubility of this compound. Since it is a benzimidazole derivative, its solubility might increase in slightly acidic conditions.[1] It is recommended to test a range of pH values (e.g., 7.2, 7.0, 6.8) to determine the optimal pH for solubility without adversely affecting the cells or ion channel function.

Q5: Are there any other techniques I can use to improve the solubility of this compound?

If you are still experiencing solubility issues, consider the following techniques:

  • Gentle Warming: Gently warming the external solution (e.g., to 37°C) can sometimes help to dissolve the compound. However, be cautious as prolonged heat can degrade some compounds.

  • Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.

  • Use of Pluronic F-127: In some automated patch clamp systems, the addition of a surfactant like Pluronic F-127 to the extracellular medium can improve the sensitivity of the assay for poorly soluble compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in external solution Final DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%.
Inadequate mixing.Add the DMSO stock to the external solution while vortexing vigorously.
Temperature of the external solution is too low.Gently warm the external solution to 37°C.
Cloudy or hazy external solution after adding this compound This compound concentration exceeds its solubility limit.Lower the final concentration of this compound.
pH of the external solution is not optimal for solubility.Experiment with slightly adjusting the pH of the external solution (e.g., to 7.2 or 7.0).
Inconsistent electrophysiological results Precipitation of this compound leading to inaccurate concentrations.Visually inspect the solution for any signs of precipitation before and during the experiment. Prepare fresh solutions for each experiment.
Degradation of this compound in the aqueous solution.Use freshly prepared solutions and minimize the time the compound is in the aqueous solution before the experiment.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder.

  • Dissolve in 100% DMSO to a final concentration of 10 mM.[2]

  • Vortex until fully dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Typical Patch Clamp Solutions for hERG Recordings

The following are examples of typical internal and external solutions used for hERG channel recordings in both conventional and automated patch clamp systems.

Solution Type Conventional Whole-Cell Patch Clamp Automated Patch Clamp (e.g., IonWorks, QPatch)
External Solution (in mM) 135 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.35 with NaOH.[3]145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.[4][5]
Internal Solution (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg₂ATP, 0.1 NaGTP; pH adjusted to 7.2 with KOH.[3]120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP; pH adjusted to 7.2.[5] OR 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2.[4]

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

Troubleshooting_Workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start: Prepare this compound Stock in 100% DMSO dilution Prepare Working Solution in External Buffer start->dilution check_precipitate Observe for Precipitation dilution->check_precipitate optimize_dmso Optimize DMSO Concentration (<=0.1%) check_precipitate->optimize_dmso Precipitation Observed success Solubility Issue Resolved check_precipitate->success No Precipitation adjust_ph Adjust pH of External Solution optimize_dmso->adjust_ph warming Gentle Warming (37°C) adjust_ph->warming sonication Sonication warming->sonication sonication->success fail Consult Further Resources sonication->fail

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound in patch clamp experiments.

Signaling Pathway (Illustrative - Not this compound Specific)

Since this compound directly targets the hERG channel, a signaling pathway diagram is less relevant. However, for illustrative purposes, a generic ion channel modulation pathway is provided below.

Ion_Channel_Modulation cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect drug This compound channel hERG K+ Channel drug->channel Activates k_current Increased K+ Efflux channel->k_current repolarization Altered Cardiac Repolarization k_current->repolarization

References

Technical Support Center: AZSMO-23 in Automated Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of AZSMO-23 during automated patch clamp experiments.

Troubleshooting Guide

Issue: I am observing inconsistent results or a loss of compound effect, which I suspect is due to this compound precipitation.

This guide will walk you through a series of checks and optimizations to ensure the consistent delivery of soluble this compound to your automated patch clamp system.

Stock Solution Preparation and Handling

Proper preparation and storage of your this compound stock solution are critical to preventing precipitation.

Question: How should I prepare my this compound stock solution?

Answer: this compound has limited aqueous solubility. The recommended solvent for stock solutions is dimethyl sulfoxide (B87167) (DMSO).

  • Recommended Protocol:

    • Use high-quality, anhydrous, and freshly opened DMSO to prepare your stock solution. Hygroscopic DMSO can significantly impact solubility. [1] 2. To achieve the maximum solubility of 16.71 mM (5.83 mg/mL), warming the solution to 60°C and using an ultrasonic bath can aid in dissolution. [1] 3. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the final DMSO concentration in your aqueous experimental buffer.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

Question: How should I store my this compound stock solution?

Answer: Proper storage is essential to maintain the integrity and solubility of this compound.

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended storage conditions for this compound stock solutions in DMSO. [1]

Working Solution Preparation and Final DMSO Concentration

The dilution of the DMSO stock into the aqueous extracellular buffer is a common point where precipitation can occur.

Question: What is the maximum recommended final concentration of DMSO in my experiment?

Answer: The final concentration of DMSO should be kept as low as possible while maintaining this compound solubility.

  • General Recommendations:

    • For most automated patch clamp assays, the final DMSO concentration is typically limited to 0.1% - 0.3% to avoid solvent effects on cell health and ion channel function. [2][3][4] * For hERG channels, studies have shown that concentrations up to 2% DMSO can be tolerated in the external solution if the internal pipette solution is also supplemented with the same concentration to maintain osmotic balance. [2][3]However, it is always best to validate this in your specific cell line and experimental conditions.

    • In human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a maximum concentration of 0.3% DMSO is recommended for patch clamp and multi-electrode array (MEA) experiments. [4] Question: I am still seeing precipitation even with low final DMSO concentrations. What can I do?

Answer: If precipitation persists, consider the following strategies:

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into your aqueous buffer. This can help to avoid a sudden solvent shift that can cause the compound to crash out of solution.

  • Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant in your final extracellular buffer can help to maintain the solubility of hydrophobic compounds. Pluronic F-68 at a concentration of 0.06% has been used in automated patch clamp experiments for this purpose.

  • Pre-warming Buffer: Gently warming your extracellular buffer before adding the this compound stock solution may help to keep the compound in solution. Ensure the final temperature is compatible with your experimental setup and cell health.

  • Immediate Use: Prepare your working solutions immediately before use in the automated patch clamp system. The longer a diluted compound solution sits, the more likely it is to precipitate.

Experimental Setup and Materials

The physical components of your automated patch clamp system can also influence compound solubility and availability.

Question: Can the type of plate I use for my compound dilutions affect my results?

Answer: Yes, the material of your compound plates can impact the effective concentration of your compound. It is advisable to use glass plates for aqueous solutions in automated electrophysiology to minimize compound absorption to the plastic. [3]If using polypropylene (B1209903) plates, be aware that some compounds may adsorb to the surface, reducing the concentration available to the cells.

Frequently Asked Questions (FAQs)

Q1: What are the known EC50 values for this compound on hERG channels?

A1: The reported EC50 values for this compound on wild-type hERG channels are:

  • 28.6 µM for the pre-pulse current. [5][6]* 11.2 µM for the tail current. [5][6] Q2: Does DMSO affect hERG channel activity?

A2: At low concentrations (typically ≤ 0.3%), DMSO has minimal effect on hERG channel currents and kinetics. [3][7][8]At higher concentrations (up to 2%), it may cause a slight shift in the current-voltage relationship and gating properties of the channel to more positive voltages. [2][3]However, these shifts have been shown to have little impact on the potency of hERG channel blockers. [2][3]It is always recommended to run a vehicle control with the same final DMSO concentration as your test compound to account for any potential solvent effects.

Q3: My compound appears to be precipitating in the well of the patch clamp plate. How can I confirm this?

A3: The multi-well format of automated patch clamp systems makes direct visual confirmation of microprecipitation difficult. [6]Indirect indicators of precipitation include a progressive loss of compound effect over time (run-down), high variability between wells, or a complete lack of activity at expected concentrations. If you suspect precipitation, it is best to review and optimize your compound preparation and handling protocol as outlined in the troubleshooting guide.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a soluble and stable working solution of this compound for automated patch clamp experiments.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO (newly opened)

  • Extracellular recording buffer

  • Optional: Pluronic F-68

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Methodology:

  • Stock Solution Preparation (10 mM): a. Equilibrate this compound powder to room temperature. b. Weigh the required amount of this compound and dissolve it in 100% DMSO to a final concentration of 10 mM. c. To aid dissolution, gently warm the solution to 60°C and use an ultrasonic bath until the compound is fully dissolved. [1] d. Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage. [1]

  • Working Solution Preparation (e.g., 10 µM with 0.1% DMSO): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in 100% DMSO to create an intermediate stock (e.g., 10 mM -> 1 mM). c. In a fresh tube, add the required volume of extracellular buffer. If using a surfactant, ensure it is pre-dissolved in the buffer. d. While vortexing the buffer, add the appropriate volume of the intermediate DMSO stock solution to achieve the final desired concentration of this compound and a final DMSO concentration of ≤ 0.3%. e. Use the working solution immediately in your automated patch clamp system.

Visualizations

AZSMO23_Precipitation_Troubleshooting start Start: Suspected this compound Precipitation stock_prep 1. Review Stock Solution Preparation & Storage start->stock_prep working_prep 2. Optimize Working Solution Preparation stock_prep->working_prep Stock OK sub_dmso Use fresh, anhydrous DMSO? Warm/sonicate for dissolution? stock_prep->sub_dmso sub_storage Proper aliquoting & storage (-80°C / -20°C)? stock_prep->sub_storage exp_setup 3. Check Experimental Setup & Materials working_prep->exp_setup Working Soln. OK sub_dmso_conc Final DMSO conc. ≤ 0.3%? (or validated higher conc.) working_prep->sub_dmso_conc sub_surfactant Consider adding surfactant (e.g., Pluronic F-68)? working_prep->sub_surfactant sub_immediate_use Using solution immediately after preparation? working_prep->sub_immediate_use end_success Success: Consistent Compound Effect exp_setup->end_success Setup OK end_fail Issue Persists: Consult Further exp_setup->end_fail Issue Not Resolved sub_plates Using glass or low-binding compound plates? exp_setup->sub_plates sub_dmso->stock_prep Optimize sub_storage->stock_prep Optimize sub_dmso_conc->working_prep Optimize sub_surfactant->working_prep Optimize sub_immediate_use->working_prep Optimize sub_plates->exp_setup Optimize

Caption: Troubleshooting workflow for this compound precipitation.

Compound_Preparation_Workflow start Start: This compound Powder dissolve Dissolve in 100% DMSO (Warm/Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-80°C) stock->aliquot thaw Thaw Single Aliquot aliquot->thaw serial_dil Serial Dilution in DMSO thaw->serial_dil final_dil Final Dilution in Aqueous Buffer (Vortexing) serial_dil->final_dil apc Apply to Automated Patch Clamp System (Immediately) final_dil->apc

Caption: Experimental workflow for preparing this compound.

Precipitation_Factors precipitation This compound Precipitation solubility Poor Aqueous Solubility solubility->precipitation solvent Solvent Effects solvent->precipitation sub_dmso High Final DMSO % solvent->sub_dmso sub_shift Rapid Solvent Shift solvent->sub_shift time Time & Temperature time->precipitation sub_storage Improper Stock Storage time->sub_storage sub_delay Delay Before Use time->sub_delay materials Labware/ Materials materials->precipitation sub_adsorption Adsorption to Plastic materials->sub_adsorption sub_dmso->precipitation sub_shift->precipitation sub_storage->precipitation sub_delay->precipitation sub_adsorption->precipitation

Caption: Factors contributing to compound precipitation.

References

Technical Support Center: Optimizing AZSMO-23 Concentration for Maximal hERG Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AZSMO-23 concentration in hERG activation experiments.

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Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in hERG activation studies.

Question Answer
What is the primary mechanism of action of this compound on the hERG channel? This compound is a type 2 hERG activator. Its primary mechanism is a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1][2][3][4][5][6] This means that at any given membrane potential, the channel is less likely to be in the inactivated state, leading to an increased hERG current.
What are the recommended starting concentrations for this compound? Based on published data, the EC50 values for this compound on wild-type hERG are approximately 28.6 µM for pre-pulse current and 11.2 µM for tail current.[3][4][5][6] A good starting point for your concentration-response curve would be to bracket these values, for example, from 1 µM to 100 µM.
Is this compound selective for the hERG channel? No, this compound is not selective for the hERG channel. It has been shown to block other cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and activate hCav1.2/β2/α2δ.[3][4][5][6] It is crucial to consider these off-target effects when interpreting your results.
How does this compound affect different hERG channel mutants? The effect of this compound can vary depending on the specific hERG mutant. For instance, it acts as a blocker on the Y652A mutant, while its activator activity is enhanced on the F656T mutant.[3][4][6] It also inhibits the non-inactivating G628C/S631C mutant.[3][4][5][6]
What is the expected magnitude of hERG current increase with this compound? At a concentration of 100 µM, this compound has been reported to increase the pre-pulse current at +40 mV by approximately 952 ± 41% and the tail current at -30 mV by 238 ± 13% compared to vehicle.[3][4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your hERG activation experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
No observable hERG activation with this compound. Compound Degradation: this compound solution may have degraded. Incorrect Concentration: Errors in serial dilutions. Cell Health: Poor cell viability or low hERG expression. Voltage Protocol: The voltage protocol may not be optimal for observing activation.Compound Integrity: Prepare fresh stock solutions of this compound for each experiment. Concentration Verification: Double-check all calculations and dilutions. Cell Culture: Ensure cells are healthy and passage number is low. Verify hERG expression levels. Protocol Optimization: Use a voltage protocol that adequately assesses changes in inactivation, such as a two-step protocol with a depolarizing pre-pulse.
High variability in hERG activation between cells. Inconsistent Compound Application: Uneven perfusion or mixing of this compound. Temperature Fluctuations: hERG channel kinetics are temperature-sensitive. Cell-to-Cell Variability: Inherent biological differences between cells.Consistent Perfusion: Ensure a stable and consistent flow rate during compound application. Temperature Control: Maintain a constant and physiological temperature (e.g., 35-37°C) throughout the experiment. Increase Sample Size: Record from a larger number of cells to obtain statistically significant data.
Current rundown observed after applying this compound. Channel Desensitization: Prolonged exposure to an activator can sometimes lead to channel desensitization or "rundown". Seal Instability: The gigaohm seal may be deteriorating over time.Time-Course Experiment: Monitor the current over time after applying this compound to characterize the rundown. Use a consistent application time for all concentrations. Seal Quality: Ensure a high-resistance (>1 GΩ) and stable seal before applying the compound.
Unexpected hERG block at high concentrations. Off-Target Effects or Biphasic Response: Some activators can exhibit blocking effects at higher concentrations. Compound Precipitation: this compound may precipitate at high concentrations in your experimental buffer.Full Concentration-Response Curve: Perform a full concentration-response curve to identify any biphasic effects. Solubility Check: Visually inspect your solutions for any signs of precipitation. Consider using a vehicle with better solubilizing properties if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the effects of this compound on wild-type hERG channels.

Parameter Value Experimental Condition Reference
EC50 (Pre-pulse Current) 28.6 µMWild-Type hERG[3][4][5][6]
EC50 (Tail Current) 11.2 µMWild-Type hERG[3][4][5][6]
Maximal Pre-pulse Current Increase 952 ± 41%100 µM this compound at +40 mV[3][4][5][6]
Maximal Tail Current Increase 238 ± 13%100 µM this compound at -30 mV[3][4][5][6]
Shift in Voltage Dependence of Inactivation (ΔV0.5) +74.5 mV30 µM this compound[3][5]

Experimental Protocols

This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to assess hERG activation by this compound.

Manual Whole-Cell Patch-Clamp Protocol for hERG Activation
  • Cell Preparation:

    • Culture mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.

    • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

    • Resuspend cells in the external solution and allow them to recover for at least 30 minutes before recording.

  • Solutions:

    • Internal Solution (Pipette Solution): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

    • External Solution (Bath Solution): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store at -20°C. Perform serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and typically below 0.5%.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before applying any voltage protocols.

    • Maintain a constant temperature (e.g., 35-37°C) using a temperature control system.

  • Voltage Protocol and Data Acquisition:

    • Use a voltage protocol designed to assess both activation and inactivation properties of the hERG channel. A typical protocol would be:

      • Hold the cell at a resting potential of -80 mV.

      • Apply a depolarizing pre-pulse to a range of potentials (e.g., from -60 mV to +60 mV in 20 mV increments) for 1-2 seconds to induce channel activation and inactivation.

      • Follow with a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.

    • Record currents before (control) and after the application of different concentrations of this compound. Ensure a stable baseline is achieved before applying the compound and that the effect has reached a steady state before recording.

  • Data Analysis:

    • Measure the peak tail current amplitude at the beginning of the repolarizing step.

    • Plot the normalized tail current as a function of the pre-pulse potential to generate the activation curve. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope factor (k).

    • To assess inactivation, use a two-pulse protocol. A conditioning pulse to a depolarizing potential (e.g., +40 mV) of varying duration is followed by a test pulse to the same potential to measure the fraction of available channels.

    • Plot the normalized current as a function of the conditioning pulse duration to determine the rate of inactivation.

    • To determine the EC50, plot the percentage increase in current as a function of the this compound concentration and fit the data with a Hill equation.

Signaling Pathways and Workflows

Visual representations of the hERG channel gating mechanism and a typical experimental workflow.

hERG_Gating_and_AZSMO23 cluster_channel_states hERG Channel Gating States cluster_azsmo23_effect This compound Mechanism of Action Closed Closed Open Open Closed->Open Activation (Slow) Depolarization Open->Closed Deactivation (Slow) Repolarization Inactivated Inactivated Open->Inactivated Inactivation (Fast) Depolarization Inactivated->Open Recovery (Fast) Repolarization AZSMO23 This compound AZSMO23->Inactivated Shifts V0.5 of Inactivation to more positive potentials

Caption: hERG channel gating and the effect of this compound.

experimental_workflow start Start cell_prep Cell Preparation (hERG-expressing cell line) start->cell_prep solution_prep Solution Preparation (Internal, External, this compound) start->solution_prep patch_clamp_setup Patch-Clamp Setup cell_prep->patch_clamp_setup solution_prep->patch_clamp_setup giga_seal Giga-seal Formation (>1 GΩ) patch_clamp_setup->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell stabilization Stabilization (5-10 min) whole_cell->stabilization control_recording Control Recording (Vehicle) stabilization->control_recording compound_application This compound Application (Concentration-response) control_recording->compound_application experimental_recording Experimental Recording compound_application->experimental_recording data_analysis Data Analysis (EC50, V0.5 shift) experimental_recording->data_analysis end End data_analysis->end

References

troubleshooting variability in AZSMO-23 electrophysiology data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZSMO-23 in electrophysiology experiments. The information is tailored to scientists and drug development professionals working with this hERG channel activator.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
AZ-001 The activating effect of this compound is smaller than the published data. Suboptimal Compound Concentration: Incorrect final concentration of this compound. Temperature Sensitivity: hERG channel kinetics are temperature-dependent.[1] Voltage Protocol: The specific voltage-clamp protocol used can significantly influence the observed effect of a compound.[2] Cell Health: Poor cell health can lead to reduced hERG channel expression and function.[3]Compound Preparation: Verify the accuracy of your stock solution and final dilutions. Ensure proper mixing. Temperature Control: Maintain a stable and consistent temperature throughout the experiment, ideally at or near physiological temperature (35-37°C).[4][5] Protocol Adherence: Use the recommended voltage protocols for studying hERG activators. For this compound, a protocol that adequately assesses changes in the voltage dependence of inactivation is crucial.[6][7] Cell Culture: Use cells at a low passage number and ensure optimal culture conditions. Discard any cells that appear unhealthy.
AZ-002 High cell-to-cell variability in the response to this compound. Inconsistent Seal Resistance: A poor or variable seal resistance will lead to inaccurate current measurements. Variable hERG Expression: The level of hERG channel expression can vary between individual cells. Compound Wash-in Time: Insufficient or inconsistent time for this compound to reach its target.Seal Quality: Aim for a high-resistance seal (>1 GΩ) for all recordings. Monitor seal resistance throughout the experiment. Stable Expression: If using a stable cell line, ensure it has been properly maintained. For transient transfections, optimize the transfection protocol to improve consistency. Equilibration Time: Allow for a consistent and adequate equilibration period after applying this compound before recording.
AZ-003 The baseline hERG current is unstable or "runs down" over time. Intracellular Solution Composition: Lack of ATP or GTP in the internal solution can lead to current rundown. Dialysis of Cellular Components: Essential intracellular factors for channel function may be lost during whole-cell recording.Internal Solution: Supplement your intracellular solution with Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) to support channel function. Perforated Patch-Clamp: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.
AZ-004 This compound appears to have an inhibitory effect at certain voltages. Complex Mechanism of Action: While primarily an activator, the effect of this compound can be voltage-dependent. At some potentials, particularly those where inactivation is less prominent, other effects might be unmasked. Off-Target Effects: this compound is not entirely selective for hERG and can interact with other ion channels.[7]Detailed I-V Analysis: Carefully analyze the current-voltage relationship to understand the voltage-dependent effects of this compound. Selective Blockers: Use selective blockers for other channels to isolate the hERG-specific effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a type 2 hERG channel activator.[8] Its primary mechanism is a significant depolarizing shift in the voltage dependence of inactivation, with no substantial effect on the voltage dependence of activation.[6][7] This leads to an increased hERG current, particularly at positive membrane potentials where the channel would normally be inactivated.

Q2: What are the expected quantitative effects of this compound on wild-type hERG channels?

A2: The following table summarizes the key quantitative data for this compound's effect on wild-type hERG channels as reported in the literature.

ParameterValue
EC50 (Pre-pulse Current) 28.6 µM
EC50 (Tail Current) 11.2 µM
Pre-pulse Current Increase (at 100 µM, +40 mV) 952 ± 41%
Tail Current Increase (at 100 µM, -30 mV) 238 ± 13%
Shift in Voltage Dependence of Inactivation +74.5 mV
Data sourced from Zhang et al., 2015.[6][7]

Q3: Does this compound affect other ion channels?

A3: Yes, this compound is not completely selective for hERG channels. It has been shown to block hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5 channels, and to activate hCav1.2/β2/α2δ channels.[7][9]

Q4: Are there specific hERG channel mutations that alter the effect of this compound?

A4: Yes, the effect of this compound is sensitive to certain mutations in the hERG channel. For instance, it blocks the hERG Y652A mutant, while its activator activity is enhanced in the hERG F656T mutant. It also inhibits the non-inactivating G628C/S631C mutant.[7]

Q5: What are the recommended solutions for this compound electrophysiology?

A5: While specific solution compositions can vary, a typical extracellular solution would be a buffered saline solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4). The intracellular solution should contain a high potassium concentration (e.g., in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2).

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound

This protocol is a general guideline for assessing the effect of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

  • Cell Preparation:

    • Culture cells expressing hERG channels under standard conditions.

    • Plate cells onto glass coverslips at an appropriate density for patch-clamping 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Recording:

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

    • Apply gentle suction to form a high-resistance gigaseal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol for Inactivation:

    • A "triple pulse" protocol is recommended to assess the voltage dependence of inactivation.[6]

    • Step 1 (Inactivation): Depolarize the membrane to a potential that ensures all channels are inactivated (e.g., +40 mV for 1 second).

    • Step 2 (Recovery/Steady-State Inactivation): Apply a series of short (e.g., 20 ms) voltage steps to a range of potentials (e.g., from -120 mV to +60 mV) to allow channels to reach a steady state of inactivation.

    • Step 3 (Test Pulse): Return the membrane potential to the initial depolarized potential (e.g., +40 mV) to measure the fraction of channels that are not inactivated.

    • Record baseline currents using this protocol.

  • Compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow for a sufficient equilibration period (e.g., 5-10 minutes) for the compound to exert its effect.

    • Repeat the voltage-clamp protocol to record currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak current during the third step of the protocol for each voltage in the second step.

    • Normalize the currents to the maximum current observed.

    • Plot the normalized current as a function of the voltage in the second step to generate an inactivation curve.

    • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor.

    • Compare the V1/2 in the absence and presence of this compound to quantify the shift in the voltage dependence of inactivation.

Visualizations

AZSMO23_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects AZSMO23 This compound hERG hERG K+ Channel (Kv11.1) AZSMO23->hERG Binds to/Modulates InactivationShift Depolarizing Shift in Voltage Dependence of Inactivation hERG->InactivationShift Alters Gating Properties IncreasedCurrent Increased Outward K+ Current InactivationShift->IncreasedCurrent Leads to

Caption: Putative signaling pathway of this compound action on the hERG K+ channel.

Troubleshooting_Workflow Start Start: Variability in this compound Data CheckProtocol Is the Voltage Protocol Correct for Inactivation? Start->CheckProtocol CheckTemp Is Temperature Stable and at Physiological Level? CheckProtocol->CheckTemp Yes FixProtocol Action: Implement Triple-Pulse Protocol CheckProtocol->FixProtocol No CheckSeal Is Seal Resistance >1 GΩ and Stable? CheckTemp->CheckSeal Yes FixTemp Action: Use Temperature Controller (35-37°C) CheckTemp->FixTemp No CheckCells Are Cells Healthy and Low Passage? CheckSeal->CheckCells Yes FixSeal Action: Re-patch or Discard Cell CheckSeal->FixSeal No CheckSolutions Are Compound and Recording Solutions Correctly Prepared? CheckCells->CheckSolutions Yes FixCells Action: Use New Batch of Cells CheckCells->FixCells No FixSolutions Action: Prepare Fresh Solutions CheckSolutions->FixSolutions No End Resolved: Consistent Data CheckSolutions->End Yes FixProtocol->CheckTemp FixTemp->CheckSeal FixSeal->CheckCells FixCells->CheckSolutions FixSolutions->End

Caption: Troubleshooting workflow for this compound electrophysiology experiments.

References

how to improve seal resistance in AZSMO-23 patch clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve seal resistance in AZSMO-23 patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "giga-seal" and why is it critical for patch clamp experiments?

A giga-seal, or gigaseal, is a high-resistance electrical seal (greater than 1 GΩ) formed between the cell membrane and the tip of the patch pipette.[1][2] This high resistance is crucial as it minimizes the leak current, thereby reducing noise and allowing for high-quality, sensitive recordings of ion channel activity.[3][4]

Q2: Are there specific challenges to achieving a giga-seal when using automated patch clamp systems for screening compounds like this compound?

Yes, while automated systems increase throughput, achieving high-resistance seals can still be a challenge. Planar patch clamp, often used in automated systems, relies on the interaction between the cell membrane and a chip substrate.[1] Factors such as the cell suspension quality, the composition of intracellular and extracellular solutions, and the chip material can all influence the success rate of giga-seal formation.[5] For high-throughput screening of compounds like this compound, consistent and high success rates in seal formation are essential for reliable data.[6]

Q3: Can the composition of my recording solutions affect seal resistance?

Absolutely. The ionic composition of both the internal (pipette) and external (bath) solutions is a significant factor.[7] Divalent cations like Ca²⁺ and Mg²⁺ in the recording solutions are generally understood to promote seal formation.[7] Additionally, maintaining a slightly lower osmolarity in the internal solution compared to the external solution (e.g., internal ~270-290 mOsm, external ~300 mOsm) can aid in seal formation and stability.[8][9]

Q4: I'm using an automated patch clamp system. What are "seal enhancers" and should I use them?

Seal enhancers are chemicals added to the recording solutions to promote the formation of high-resistance seals in planar patch clamp systems.[1] A commonly used enhancer is CaF₂. However, the fluoride (B91410) ions (F⁻) in CaF₂ can sometimes interfere with the biophysical properties of the ion channel under study.[1] An alternative that has been explored is BaSO₄, which may be better suited for certain ion channels, such as non-K⁺-conducting Ca²⁺-activated channels.[1] When working with a novel compound like this compound, it is crucial to consider if the seal enhancer might interact with the compound or the target channel.

Troubleshooting Guides

Problem 1: Difficulty achieving a giga-seal (>1 GΩ).

This is a common issue for both novice and experienced electrophysiologists.[7] Below is a systematic approach to troubleshooting poor seal formation.

Troubleshooting Workflow for Poor Seal Formation

G cluster_0 Initial Checks cluster_1 Procedural Adjustments cluster_2 Advanced Troubleshooting start Start: Low Seal Resistance check_cells Are cells healthy and at optimal confluency? start->check_cells check_solutions Are solutions fresh, filtered, and at correct osmolarity? check_cells->check_solutions check_pipette Is the pipette tip clean, smooth, and of appropriate resistance? check_solutions->check_pipette pressure Is positive pressure adequate and consistent upon approach? check_pipette->pressure approach Is the approach to the cell slow and controlled? pressure->approach suction Is gentle, steady suction being applied? approach->suction fire_polish Consider fire-polishing pipette tips. suction->fire_polish reducing_agents Add reducing agents (e.g., DTT, TCEP) to the external solution. fire_polish->reducing_agents laminar_flow Apply gentle laminar flow over the cell. reducing_agents->laminar_flow seal_enhancers For automated systems, evaluate different seal enhancers (e.g., BaSO4). laminar_flow->seal_enhancers end Giga-seal Achieved seal_enhancers->end

Caption: A step-by-step workflow for troubleshooting poor giga-seal formation.

Potential Solutions & Methodologies:

  • Cell Health: Ensure you are patching healthy, viable cells. Unhealthy cells will not form good seals.[8]

  • Pipette Preparation:

    • Glass Type: Borosilicate glass is a common choice.[7]

    • Pipette Resistance: For whole-cell recordings, a pipette resistance of 3-7 MΩ is often a good starting point.[9]

    • Fire-Polishing: Polishing the pipette tip with a microforge can create a smoother surface, which can improve seal formation.[8][9]

    • Cleanliness: Ensure your pipette is free of debris. Dust is a major enemy of patch clamping.[10]

  • Solution Composition:

    • Filtration: Filter all recording solutions to remove particulate matter.

    • Osmolarity: Maintain the internal solution at a slightly lower osmolarity (10-15 mOsm less) than the external solution.[9]

    • Reducing Agents: The addition of reducing agents like DTT or TCEP to the external bath solution has been shown to enhance the success of giga-seal formation and improve seal longevity.[7]

  • Mechanical Stability:

    • Laminar Flow: Applying a gentle, constant laminar flow (1-10 mm/s) over the cell can increase the mechanical stability of the seal, leading to higher resistances and longer recording times.[3][4]

Problem 2: The seal forms but is unstable and deteriorates over time.

An unstable seal can limit the duration and quality of your recordings.[7]

Factors Influencing Seal Stability

G cluster_0 Key Factors cluster_1 Influences Seal_Stability Seal Stability Mechanical_Vibration Mechanical Vibration Seal_Stability->Mechanical_Vibration Solution_Quality Solution Quality Seal_Stability->Solution_Quality Cell_Health Cell Health Seal_Stability->Cell_Health Pipette_Properties Pipette Properties Seal_Stability->Pipette_Properties Air_Table Anti-vibration Table Mechanical_Vibration->Air_Table Acoustic_Noise Acoustic Noise Mechanical_Vibration->Acoustic_Noise Freshness Solution Freshness Solution_Quality->Freshness Filtration Filtration Solution_Quality->Filtration Metabolic_State Metabolic State Cell_Health->Metabolic_State Adhesion Membrane Adhesion Cell_Health->Adhesion Tip_Geometry Tip Geometry Pipette_Properties->Tip_Geometry Surface_Cleanliness Surface Cleanliness Pipette_Properties->Surface_Cleanliness

Caption: Key factors and their influences on the stability of a patch clamp seal.

Potential Solutions & Methodologies:

  • Mechanical Stability:

    • Ensure your setup is on an anti-vibration table and shielded from air currents and acoustic vibrations.

    • As mentioned, a gentle laminar flow can significantly improve seal longevity.[4]

  • Reducing Agents: The presence of reducing agents in the bath solution has been observed to maintain the integrity of the seal for longer periods, especially at strong hyperpolarizing voltages.[7]

  • Pressure System: Check for leaks in your pressure tubing. Inconsistent pressure can lead to seal instability.[8][10]

Data on Improving Seal Resistance

The following tables summarize quantitative data from studies on improving seal resistance.

Table 1: Effect of Reducing Agents on Seal Formation

ConditionSeal Resistance > 0.5 GΩ (Success Rate)
Ambient Control~45%
With DTT in Bath Solution~66.5%

Data adapted from a study on DRG neurons.[7]

Table 2: Effect of Laminar Flow on Seal Resistance and Recording Duration

ParameterImprovement with Laminar Flow (1-10 mm/s)
Recording TimesUp to 100% longer
Current Noise (Irms)Decreased by over 40%
Low Initial Seal Resistance (<1 GΩ)Average increase of 56% (± 24%)

Data from a study using a microfluidic chip.[3]

Experimental Protocols

Protocol 1: Application of Reducing Agents

  • Prepare Stock Solutions: Prepare a stock solution of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in deionized water.

  • Working Solution: On the day of the experiment, dilute the stock solution into your standard external/bath solution to the desired final concentration (e.g., 1-2 mM DTT).

  • Application: Perfuse the recording chamber with the external solution containing the reducing agent before and during the patch clamp attempt.

  • Procedure: Approach the cell and form a seal as you would normally. The presence of the reducing agent in the bath is intended to facilitate the formation and improve the stability of the giga-seal.[7]

Protocol 2: Using a Laminar Flow System

  • System Setup: Position a microfluidic perfusion system or a simple perfusion pencil in the recording chamber, ensuring the output is directed towards the patch pipette.

  • Flow Rate: Adjust the flow rate to a gentle stream (1-10 mm/s) that acts along the symmetry axis of the cell-pipette.[3][4]

  • Procedure: After forming an initial seal (even a low-resistance one), initiate the laminar flow.

  • Observation: Monitor the seal resistance. In many cases, the resistance will increase and stabilize under the gentle flow. The flow can also help to maintain the seal for longer recording durations.[3]

References

minimizing off-target effects of AZSMO-23 in cardiac ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZSMO-23 and troubleshooting potential issues related to its off-target effects on cardiac ion channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2][3] Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation of the hERG channel, leading to an increase in both pre-pulse and tail currents.[1][2][4]

Q2: What are the known off-target effects of this compound on cardiac ion channels?

A2: this compound is not selective for the hERG channel and has been shown to interact with several other cardiac ion channels. It blocks hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5 channels, and it activates hCav1.2/β2/α2δ channels.[1][2][3]

Q3: My experimental results show an unexpected change in the cardiac action potential morphology after applying this compound. What could be the cause?

A3: This is likely due to the compound's off-target effects. While this compound is a hERG activator, which would be expected to alter repolarization, its concurrent block and activation of other key cardiac ion channels can lead to complex and sometimes counterintuitive changes in the action potential duration and shape. A thorough analysis of the effects on individual ion channels is recommended to understand the net effect.

Q4: How can I experimentally minimize or account for the off-target effects of this compound?

A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target (hERG activation) effect. To account for these effects, a panel of experiments on the known off-target channels (hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ) should be conducted. This will allow for a comprehensive understanding of the compound's activity profile. Additionally, consider using specific blockers for the off-target channels to isolate the effects of this compound on hERG.

Q5: Are there structural analogs of this compound with a different activity profile?

A5: Yes, the structure-activity relationship for this compound is very subtle. Close analogs of this compound have been shown to act as hERG inhibitors rather than activators.[1][2] This highlights the sensitivity of the hERG channel pharmacology to small structural modifications.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent hERG activation - Compound degradation- Pipette solution instability- Cell line variability- Prepare fresh stock solutions of this compound for each experiment.- Ensure the quality and stability of your internal and external solutions.- Use a consistent cell passage number and ensure healthy cell morphology.
Unexpected pro-arrhythmic events in cellular models - Complex interplay of on-target and off-target effects.- Perform concentration-response curves for all known target and off-target channels.- Use computational modeling to predict the integrated effect of this compound on the cardiac action potential.- Experimentally dissect the contribution of each current using specific ion channel blockers.
Difficulty isolating hERG current - Overlapping activation/inactivation kinetics of other channels.- Use specific voltage protocols designed to isolate the hERG tail current.- Apply known blockers of other channels present in your expression system (e.g., TTX for sodium channels, nifedipine (B1678770) for L-type calcium channels).
High variability in off-target channel block/activation - State-dependent binding of this compound.- Temperature sensitivity.- Standardize voltage protocols to ensure the channel is in a consistent state during drug application.- Maintain a stable recording temperature, as ion channel kinetics and drug binding can be temperature-dependent.

Quantitative Data Summary

The following table summarizes the known effects of this compound on various cardiac ion channels. Data is derived from concentration-effect curves presented in scientific literature.[1]

Ion ChannelEffect of this compoundPotency (EC50/IC50)
hERG (Kv11.1) ActivationEC50 (pre-pulse): 28.6 µMEC50 (tail current): 11.2 µM
hKv4.3-hKChIP2.2 InhibitionConcentration-dependent block observed
hCav3.2 InhibitionConcentration-dependent block observed
hKv1.5 InhibitionConcentration-dependent block observed
hCav1.2/β2/α2δ ActivationConcentration-dependent activation observed

Experimental Protocols

Detailed methodologies for assessing the effects of this compound on its primary target and major off-target cardiac ion channels are provided below. These protocols are based on standard automated and conventional patch-clamp electrophysiology techniques.

hERG (Kv11.1) Channel Assay
  • Objective: To measure the activation of hERG channels by this compound.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Solutions:

    • External: (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal: (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES; pH 7.2 with KOH.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +40 mV for 1000 ms (B15284909) to activate and then inactivate the channels.

    • Repolarize to -30 mV for 1000 ms to record the deactivating tail current.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Record baseline hERG currents using the voltage protocol.

    • Perfuse the cell with increasing concentrations of this compound.

    • Allow the drug effect to reach a steady state at each concentration before recording.

    • Measure the peak tail current amplitude at -30 mV.

Off-Target Ion Channel Panel Screening
  • Objective: To characterize the effects of this compound on hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ.

  • Methodology: Automated patch-clamp electrophysiology (e.g., IonWorks) is recommended for higher throughput.

  • General Procedure:

    • Use cell lines stably expressing the specific ion channel of interest.

    • Employ channel-specific external and internal solutions and voltage protocols.

    • Obtain baseline recordings.

    • Apply a range of this compound concentrations.

    • Normalize the current in the presence of the compound to the baseline current to determine the percentage of inhibition or activation.

Visualizations

Signaling and Experimental Workflow Diagrams

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing target ion channel) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Internal & External) solution_prep->patch_clamp compound_prep This compound Preparation (Stock and working solutions) drug_app Drug Application (Increasing concentrations) compound_prep->drug_app voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol baseline_rec Baseline Current Recording voltage_protocol->baseline_rec baseline_rec->drug_app effect_rec Record Current with Drug drug_app->effect_rec data_acq Data Acquisition effect_rec->data_acq norm Normalization to Baseline data_acq->norm conc_resp Concentration-Response Curve norm->conc_resp param_calc Calculate EC50/IC50 conc_resp->param_calc

Caption: Experimental workflow for assessing this compound effects.

Cardiac_Action_Potential cluster_channels Cardiac Ion Channels hERG hERG (IKr) (Repolarization) Action_Potential Cardiac Action Potential hERG->Action_Potential hCav1_2 hCav1.2 (ICa,L) (Plateau Phase) hCav1_2->Action_Potential hKv4_3 hKv4.3 (Ito) (Early Repolarization) hKv4_3->Action_Potential hKv1_5 hKv1.5 (IKur) (Repolarization) hKv1_5->Action_Potential hCav3_2 hCav3.2 (ICa,T) (Depolarization) hCav3_2->Action_Potential AZSMO_23 This compound AZSMO_23->hERG Activates AZSMO_23->hCav1_2 Activates AZSMO_23->hKv4_3 Inhibits AZSMO_23->hKv1_5 Inhibits AZSMO_23->hCav3_2 Inhibits

Caption: this compound interaction with cardiac ion channels.

References

Technical Support Center: hERG Current Recording with AZSMO-23 - Temperature Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing temperature during hERG (human Ether-à-go-go-Related Gene) current recordings when using the activator AZSMO-23. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control important for hERG current recordings?

Temperature significantly influences the biophysical properties of the hERG channel.[1][2][3] Increased temperatures can accelerate activation, inactivation, recovery from inactivation, and deactivation kinetics.[1] This can lead to larger current amplitudes and faster decay kinetics.[4] For drug safety testing, performing recordings at physiological temperatures (typically 35-37°C) is often recommended to better correlate in vitro data with in vivo cardiac risk.[1][5] However, working at physiological temperatures can be more challenging due to reduced seal stability.[3][6]

Q2: What is this compound and how does it affect hERG channels?

This compound is a type 2 activator of the hERG K+ channel.[7][8] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[7][8][9] This leads to a substantial increase in both the pre-pulse and tail currents of the hERG channel.[7][8][9]

Q3: How does temperature affect the potency of compounds acting on hERG channels?

The effect of temperature on compound potency is compound-specific.[10] Some compounds show a marked temperature sensitivity with a significant shift in potency at physiological temperatures, while others are less affected.[1] For example, the inhibitory effect of erythromycin (B1671065) on hERG is significantly more potent at physiological temperature compared to room temperature.[3][4] Therefore, it is crucial to determine the optimal temperature for assessing the effects of a specific compound like this compound.

Experimental Protocols

Protocol for Temperature Optimization of hERG Current Recording with this compound

This protocol outlines a systematic approach to determine the optimal temperature for recording hERG currents in the presence of this compound.

1. Cell Culture and Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Culture cells according to standard protocols.

  • Prepare a single-cell suspension for patch-clamp experiments.

2. Solutions:

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

  • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings.

  • Maintain a seal resistance of ≥1 GΩ.[11]

  • Use a temperature control system to clamp the recording site at the desired temperatures.[5][12]

4. Voltage Protocol:

  • A recommended voltage protocol to elicit hERG currents is a step-ramp protocol.[13]

  • Holding Potential: -80 mV

  • Depolarization Step: +40 mV for 500 ms

  • Repolarization Ramp: Ramp down to -80 mV over 100 ms.

  • Repeat this protocol every 5 seconds.[11][14]

5. Temperature Optimization Workflow:

  • Establish a stable whole-cell configuration at room temperature (e.g., 22-25°C).

  • Record baseline hERG currents until a stable recording is achieved (<10% rundown over 5 minutes).[14]

  • Increase the temperature in a stepwise manner (e.g., 25°C, 30°C, 35°C, 37°C). Allow the temperature to equilibrate at each step.

  • At each temperature, apply a vehicle control followed by the desired concentration of this compound.

  • Monitor and record the hERG pre-pulse and tail currents.

  • At the end of each experiment, apply a known hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is hERG-mediated.[14]

6. Data Analysis:

  • Measure the peak tail current and the steady-state pre-pulse current at each temperature in the absence and presence of this compound.

  • Calculate the percentage increase in current amplitude induced by this compound at each temperature.

  • Analyze the kinetics of the hERG current, including the time constant of deactivation, at each temperature.

  • Determine the temperature that provides a stable recording with a robust and reproducible effect of this compound.

Data Presentation

Table 1: Effect of Temperature on hERG Channel Kinetics

ParameterRoom Temperature (22-25°C)Physiological Temperature (35-37°C)Reference
Activation SlowerFaster[1][2]
Inactivation SlowerFaster[1][2]
Recovery from Inactivation SlowerFaster[1]
Deactivation SlowerFaster[1][2]
Peak Tail Current Amplitude LowerHigher (approx. 2-3 fold increase)[1][4][5]
Decay of Outward Tail Current SlowerFaster (approx. 2-3 times)[1]

Table 2: Pharmacological Properties of this compound on hERG Channels

ParameterValueReference
Mechanism of Action Type 2 hERG Activator; depolarizing shift in voltage dependence of inactivation[7][8]
EC50 (Pre-pulse Current) 28.6 µM[7][8]
EC50 (Tail Current) 11.2 µM[7][8]
Effect at 100 µM (Pre-pulse Current at +40 mV) 952 ± 41% increase[7][8]
Effect at 100 µM (Tail Current at -30 mV) 238 ± 13% increase[7][8]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing cell line) Patch_Clamp Whole-Cell Patch Clamp (Seal ≥1 GΩ) Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Patch_Clamp Baseline Record Baseline hERG Current (Room Temperature) Patch_Clamp->Baseline Temp_Control Stepwise Temperature Increase (25°C, 30°C, 35°C, 37°C) Baseline->Temp_Control Drug_Application Apply Vehicle then this compound (at each temperature) Temp_Control->Drug_Application Blocker Apply hERG Blocker (e.g., E-4031) Drug_Application->Blocker Measure_Current Measure Current Amplitude (Pre-pulse and Tail) Blocker->Measure_Current Analyze_Kinetics Analyze Current Kinetics (Deactivation) Measure_Current->Analyze_Kinetics Determine_Optimal_T Determine Optimal Temperature Analyze_Kinetics->Determine_Optimal_T

Caption: Experimental workflow for temperature optimization of hERG current recording with this compound.

Troubleshooting Guide

Q: My gigaohm seal is unstable at higher temperatures. What can I do?

A: This is a common issue as the cell membrane becomes more fluid at physiological temperatures.[3]

  • Ensure optimal cell health: Use cells from a healthy, sub-confluent culture.

  • Use high-quality glass pipettes: Fire-polish the pipettes to ensure a smooth surface.

  • Apply gentle suction: Use the minimum suction necessary to form a seal.

  • Allow for equilibration: Let the cell and pipette equilibrate at the target temperature before attempting to seal.

  • Consider a lower recording temperature: If stable seals cannot be achieved at 37°C, consider a compromise temperature (e.g., 30-35°C) that still provides a significant temperature-dependent effect.

Q: The hERG current runs down quickly during the recording. How can I minimize this?

A: Current rundown can be a problem in whole-cell patch-clamp recordings.

  • Use ATP in the internal solution: Including MgATP in the internal solution can help maintain channel activity.

  • Minimize the time between whole-cell formation and recording: Plan your experiment to be as efficient as possible.

  • Monitor rundown before drug application: Ensure a stable baseline with less than 10% rundown over a few minutes before applying any compounds.[14]

  • Strict time control: For pharmacological experiments, ensure that the timing of drug application is consistent between experiments.

Q: I am not seeing a significant effect of this compound on the hERG current. What could be the reason?

A:

  • Verify the concentration of this compound: Ensure that the stock solution and dilutions are prepared correctly.

  • Check the health and expression level of the cells: Low hERG expression will result in small currents and may mask the effect of an activator.

  • Ensure complete solution exchange: Make sure that the application of this compound results in a complete exchange of the external solution around the cell.

  • Consider the voltage protocol: The activating effect of this compound is voltage-dependent. Ensure you are using an appropriate voltage protocol to inactivate the channels, as this compound's primary effect is on inactivation.

Q: The current fluctuations are very high, making it difficult to analyze the data. What can I do?

A:

  • Check for electrical noise: Ensure proper grounding of all equipment.

  • Improve seal resistance: A low seal resistance can lead to noisy recordings. Aim for a seal of ≥1 GΩ.[11]

  • Filter the data appropriately: Use a low-pass filter to reduce high-frequency noise, but be careful not to distort the current kinetics. A filter frequency of 2 kHz is often recommended.[14]

  • Ensure stable temperature control: Fluctuations in temperature can cause changes in current amplitude. Use a reliable temperature control system.

References

Technical Support Center: hERG Current Experiments with AZSMO-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZSMO-23 in hERG current experiments. A common point of confusion is the phenomenon of hERG current "rundown" in the presence of this compound. This guide will clarify the expected effects of this compound and provide solutions for genuine current instability.

Troubleshooting Guide: hERG Current Instability with this compound

Issue 1: Rapid increase followed by a perceived "rundown" of hERG current upon application of this compound.

  • Question: After applying this compound, I see a large initial increase in the hERG current, but then the current amplitude seems to decrease over time. Is this rundown?

  • Answer: It is more likely that you are observing the characteristic activating effect of this compound rather than a true current rundown. This compound is a known hERG channel activator. Its primary mechanism is to cause a significant depolarizing shift in the voltage dependence of inactivation, which leads to a substantial increase in the outward hERG current.[1][2][3] The initial large current is the expected activation. The subsequent decrease might be due to several factors unrelated to the compound's primary mechanism, such as developing seal instability or actual current rundown due to intracellular dialysis. It is crucial to first establish a stable baseline recording before drug application.

Issue 2: General hERG current rundown during the experiment.

  • Question: My hERG current is unstable and decreases over time, even before applying this compound. How can I mitigate this?

  • Answer: hERG current rundown is a common issue in whole-cell patch-clamp recordings. It is often caused by the dialysis of essential intracellular components into the patch pipette. Here are several strategies to improve recording stability:

    • Include Mg-ATP in the internal solution: ATP is crucial for maintaining the phosphorylation state of the channel and preventing rundown. A concentration of 1.5-5 mM Mg-ATP in the pipette solution is recommended.[4][5][6]

    • Use the perforated patch-clamp technique: This method uses antibiotics like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane under the pipette tip. This allows for electrical access to the cell while preserving larger intracellular molecules that can prevent rundown.[7][8][9]

    • Maintain a high-quality seal: Ensure a gigaohm seal (≥1 GΩ) is formed between the pipette and the cell membrane to minimize leak currents and improve recording stability.[4]

    • Monitor cell health: Use healthy, low-passage number cells for your experiments. Visually inspect the cells for a smooth membrane and healthy morphology before patching.

    • Stable baseline recording: Before any drug application, ensure a stable baseline recording where the hERG current amplitude varies by less than 10% over a series of consecutive traces (e.g., 25 traces).[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound on hERG channels?

    • A1: this compound is a type 2 hERG channel activator.[1] It works by causing a substantial depolarizing shift (approximately 74.5 mV) in the voltage dependence of inactivation, with no significant effect on the voltage dependence of activation.[1][2] This leads to a significant increase in both the pre-pulse and tail currents of the hERG channel.[1][2][3]

  • Q2: What are the expected quantitative effects of this compound on hERG currents?

    • A2: The effects of this compound are concentration-dependent. The EC50 values for wild-type hERG pre-pulse and tail current activation are approximately 28.6 µM and 11.2 µM, respectively.[1][2][3] At a concentration of 100 µM, this compound has been shown to increase the pre-pulse current at +40 mV by approximately 952 ± 41% and the tail current at -30 mV by 238 ± 13%.[1][2]

  • Q3: Is this compound selective for hERG channels?

    • A3: No, this compound is not highly selective for hERG channels. It has been shown to block other cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and to activate hCav1.2/β2/α2δ channels.[1][2][3]

Data Presentation

Table 1: Quantitative Effects of this compound on Wild-Type hERG Channels

ParameterValueReference
Pre-pulse Current Activation (EC50)28.6 µM[1][2][3]
Tail Current Activation (EC50)11.2 µM[1][2][3]
Pre-pulse Current Increase at 100 µM (+40 mV)952 ± 41%[1][2]
Tail Current Increase at 100 µM (-30 mV)238 ± 13%[1][2]
Shift in Voltage Dependence of Inactivation+74.5 mV[1][2]

Experimental Protocols

1. Whole-Cell Patch-Clamp Protocol for hERG Current Recording

This protocol is adapted from recommendations by the FDA and other sources for assessing drug effects on hERG channels.[4][5]

  • Cell Culture: Use a stable cell line expressing human hERG channels (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before passaging. Use low-passage number cells for recordings.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 1.5 Mg-ATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.

  • Recording Procedure:

    • Prepare cells for patching by plating them on glass coverslips.

    • Pull patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (≥1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before starting the voltage protocol.

    • Apply the voltage protocol and record the baseline hERG current. Ensure the current is stable (<10% rundown) for at least 25 consecutive sweeps before applying any compound.

    • Apply this compound at the desired concentrations via a perfusion system.

    • Record the effect of the compound until a steady-state is reached.

2. Voltage Protocol for Assessing hERG Channel Activation

This is a standard step-ramp protocol to elicit and measure hERG currents.

  • Hold the membrane potential at -80 mV.

  • Depolarize to +40 mV for 2 seconds to activate and then inactivate the channels.

  • Apply a repolarizing ramp from +40 mV to -80 mV over 100 ms. The peak outward current during this ramp is the hERG tail current.

  • Return the holding potential to -80 mV.

  • Repeat this protocol every 5 seconds.

Visualizations

hERG_Gating_Pathway cluster_activation Activation (Slow) cluster_inactivation Inactivation (Fast) cluster_azsmo23 This compound Effect Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization (Deactivation) Inactivated Inactivated State Open->Inactivated Depolarization Inactivated->Open Repolarization (Recovery) AZSMO23 This compound AZSMO23->Inactivated Inhibits Inactivation (Depolarizing shift) experimental_workflow start Start cell_prep Cell Preparation (hERG expressing cell line) start->cell_prep patching Establish Whole-Cell Configuration (GΩ Seal) cell_prep->patching stabilization Stabilize Baseline Current (<10% rundown over 25 sweeps) patching->stabilization control_rec Record Control hERG Current stabilization->control_rec drug_app Apply this compound control_rec->drug_app exp_rec Record hERG Current with this compound drug_app->exp_rec washout Washout (Optional) exp_rec->washout data_analysis Data Analysis (Measure current amplitude, analyze kinetics) exp_rec->data_analysis No Washout washout->data_analysis end End data_analysis->end

References

AZSMO-23 Technical Support Center: Optimizing Data Quality on QPatch and SyncroPatch Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance data quality when studying the fictional compound AZSMO-23 on QPatch or SyncroPatch automated patch clamp systems.

Troubleshooting Guides

This section offers detailed solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Low Seal Resistance (<1 GΩ)

A high seal resistance (gigaseal) is crucial for high-quality patch clamp recordings, as it minimizes leak currents and reduces background noise.[1][2] If you are consistently observing low seal resistance, consider the following troubleshooting steps.

Question: What should I do if I'm experiencing low seal resistance with my cell line when testing this compound?

Answer:

Low seal resistance can stem from several factors related to cell health, solutions, and the instrument itself. Follow these steps to diagnose and resolve the issue:

  • Optimize Cell Culture and Harvesting:

    • Cell Confluence: Ensure your cells are at an optimal confluence, typically around 80%. Overly confluent or sparse cultures can lead to poor cell health and difficulty in achieving a good seal.[3]

    • Harvesting Enzyme: The choice of detachment enzyme is critical. While Trypsin is common, it can sometimes be harsh on cell membranes.[4] Consider switching to a gentler alternative like Accutase, which has been shown to improve cell catching and seal rates on SyncroPatch systems.[5][6]

    • Incubation Time: Minimize the incubation time with the detachment enzyme to prevent damage to the cell membrane.[7]

    • Washing: Wash the cells at least once with PBS after harvesting to remove residual enzyme and debris.[5][6]

  • Evaluate Internal and External Solutions:

    • Solution Filtration: All solutions, especially the internal solution, should be filtered using a 0.22 µm filter to remove any particulate matter that could clog the patch aperture.[8]

    • Seal Enhancers: While QPatch systems are designed to achieve gigaseals in physiological Ringer's solutions without enhancers, for particularly difficult cell lines on SyncroPatch, a seal enhancer solution may be beneficial.[9][10]

    • Fluoride in Internal Solution: Fluoride is often included in internal solutions to improve seal resistance.[11] However, it can sometimes impact the gating of certain ion channels.[1] If you suspect this compound's mechanism is sensitive to fluoride, consider using fluoride-free internal solutions, though this may require further optimization of other parameters to maintain a high success rate.

  • Check Instrument Parameters:

    • Cleaning Cycles: Ensure that the system's fluidics are clean by running the appropriate cleaning and rinsing cycles at the beginning and end of each day.[12]

    • Pressure Settings: Optimize the negative pressure used for cell catching and whole-cell formation. The optimal pressure can be cell-line dependent.[5][6]

Issue 2: Low Experimental Success Rate

A low success rate, defined by the number of wells that yield usable data, can significantly impact the efficiency and cost of your screening campaign for this compound.

Question: My success rate for obtaining high-quality recordings with this compound is below 50%. How can I improve this?

Answer:

Improving the success rate involves a systematic optimization of your entire experimental workflow, from cell preparation to the final recording.

  • Cell Preparation is Key:

    • Healthy Cells: The foundation of a successful experiment is a healthy, robust cell culture.[4] Maintain a consistent passaging schedule and avoid letting cells become over-confluent.[3]

    • Single-Cell Suspension: Ensure you have a high-quality single-cell suspension with minimal clumps and debris. Clumps can block the microfluidic channels or apertures.

  • Optimize Cell Concentration:

    • The optimal cell concentration can vary between cell lines and platforms. A concentration that is too low will result in empty wells, while a concentration that is too high can lead to clogging. For SyncroPatch systems, a good starting point is around 2000 cells per well.[5][6]

  • Refine Instrument Protocols:

    • Whole-Cell Formation: The parameters for rupturing the cell membrane to achieve the whole-cell configuration (e.g., pressure, voltage pulses) should be optimized for your specific cell type.

    • Quality Control (QC) Criteria: Set appropriate QC parameters in the software to filter out poor-quality recordings automatically. A common starting point is a seal resistance >500 MΩ.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding data quality and variability when working with this compound.

Q1: I'm observing a significant rundown of my current after applying this compound. What could be the cause and how can I minimize it?

A1: Current rundown, a gradual decrease in current amplitude over time, can be a significant issue. It can be caused by the compound itself, or by instability of the recording. To minimize rundown:

  • Optimize Intracellular Solution: The composition of the intracellular solution can greatly impact recording stability. Reducing the concentration of free Mg2+ and adding a small amount of Ca2+ has been shown to minimize rundown for certain channels.[7]

  • Voltage Protocol: The frequency of stimulation can also contribute to rundown. Consider increasing the sweep interval to allow the channel more time to recover between pulses.[5]

  • Perforated Patch: If whole-cell rundown is severe, consider using a perforated patch configuration with agents like Escin or Amphotericin B. This maintains the integrity of the intracellular environment.[9]

  • Temperature Control: Running experiments at physiological temperatures can sometimes improve stability, but may also accelerate rundown for some channels. The QPatch and SyncroPatch systems offer temperature control functionalities.[10][13]

Q2: How can I reduce the well-to-well variability in my this compound dose-response curves?

A2: Well-to-well variability can make it difficult to obtain consistent IC50 values. To reduce this:

  • Consistent Cell Quality: Ensure consistent cell quality from one experiment to the next by adhering to strict cell culture protocols.[3]

  • Population Patch Clamp: If available on your system (e.g., using multi-hole QPlates), population patch clamp can average out the variability in ion channel expression across multiple cells, leading to more consistent data.[14][15]

  • Single-Cell Dose Response: Both QPatch and SyncroPatch allow for the application of multiple concentrations of a compound to a single well, generating a full dose-response curve from a single cell. This eliminates cell-to-cell variation as a source of error.[16]

  • Stable Baseline: Ensure a stable baseline recording before applying this compound. The software on both platforms allows for monitoring of baseline parameters.

Q3: What are the best practices for preparing this compound solutions for automated patch clamp experiments?

A3: Proper compound handling is crucial for accurate results.

  • Solvent Effects: Determine the maximum concentration of your solvent (e.g., DMSO) that does not affect the ion channel of interest. Typically, this is kept below 0.5%.

  • Solubility: Ensure that this compound is fully dissolved in your external solution at all tested concentrations. Precipitation can clog the fluidics of the system.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation.

Experimental Protocols & Data Presentation

Protocol 1: Optimizing Cell Preparation for High Success Rates

This protocol provides a general framework for preparing cells for use on QPatch or SyncroPatch systems.

Methodology:

  • Cell Culture: Culture cells in their recommended medium and incubate at 37°C and 5% CO2. Passage cells when they reach 70-80% confluency.[3] Do not allow cells to become over-confluent.[3]

  • Harvesting: a. Aspirate the culture medium and wash the cells twice with Ca2+/Mg2+-free PBS.[3] b. Add an appropriate volume of Accutase to cover the cell monolayer.[5][6] c. Incubate at 37°C for 3-5 minutes, or until cells are detached. d. Gently tap the flask to dislodge the cells.[3] e. Add serum-free medium to inactivate the Accutase and transfer the cell suspension to a conical tube.

  • Washing and Resuspension: a. Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2 minutes. b. Aspirate the supernatant and resuspend the cell pellet in the appropriate external solution for your experiment. c. Perform a cell count and adjust the concentration to the desired density (e.g., 2 x 10^6 cells/mL). d. Place the cell suspension in the system's cell hotel.

ParameterRecommendationRationale
Cell Confluency 70-80%Optimal for cell health and ion channel expression.[3]
Detachment Enzyme AccutaseGentler on cell membranes, potentially improving seal rates.[5][6]
Washing Steps Minimum of 1 wash with PBSRemoves residual enzyme and debris.[5][6]
Cell Density 1-5 x 10^6 cells/mLVaries by system; optimize for your specific cell line.
Protocol 2: Standard Voltage Protocol for a Voltage-Gated Ion Channel

This is an example of a typical voltage-step protocol to assess the effect of this compound on a voltage-gated sodium channel.

Methodology:

  • Holding Potential: Hold the cell at a potential where the channels are in a closed state (e.g., -100 mV).

  • Test Pulse: Apply a depolarizing step (e.g., to 0 mV for 20 ms) to activate the channels.

  • Inter-sweep Interval: Set an appropriate interval between pulses (e.g., 10 seconds) to allow for recovery from inactivation.[5]

  • Baseline Recording: Record a stable baseline current for at least 3 minutes before compound application.

  • Compound Application: Apply increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration.

  • Washout: After the highest concentration, apply a washout solution to see if the effect of this compound is reversible.

ParameterExample ValuePurpose
Holding Potential -100 mVMaintains channels in a closed, ready-to-be-activated state.
Depolarizing Step 0 mV for 20 msActivates the voltage-gated channels.
Sweep Interval 10 sPrevents cumulative inactivation (rundown).[5]
Number of Sweeps 5-10Establishes a stable baseline.

Visualizations

Troubleshooting_Workflow Start Start: Low Data Quality (Low Seal Resistance or Success Rate) Check_Cells Step 1: Evaluate Cell Quality - Confluency (70-80%)? - Gentle Harvesting (Accutase)? - Single-cell suspension? Start->Check_Cells Cells_OK Cell Quality is Optimal Check_Cells->Cells_OK Yes Optimize_Cells Action: Optimize Cell Culture & Harvesting Protocol Check_Cells->Optimize_Cells No Check_Solutions Step 2: Verify Solutions - Filtered (0.22 um)? - Freshly Prepared? - Correct Composition? Cells_OK->Check_Solutions Optimize_Cells->Check_Cells Solutions_OK Solutions are Correct Check_Solutions->Solutions_OK Yes Optimize_Solutions Action: Remake/Filter Solutions Consider Seal Enhancers Check_Solutions->Optimize_Solutions No Check_Instrument Step 3: Check Instrument Settings - Pressure Settings Optimized? - Correct Protocol Loaded? - System Clean? Solutions_OK->Check_Instrument Optimize_Solutions->Check_Solutions Instrument_OK Settings are Optimal Check_Instrument->Instrument_OK Yes Optimize_Instrument Action: Adjust Instrument Parameters Run Cleaning Cycles Check_Instrument->Optimize_Instrument No End End: Improved Data Quality Instrument_OK->End Optimize_Instrument->Check_Instrument

Caption: A logical workflow for troubleshooting common data quality issues.

Experimental_Workflow cluster_prep Pre-Experiment Preparation cluster_run Automated Patch Clamp Run cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Optimal Confluency) Harvesting 2. Cell Harvesting (e.g., Accutase) Cell_Culture->Harvesting Resuspension 3. Resuspension in External Solution Harvesting->Resuspension Load_System 4. Load Cells & Solutions into QPatch/SyncroPatch Resuspension->Load_System Seal_Formation 5. Cell Catching & Seal Formation Load_System->Seal_Formation Whole_Cell 6. Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline 7. Record Stable Baseline Whole_Cell->Baseline Compound_App 8. Apply this compound (Dose-Response) Baseline->Compound_App QC_Filter 9. Quality Control Filtering Compound_App->QC_Filter Data_Analysis 10. Analyze Data (e.g., IC50) QC_Filter->Data_Analysis

Caption: A typical experimental workflow for testing this compound.

References

Technical Support Center: Optimizing Voltage Protocols for Studying AZSMO-23 Inactivation Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZSMO-23. The focus is on optimizing voltage-clamp protocols to accurately characterize its effects on hERG channel inactivation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected large depolarizing shift in the voltage-dependence of inactivation with this compound. What could be the issue?

A1: Several factors could contribute to this. First, ensure your voltage protocol is sufficient to induce complete inactivation in the presence of this compound. Standard protocols may not be adequate. Initial experiments have shown that depolarization to at least +80 mV might be necessary to achieve full inactivation with this compound.[1] However, be aware that such strong depolarizations can lead to recording instability.

Troubleshooting Steps:

  • Verify Compound Concentration: Confirm the final concentration of this compound in your perfusion solution. The reported EC50 values for prepulse and tail currents are 28.6 µM and 11.2 µM, respectively.[1][2][3]

  • Optimize Depolarization Step: If your recording stability allows, incrementally increase the depolarizing step potential towards +80 mV.

  • Cell Health and Expression: Ensure the cells expressing the hERG channels are healthy and have robust current expression. Low expression levels can make it difficult to resolve the effects of this compound.

  • Use Appropriate Controls: Always include time-matched vehicle controls (e.g., 0.1% DMSO) in your experiments to account for any time-dependent changes in current.[1]

Q2: Our whole-cell recordings are becoming unstable and are frequently lost when we try to apply the strong depolarizing pulses needed to study this compound's effect on inactivation. How can we mitigate this?

A2: This is a known challenge when working with this compound due to the significant shift in inactivation gating.[1]

Troubleshooting Steps:

  • Seal Quality: Aim for a high seal resistance (>1 GΩ) before breaking into whole-cell configuration. A high-quality seal is more resilient to strong depolarization.

  • Series Resistance Compensation: Use adequate series resistance compensation to minimize voltage errors, which can be exacerbated by the large currents elicited.

  • Alternative Protocols: Consider using a "triple pulse" protocol, which can be effective in quantifying the voltage dependence of inactivation.[1] This involves a long depolarizing prepulse to inactivate the channels, followed by a brief test pulse to various potentials to allow for recovery from inactivation, and then a final depolarizing pulse to assess the extent of recovery.

  • Limit Duration of Strong Depolarization: Keep the duration of the +80 mV step as short as possible while still allowing for complete channel inactivation.

Q3: Is this compound selective for hERG channels?

A3: No, this compound is not selective for hERG channels. It has been shown to block hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5 channels, and activate hCav1.2/β2/α2δ channels.[1][2][3] Therefore, when interpreting data from native systems, consider the potential off-target effects of this compound.

Q4: We are working with a non-inactivating hERG mutant (G628C/S631C) and are still seeing some effect from this compound. Is this expected?

Quantitative Data Summary

ParameterValueChannel TypeNotes
EC50 (Prepulse Current) 28.6 µMWild-Type hERG---
EC50 (Tail Current) 11.2 µMWild-Type hERG---
Prepulse Current Increase 952 ± 41%Wild-Type hERGAt 100 µM, +40 mV
Tail Current Increase 238 ± 13%Wild-Type hERGAt 100 µM, -30 mV
Shift in V½ of Inactivation 74.5 mVWild-Type hERGDepolarizing shift
Shift in V½ of Activation No significant shiftWild-Type hERG---

Experimental Protocols

Conventional Whole-Cell Patch Clamp Protocol to Assess Voltage Dependence of Inactivation

This protocol is adapted from methodologies used to characterize this compound.

  • Cell Preparation: Use HEK293 cells stably expressing wild-type hERG channels.

  • Electrophysiological Recording:

    • Achieve whole-cell configuration with a high-quality seal (>1 GΩ).

    • Record currents using an appropriate amplifier and data acquisition system.

    • Use an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

    • Use an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Voltage Protocol (Triple Pulse):

    • Hold the cell at -80 mV.

    • Apply a 4-second prepulse to +40 mV to inactivate the channels.

    • Apply a series of short (e.g., 20 ms) test pulses to a range of voltages (e.g., from -130 mV to +40 mV) to allow for recovery from inactivation.

    • Apply a final depolarizing step to +40 mV to measure the fraction of channels that have recovered from inactivation.

  • Data Analysis:

    • Plot the normalized current from the final depolarizing step against the voltage of the preceding test pulse.

    • Fit the data with a Boltzmann equation to determine the half-inactivation voltage (V½) and the slope factor.

  • Drug Application:

    • First, record baseline currents in the vehicle control solution (e.g., 0.1% DMSO).

    • Then, perfuse the chamber with the desired concentration of this compound (e.g., 30 µM) for 5 minutes before repeating the voltage protocol.

Visualizations

AZSMO23_Mechanism cluster_channel hERG Channel States cluster_drug This compound Effect cluster_outcome Functional Outcome Closed Closed Open Open Closed->Open Activation (Voltage-dependent) Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation (Fast, Voltage-dependent) IncreasedCurrent Increased K+ Efflux (Reduced Inactivation) Open->IncreasedCurrent Inactivated->Open Recovery AZSMO23 This compound AZSMO23->Inactivated Shifts Inactivation Voltage (Depolarizing Direction)

Caption: Mechanism of this compound action on hERG channel gating.

Experimental_Workflow cluster_prep Preparation cluster_protocol Voltage Protocol & Recording cluster_analysis Data Analysis CellCulture Cell Culture (hERG-expressing cells) Patching Whole-Cell Patch Clamp CellCulture->Patching Baseline Record Baseline Current (Vehicle Control) Patching->Baseline DrugApp Apply this compound Baseline->DrugApp PostDrug Record Post-Drug Current DrugApp->PostDrug IV_Plot Plot I-V Relationship PostDrug->IV_Plot Boltzmann Fit with Boltzmann Equation IV_Plot->Boltzmann Compare Compare V½ of Inactivation (Control vs. This compound) Boltzmann->Compare

Caption: Workflow for characterizing this compound effects.

References

Validation & Comparative

A Comparative Analysis of AZSMO-23 and Other Type 2 hERG Activators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization. Dysfunction of the hERG channel is implicated in both congenital and acquired long QT syndrome (LQTS), a disorder that increases the risk of life-threatening cardiac arrhythmias. While hERG channel blockers are a well-known cause of drug-induced LQTS, there is growing interest in hERG channel activators as potential therapeutic agents for LQTS.

hERG activators are broadly classified based on their mechanism of action. Type 2 activators primarily work by attenuating or removing the rapid inactivation of the hERG channel, leading to an increased outward potassium current during the cardiac action potential. This guide provides a comparative overview of AZSMO-23 with other notable type 2 hERG activators, focusing on their electrophysiological effects and mechanisms of action.

Quantitative Comparison of Type 2 hERG Activators

The following table summarizes the key quantitative parameters for this compound and two other well-characterized type 2 hERG activators, PD-118057 and ICA-105574. These parameters were determined using whole-cell patch-clamp electrophysiology on recombinant hERG channels expressed in mammalian cell lines.

CompoundEC50 (µM)Effect on InactivationCurrent IncreaseReference
This compound 11.2 (tail current)74.5 mV depolarizing shift in V1/2 of inactivation238 ± 13% increase in tail current at -30 mV (at 100 µM)[1][2][3]
28.6 (pre-pulse current)952 ± 41% increase in pre-pulse current at +40 mV (at 100 µM)[1][2]
PD-118057 2.9 (for inactivation shift)+19 mV shift in V1/2 of inactivation (at 10 µM)136% increase in peak outward current (at 10 µM)[4][5]
ICA-105574 0.5>180 mV shift in V1/2 of inactivation (at 2 µM)>10-fold potentiation of current amplitudes[6][7]

Experimental Protocols

The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology. The following is a generalized protocol representative of the methodologies used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology for hERG Activator Assessment

1. Cell Culture and Preparation:

  • HEK-293 or CHO cells stably expressing the human hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Whole-cell currents are recorded using an patch-clamp amplifier and acquisition software.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.

  • Cell capacitance and series resistance are compensated.

  • Recordings are typically performed at room temperature or near-physiological temperatures (35-37°C).

4. Voltage Protocols:

  • To assess the effect on current amplitude and activation:

    • From a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds.

    • This is followed by a repolarizing step to a negative potential (e.g., -50 mV) to elicit tail currents.

  • To assess the effect on steady-state inactivation:

    • A three-pulse protocol is typically used. A depolarizing pre-pulse (e.g., to +40 mV) is applied to inactivate the channels.

    • This is followed by a variable-voltage inter-pulse to allow for recovery from inactivation.

    • A final test pulse to the initial depolarizing potential is applied to measure the fraction of available channels.

5. Data Analysis:

  • Current amplitudes are measured at the peak of the tail current and at the end of the depolarizing pulse.

  • Concentration-response curves are generated by fitting the data to the Hill equation to determine the EC50.

  • Voltage-dependence of activation and inactivation curves are fitted with the Boltzmann equation to determine the half-maximal voltage (V1/2) and slope factor.

Signaling Pathways and Mechanisms of Action

Type 2 hERG activators enhance the outward potassium current primarily by interfering with the channel's C-type inactivation process. This is a rapid, voltage-dependent process that reduces ion conduction at positive membrane potentials. By attenuating inactivation, these compounds increase the probability of the channel being in a conducting state during the plateau phase of the cardiac action potential.

hERG_Activation_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG->hERG_open hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Rapid Inactivation K_out K+ (out) hERG_open->K_out K+ Efflux Repolarization Enhanced Repolarization hERG_open->Repolarization Increased K+ Efflux hERG_inactivated->hERG_open Stabilizes Open State K_in K+ (in) Activator Type 2 Activator (e.g., this compound) Activator->hERG_open Binds to open state Activator->hERG_inactivated Prevents/Reduces Inactivation Depolarization Membrane Depolarization Depolarization->hERG Activation

Caption: Mechanism of Type 2 hERG Activators.

The binding sites for type 2 activators are thought to be distinct from those of hERG channel blockers. For instance, studies on PD-118057 suggest it binds to a hydrophobic pocket formed by residues in the pore helix and the S6 segment of adjacent subunits.[4][5] This allosteric modulation is believed to stabilize the open conformation of the channel and destabilize the inactivated state.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel hERG channel activator using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hERG-expressing cell line (e.g., HEK-293) Cell_Plating 2. Plate cells onto coverslips for recording Cell_Culture->Cell_Plating Solutions 3. Prepare internal and external recording solutions Cell_Plating->Solutions Patch 4. Obtain whole-cell patch-clamp configuration Baseline 5. Record baseline hERG currents using voltage protocols Patch->Baseline Compound_App 6. Perfuse cells with varying concentrations of the test compound Baseline->Compound_App Record_Effect 7. Record hERG currents in the presence of the compound Compound_App->Record_Effect Measure 8. Measure current amplitude, activation, and inactivation kinetics Record_Effect->Measure Concentration_Response 9. Plot concentration-response curves and calculate EC50 Measure->Concentration_Response Voltage_Dependence 10. Analyze shifts in the voltage-dependence of activation and inactivation Measure->Voltage_Dependence Comparison 11. Compare effects to known activators and controls Concentration_Response->Comparison Voltage_Dependence->Comparison

Caption: Workflow for hERG Activator Electrophysiology.

Conclusion

This compound is a potent type 2 hERG channel activator that, like other compounds in its class such as PD-118057 and ICA-105574, primarily acts by attenuating channel inactivation. While all three compounds lead to a significant increase in hERG current, they exhibit different potencies and magnitudes of effect on the voltage dependence of inactivation. ICA-105574 appears to be the most potent of the three, with a sub-micromolar EC50 and a dramatic shift in the inactivation V1/2. This compound demonstrates a substantial increase in both pre-pulse and tail currents with a significant, albeit smaller than ICA-105574, shift in inactivation. The detailed characterization of these compounds provides valuable tools for understanding the molecular mechanisms of hERG channel gating and for the development of novel therapeutic strategies for long QT syndrome. Further investigation into the specific binding sites and structure-activity relationships of these type 2 activators will be crucial for designing next-generation compounds with improved efficacy and safety profiles.

References

A Comparative Guide to the Mechanisms of Action of hERG K+ Channel Activators: AZSMO-23 versus RPR260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two prominent human Ether-à-go-go-Related Gene (hERG) potassium channel activators: AZSMO-23 and RPR260243. The information presented herein is supported by experimental data to aid researchers in understanding the distinct pharmacological profiles of these compounds.

At a Glance: Key Mechanistic Differences

This compound and RPR260243 represent two distinct classes of hERG channel activators. This compound is classified as a Type 2 activator , primarily affecting the voltage dependence of channel inactivation. In contrast, RPR260243 is a Type 1 activator , with its principal effect being the dramatic slowing of channel deactivation.

FeatureThis compoundRPR260243
Activator Type Type 2Type 1
Primary Mechanism Induces a significant depolarizing shift in the voltage dependence of inactivation.Dramatically slows the rate of channel deactivation.
Effect on Activation No significant shift in the voltage dependence of activation.No significant effect on steady-state activation parameters.[1]
Effect on Inactivation Causes a +74.5 mV depolarizing shift in the voltage dependence of inactivation.[2][3]Induces a positive shift in the voltage dependence of inactivation.[4]
Selectivity Not hERG selective; also affects other cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ.[2]Displays no activator-like effects on other tested voltage-dependent ion channels, including the closely related erg3 K+ channel.[1]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative effects of this compound and RPR260243 on hERG channel function as determined by electrophysiological studies.

Table 1: Potency of hERG Channel Activation

CompoundParameterValueCell TypeReference
This compound EC50 (Pre-pulse current at +40 mV)28.6 µMCHO cells[2]
EC50 (Tail current at -30 mV)11.2 µMCHO cells[2]
RPR260243 EC50 (Peak tail current)15.0 ± 1.9 µMXenopus oocytes (split channels)[4]

Note: The EC50 for RPR260243 was determined using split hERG1a channels, which may not perfectly reflect the potency on wild-type channels.

Table 2: Modulation of hERG Channel Currents and Gating

CompoundParameterEffectConcentrationReference
This compound Pre-pulse current at +40 mV952 ± 41% increase100 µM[2]
Tail current at -30 mV238 ± 13% increase100 µM[2]
Voltage dependence of inactivation (V½)+74.5 mV shift30 µM[2][3]
RPR260243 Deactivation time constant (τdeact) at -40 mV~4-fold increase (from 67 ± 3 ms (B15284909) to 272 ± 6 ms)30 µM[4]
Mid-point of Itail-end/Itail-peak-Vret relationship~-60 mV shift30 µM[4]

Signaling Pathway and Mechanism of Action Diagrams

The distinct mechanisms of this compound and RPR260243 on the hERG channel gating process are illustrated below.

AZSMO23_Mechanism cluster_hERG hERG Channel Gating Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery AZSMO23 This compound AZSMO23->Inactivated Shifts voltage-dependence of inactivation to more depolarized potentials

Mechanism of Action of this compound.

RPR260243_Mechanism cluster_hERG hERG Channel Gating Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery RPR260243 RPR260243 RPR260243->Open Dramatically slows deactivation RPR260243->Inactivated Attenuates inactivation Activation_Protocol start Holding Potential -80 mV depolarization Depolarizing Pre-pulse -40 mV to +60 mV (in 10 mV increments) for 2 s start->depolarization Step 1 repolarization Repolarization Step -30 mV for 2 s depolarization->repolarization Step 2 end Return to Holding -80 mV repolarization->end Step 3 Inactivation_Protocol start Holding Potential -80 mV step1 Depolarizing Step 1 +40 mV for 1 s (to inactivate all channels) start->step1 Step 1 step2 Variable Repolarizing Step +60 mV to -120 mV (in 20 mV increments) for 20 ms (to allow recovery from inactivation) step1->step2 Step 2 step3 Depolarizing Step 2 +40 mV for 300 ms (to measure available current) step2->step3 Step 3 end Return to Holding -80 mV step3->end Step 4 Deactivation_Protocol start Holding Potential -80 mV activation Depolarizing Step +40 mV for 2 s (to activate channels) start->activation Step 1 deactivation Repolarizing Step -120 mV to 0 mV (in 10 mV increments) for 4 s (to measure deactivation) activation->deactivation Step 2 end Return to Holding -80 mV deactivation->end Step 3

References

AZSMO-23: A Comparative Selectivity Analysis Against Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of AZSMO-23, a known activator of the hERG (human Ether-a-go-go-Related Gene) potassium channel, against other critical cardiac ion channels. The following data and experimental protocols have been compiled to offer an objective assessment of its performance and potential off-target effects, crucial for drug development and cardiac safety research.

Selectivity Profile of this compound

This compound is a potent activator of the hERG (Kv11.1) channel, which plays a critical role in cardiac repolarization. However, it is not entirely selective and exhibits activity against several other cardiac ion channels.[1][2][3][4] This lack of selectivity is a significant consideration for its potential therapeutic applications and safety profile.

The following table summarizes the effects of this compound on a panel of human cardiac ion channels, as determined by automated electrophysiology assays.[1]

Target Ion ChannelGene NameEffect of this compoundPotency (EC50/IC50)Key Function in Cardiac Action Potential
hERG KCNH2 (Kv11.1)Activation EC50 (pre-pulse): 28.6 µM EC50 (tail current): 11.2 µM[1][2][3]Rapid delayed rectifier K+ current (IKr), crucial for Phase 3 repolarization.
hCav1.2/β2/α2δ CACNA1CActivation Not specifiedL-type Ca2+ current (ICaL), responsible for the plateau phase (Phase 2).
hKv4.3-hKChIP2.2 KCND3Block Not specifiedTransient outward K+ current (Ito), contributes to early repolarization (Phase 1).
hCav3.2 CACNA1HBlock Not specifiedT-type Ca2+ current, involved in pacemaker activity.
hKv1.5 KCNA5Block Not specifiedUltra-rapid delayed rectifier K+ current (IKur), important in atrial repolarization.
hNav1.5 SCN5ANo significant effect reported-Fast Na+ current (INa), responsible for the rapid depolarization (Phase 0).
hKv7.1-hKCNE1 KCNQ1/KCNE1No significant effect reported-Slow delayed rectifier K+ current (IKs), contributes to Phase 3 repolarization.
hHCN4 HCN4No significant effect reported-"Funny" current (If), involved in sinoatrial node pacemaker activity.

Experimental Protocols

The selectivity of this compound was primarily assessed using automated electrophysiology platforms, specifically the IonWorks HT and IonWorks Quattro systems.[1] These systems enable medium- to high-throughput screening of ion channel activity in heterologously expressed human cardiac ion channels.

General Electrophysiology Protocol:
  • Cell Lines: Stably transfected cell lines expressing the specific human cardiac ion channels of interest were used.

  • Compound Application: this compound was applied to the cells at various concentrations to determine its effect on ion channel function.

  • Voltage Clamp: A whole-cell voltage-clamp technique was employed to measure the ionic currents flowing through the specific channels.

  • Voltage Protocols: Specific voltage protocols were designed and applied for each ion channel to elicit and measure the relevant currents. For instance, for hERG channels, a "triple pulse" protocol was used to quantify the voltage dependence of inactivation.[1]

  • Data Acquisition and Analysis: The resulting currents were recorded and analyzed to determine the potency (EC50 for activation or IC50 for inhibition) and mechanism of action of this compound on each channel.

Specific Ion Channel Assay Details:
  • hERG (Kv11.1): Both pre-pulse and tail currents were measured to assess activation. A specific voltage protocol was used to determine the shift in the voltage dependence of inactivation, which was identified as the primary mechanism of hERG activation by this compound.[1]

  • Other Cardiac Ion Channels (hNav1.5, hCav1.2/β2/α2δ, hKv4.3-hKChIP2.2, hKv7.1-hKCNE1, hHCN4, hKv1.5, and hCav3.2): These channels were also tested using the IonWorks platforms with voltage protocols optimized for each specific channel.[1]

Visualizing the Impact of this compound on Cardiac Action Potential

The following diagram illustrates the different phases of the ventricular cardiac action potential and the key ion channels involved. The channels affected by this compound are highlighted, demonstrating its multi-target profile.

cluster_AP Ventricular Cardiac Action Potential cluster_channels Key Ion Channels cluster_azsmo This compound Effects Phase 0 Phase 0 Phase 1 Phase 1 Nav15 Nav1.5 (INa) Phase 0->Nav15 Depolarization Phase 2 Phase 2 Kv43 Kv4.3 (Ito) Phase 1->Kv43 Early Repolarization Phase 3 Phase 3 Cav12 Cav1.2 (ICaL) Phase 2->Cav12 Plateau Phase 4 Phase 4 hERG hERG (IKr) Phase 3->hERG Repolarization Kv71 Kv7.1 (IKs) Phase 3->Kv71 Kv15 Kv1.5 (IKur) Cav32 Cav3.2 Activation Activation Block Block AZSMO23 This compound AZSMO23->Kv43 Blocks AZSMO23->Cav12 Activates AZSMO23->hERG Activates AZSMO23->Kv15 Blocks AZSMO23->Cav32 Blocks

Caption: Cardiac action potential phases and the corresponding ion channels affected by this compound.

Experimental Workflow for Automated Electrophysiology

The diagram below outlines a typical workflow for assessing the selectivity profile of a compound like this compound using an automated electrophysiology system.

cluster_prep Preparation cluster_assay Automated Electrophysiology Assay (e.g., IonWorks) cluster_analysis Data Analysis Cell_Culture Cell Line Culture (Expressing Target Ion Channel) Cell_Plating Cell Plating into Microfluidic Plate Cell_Culture->Cell_Plating Compound_Prep Compound Dilution (this compound) Compound_Addition Compound Application Compound_Prep->Compound_Addition Seal_Formation Gigaseal Formation Cell_Plating->Seal_Formation Whole_Cell_Access Whole-Cell Configuration Seal_Formation->Whole_Cell_Access Baseline_Recording Baseline Current Recording Whole_Cell_Access->Baseline_Recording Baseline_Recording->Compound_Addition Post_Compound_Recording Post-Compound Current Recording Compound_Addition->Post_Compound_Recording Data_Extraction Raw Data Extraction Post_Compound_Recording->Data_Extraction Current_Analysis Current Amplitude and Kinetics Analysis Data_Extraction->Current_Analysis Concentration_Response Concentration-Response Curve Generation (EC50/IC50) Current_Analysis->Concentration_Response Selectivity_Profile Selectivity Profile Determination Concentration_Response->Selectivity_Profile

References

AZSMO-23: Contrasting Effects on hERG Y652A and F656T Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

AZSMO-23, a known activator of the human ether-a-go-go-related gene (hERG) potassium channel, exhibits distinctly different and opposing effects on the hERG Y652A and F656T mutants. While it enhances the activity of the F656T mutant, it paradoxically blocks the Y652A mutant channel. This differential activity underscores the critical role of specific amino acid residues in the hERG channel pore domain for drug interaction and modulation. This guide provides a comprehensive comparison of the effects of this compound on these two clinically relevant hERG mutants, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the key quantitative findings from electrophysiological studies of this compound on wild-type (WT) hERG and the Y652A and F656T mutants.[1][2][3][4]

TargetParameterValue (this compound)Effect
Wild-Type (WT) hERG Pre-pulse Current EC5028.6 µM[1][2][3][4]Activation
Tail Current EC5011.2 µM[1][2][3][4]Activation
Pre-pulse Current Increase (at 100 µM)952 ± 41%[1][2]Activation
Tail Current Increase (at 100 µM)238 ± 13%[1][2]Activation
Voltage Dependence of Inactivation Shift74.5 mV (depolarizing)[1][2]Activation
hERG Y652A Mutant Channel ActivityNot specifiedBlockade[1][2][4]
hERG F656T Mutant Channel ActivityNot specifiedEnhanced Activation[1][2][4]

Mechanism of Action

This compound is classified as a type 2 hERG activator.[2] Its primary mechanism of action on the wild-type channel involves a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1][2] This leads to an increased potassium ion (K+) efflux during the cardiac action potential, which is crucial for cardiac repolarization.

The contrasting effects observed with the Y652A and F656T mutants highlight the critical role of these specific residues in the S6 domain of the hERG channel pore, a region known to be a binding site for many hERG-modulating drugs.[5][6][7][8][9][10] The Y652A mutation transforms this compound from an activator into a blocker, suggesting that the tyrosine residue at position 652 is essential for its activation mechanism. Conversely, the F656T mutation enhances the activator effect of this compound, indicating that the phenylalanine at this position may sterically or electrostatically hinder the optimal binding of this compound for activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed interaction of this compound with the hERG channel and the general experimental workflow used to characterize its effects.

cluster_membrane Cell Membrane cluster_pore Pore Domain (S6) cluster_mutants Mutant Effects hERG hERG K+ Channel (Kv11.1) K_ion hERG->K_ion Increased Efflux (Activation) Y652 Y652 F656 F656 AZSMO23 This compound AZSMO23->hERG Binds to pore domain Y652A Y652A Mutant F656T F656T Mutant AZSMO23_Y652A This compound AZSMO23_Y652A->Y652A Blocks Channel AZSMO23_F656T This compound AZSMO23_F656T->F656T Enhances Activation

Caption: Interaction of this compound with hERG channel mutants.

start Start cell_culture Cell Culture (e.g., HEK293 cells) start->cell_culture transfection Transfection with hERG WT or Mutant Plasmids cell_culture->transfection electrophysiology Electrophysiology Recording (Automated or Conventional Patch-Clamp) transfection->electrophysiology drug_application Application of this compound (Concentration-Response) electrophysiology->drug_application data_analysis Data Analysis (e.g., EC50 calculation, current amplitude) drug_application->data_analysis results Results data_analysis->results

Caption: Experimental workflow for hERG electrophysiology.

Experimental Protocols

The characterization of this compound's effects on hERG channels was conducted using standard electrophysiological techniques.[1][2][3]

Cell Lines and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of ion channels.

  • Cells are transiently or stably transfected with plasmids encoding either the wild-type hERG channel or the specific mutant channels (Y652A or F656T).

Electrophysiology:

  • Automated Electrophysiology: High-throughput screening is performed using automated patch-clamp systems (e.g., IonWorks HT). This allows for rapid assessment of compound effects on a large number of cells.

  • Conventional Electrophysiology: Whole-cell patch-clamp technique is used for detailed mechanistic studies. This method provides high-resolution recording of ion channel currents.

  • Voltage Protocols: Specific voltage protocols are applied to the cells to elicit hERG currents. A typical protocol involves a depolarizing pre-pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as current amplitude, voltage-dependence of activation and inactivation, and the concentration-response relationship for the compound. EC50 values are calculated by fitting the concentration-response data to a Hill equation.

Conclusion and Implications

The divergent effects of this compound on the hERG Y652A and F656T mutants provide valuable insights into the molecular determinants of hERG channel pharmacology.[1][2] These findings are significant for:

  • Structure-Activity Relationship (SAR) Studies: The data can inform the design of more selective and potent hERG modulators by highlighting key interaction points within the channel pore.

  • Safety Pharmacology: Understanding how subtle changes in the hERG channel can alter drug responses is crucial for predicting and mitigating the risk of drug-induced cardiac arrhythmias.

  • Therapeutic Development: For conditions like Long QT Syndrome, where hERG function is impaired, developing activators with specific binding profiles is a promising therapeutic strategy.[2] The enhanced activation by this compound in the F656T mutant suggests a potential avenue for developing mutant-specific therapies.

References

Comparative In-Vitro Analysis of AZSMO-23: A Novel hERG Activator for Anti-Arrhythmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive in-vitro comparison of AZSMO-23, a novel compound with demonstrated anti-arrhythmic potential, against established anti-arrhythmic agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new cardiac therapies.

This compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been characterized as a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1] Its unique mechanism of action suggests a potential therapeutic window for arrhythmias, particularly those associated with delayed repolarization, such as Long QT Syndrome. This document outlines the electrophysiological profile of this compound and compares its activity with Amiodarone, a broad-spectrum multi-channel blocker, and Ranolazine, a selective late sodium current inhibitor.

Electrophysiological Profile and Comparative Efficacy

The anti-arrhythmic potential of a compound is largely determined by its interaction with various cardiac ion channels. In-vitro patch-clamp electrophysiology studies are crucial for elucidating these interactions. The following tables summarize the quantitative data for this compound in comparison to Amiodarone and Ranolazine.

Table 1: Comparative Activity on hERG (IKr) Potassium Channels

CompoundMechanismEC50 / IC50 (µM)Key Findings
This compound ActivatorEC50 (tail current) = 11.2 µM[1][2][3]Significantly increases hERG channel current by shifting the voltage dependence of inactivation.[1][2]
Amiodarone BlockerIC50 = 0.8 ± 0.1 µM[4]Potent blocker of the rapid delayed rectifier potassium current (IKr), a Class III anti-arrhythmic effect.[4]
Ranolazine BlockerIC50 ≈ 12 µMBlocks IKr, contributing to QT prolongation, but this effect is offset by its primary mechanism.[5]

Table 2: Comparative Effects on Other Key Cardiac Ion Channels

CompoundTarget Ion ChannelCurrentIC50 (µM)Species/Cell Line
This compound hKv4.3-hKChIP2.2ItoBlocker (activity reported)[1][6][7]Heterologous expression
hCav3.2ICa,TBlocker (activity reported)[1][6][7]Heterologous expression
hKv1.5IKurBlocker (activity reported)[1][6][7]Heterologous expression
hCav1.2/β2/α2δICa,LActivator (activity reported)[1][6][7]Heterologous expression
Amiodarone NaV1.5 (Late)INaL3.0 ± 0.9[4]HEK293 Cells
NaV1.5 (Peak)INa178.1 ± 17.2 (tonic block)[4]HEK293 Cells
CaV1.2ICa,L3.6 ± 1.0[4]HEK293 Cells
Ranolazine NaV1.5 (Late)INaL~5-21[8]Canine ventricular myocytes
NaV1.5 (Peak)INa>100 (use-dependent)[5]Atrial myocytes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Automated Patch-Clamp Electrophysiology for Ion Channel Profiling

Objective: To determine the potency and mechanism of action of test compounds on specific cardiac ion currents (e.g., hERG, hNav1.5, hCav1.2) expressed in stable cell lines.

Materials:

  • HEK293 or CHO cells stably expressing the human ion channel of interest.

  • Automated patch-clamp system (e.g., IonWorks Quattro, SyncroPatch 768PE).

  • PatchPlate or equivalent planar array consumables.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES; pH 7.3 with KOH.

  • Test compounds (this compound, Amiodarone, Ranolazine) dissolved in DMSO and diluted to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution, wash with an appropriate buffer, and resuspend to the desired concentration.

  • System Priming: Prime the fluidics of the automated patch-clamp system with internal and external solutions.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a compound plate.

  • Experiment Execution:

    • Dispense cell suspension into the wells of the PatchPlate.

    • Establish whole-cell patch-clamp configurations through automated procedures.

    • Record baseline ion channel activity using a specific voltage-clamp protocol tailored to the channel being studied.

    • Apply vehicle control and then increasing concentrations of the test compound, with an incubation period of 3-5 minutes for each concentration.

    • Record ion currents at each concentration.

  • Data Analysis:

    • Measure the relevant current amplitude (e.g., peak current, tail current) for each well.

    • Normalize the data to the vehicle control.

    • Plot concentration-response curves and fit with a suitable equation (e.g., Hill equation) to determine EC50 or IC50 values.

Conventional Whole-Cell Patch-Clamp for Mechanistic Studies

Objective: To characterize the detailed mechanism of action, such as effects on voltage-dependence of activation and inactivation.

Materials:

  • Isolated primary cardiomyocytes or a suitable cell line expressing the channel of interest.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system for solution exchange.

  • Solutions as described in the automated protocol.

Procedure:

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Cell Plating: Plate cells in a recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Apply specific voltage protocols to elicit and measure the ion current of interest.

    • For voltage-dependence of activation, apply depolarizing steps to a range of potentials and measure the resulting peak current.

    • For voltage-dependence of inactivation, apply a pre-pulse to various potentials followed by a test pulse to measure the non-inactivated channel population.

  • Compound Application: Perfuse the chamber with the test compound at a defined concentration for a set duration (e.g., 5 minutes) and repeat the voltage-clamp recordings.[6]

  • Data Analysis:

    • Construct current-voltage (I-V) relationship curves.

    • Generate conductance-voltage curves for activation and steady-state inactivation curves.

    • Fit the curves with a Boltzmann function to determine the half-maximal voltage (V1/2) and slope factor (k) before and after compound application.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for in-vitro validation.

G cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects hERG hERG (Kv11.1) Channel IKr I_Kr Current hERG->IKr Generates AZSMO23 This compound AZSMO23->hERG Activates Inactivation Voltage-Dependent Inactivation Shifted AZSMO23->Inactivation Causes Repol Accelerated Repolarization IKr->Repol Drives Inactivation->hERG APD Action Potential Duration Shortened Repol->APD AntiArr Anti-Arrhythmic Effect APD->AntiArr Leads to

Caption: Proposed signaling pathway for this compound's anti-arrhythmic action.

G start Start: Select Target Ion Channel cell_prep Cell Preparation (Stable Cell Line or Primary Myocytes) start->cell_prep patch_clamp Whole-Cell Patch-Clamp (Automated or Manual) cell_prep->patch_clamp baseline Record Baseline Current patch_clamp->baseline compound_app Apply Test Compound (e.g., this compound) baseline->compound_app post_drug_rec Record Post-Drug Current compound_app->post_drug_rec data_analysis Data Analysis (IC50/EC50, G-V curves) post_drug_rec->data_analysis end End: Characterize Profile data_analysis->end

Caption: General experimental workflow for in-vitro electrophysiological validation.

References

Comparative Efficacy of AZSMO-23 in Different Cell Expression Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of AZSMO-23, a known activator of the human ether-a-go-go-related gene (hERG) potassium channel, in different cell expression systems. This document is intended for researchers, scientists, and drug development professionals working on ion channel pharmacology and cardiac safety assessment. While direct comparative data for this compound in various cell lines is limited, this guide synthesizes available data and discusses the implications of cell system choice on experimental outcomes.

Executive Summary

This compound is a type 2 activator of the hERG K+ channel (Kv11.1), primarily functioning by inducing a depolarizing shift in the voltage dependence of inactivation.[1][2] Experimental data on wild-type (WT) hERG channels, predominantly generated using Chinese Hamster Ovary (CHO) cells, demonstrates significant activation of both pre-pulse and tail currents. This guide presents the available quantitative data, details the experimental protocols used for these assessments, and provides a comparative overview of commonly used cell expression systems, namely CHO and Human Embryonic Kidney (HEK) 293 cells. The choice of expression system is a critical factor that can influence the biophysical and pharmacological properties of heterologously expressed ion channels.

Data Presentation: Efficacy of this compound on hERG Channels

The following table summarizes the quantitative data on the efficacy of this compound on wild-type and mutant hERG channels, as determined by electrophysiological studies. The data for WT hERG was generated in a CHO-K1 stable cell line.[1]

Cell LinehERG VariantParameterValueReference
CHO-K1Wild-Type (WT)Pre-pulse Current EC5028.6 µM[1][2]
CHO-K1Wild-Type (WT)Tail Current EC5011.2 µM[1][2]
CHO-K1Wild-Type (WT)Pre-pulse Current Increase at 100 µM952 ± 41%[1][2]
CHO-K1Wild-Type (WT)Tail Current Increase at 100 µM238 ± 13%[1][2]
Doxycycline-inducible CHO-K1Y652A MutantActivityBlocker[1][2]
Doxycycline-inducible CHO-K1F656T MutantActivityEnhanced Activator[1][2]
Doxycycline-inducible CHO-K1G628C/S631C MutantActivityInhibitor[1][2]

Comparison of Cell Expression Systems: CHO vs. HEK293

While the primary data for this compound's effect on WT hERG was obtained using CHO cells, both CHO and HEK293 cells are widely used for studying hERG pharmacology.[1][3] The choice between these systems can have implications for the experimental results.

FeatureCHO CellsHEK293 Cells
Endogenous K+ Currents Little to no endogenous delayed rectifier K+ current.Express endogenous voltage-gated K+ currents.
Transfection Efficiency Generally lower transient transfection efficiency.High transient transfection efficiency.
Glycosylation Can have non-human glycosylation patterns.Produces human-like glycosylation patterns.
Use in hERG Assays Widely used for stable expression of hERG for safety screening.Commonly used for both transient and stable hERG expression studies.

For the study of a potassium channel activator like this compound, the lower level of endogenous potassium currents in CHO cells can be advantageous, as it provides a "cleaner" background to isolate the activity of the exogenously expressed hERG channels. Conversely, the human origin of HEK293 cells may offer a more physiologically relevant post-translational modification environment, such as glycosylation, which could influence channel function and drug interaction.

Experimental Protocols

The following methodologies are based on the key experimental procedures used to characterize this compound.

Cell Culture and Expression
  • CHO-K1 cells stably expressing wild-type hERG were used for the primary efficacy studies.[1]

  • Mutant hERG channels (Y652A, F656T, and G628C/S631C) were expressed in doxycycline-inducible CHO-K1 cells.[1]

  • HEK293 cells were utilized for the expression of other ion channels to test the selectivity of this compound.[1]

  • Cells were maintained using standard tissue culture techniques.[1]

Electrophysiology
  • Automated Electrophysiology (IonWorks HT/Quattro): Used for initial screening and characterization of this compound's effect on hERG and other cardiac ion channels. This high-throughput method allows for the recording of ion channel currents from multiple cells simultaneously.[1]

  • Conventional Whole-Cell Patch-Clamp: Employed to characterize the mechanism of action of this compound. This technique provides high-resolution recordings of ion channel activity from a single cell.[1]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with KOH.

  • Voltage Protocols:

    • Activation Protocol: From a holding potential of -80 mV, cells were depolarized to various test potentials followed by a repolarizing step to elicit tail currents.

    • Inactivation Protocol (Triple Pulse): A depolarizing pre-pulse to inactivate the channels, followed by a short test pulse to various potentials to allow for recovery from inactivation, and a final depolarizing pulse to assess the extent of inactivation.[1]

Visualizations

This compound Signaling Pathway

AZSMO23_Signaling_Pathway AZSMO23 This compound hERG hERG (Kv11.1) Channel AZSMO23->hERG binds and modulates Inactivation Voltage-Dependent Inactivation AZSMO23->Inactivation inhibits (depolarizing shift) hERG->Inactivation undergoes K_efflux K+ Efflux hERG->K_efflux facilitates Repolarization Membrane Repolarization K_efflux->Repolarization leads to Electrophysiology_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing CHO or HEK293 cells Harvesting Harvest and prepare cell suspension Cell_Culture->Harvesting Patching Whole-cell patch clamp (manual or automated) Harvesting->Patching Recording Record baseline hERG currents Patching->Recording Drug_Application Apply this compound Recording->Drug_Application Post_Drug_Recording Record hERG currents in presence of this compound Drug_Application->Post_Drug_Recording Washout Washout compound Post_Drug_Recording->Washout Data_Acquisition Acquire current traces Post_Drug_Recording->Data_Acquisition Analysis Analyze current amplitude, voltage-dependence, and kinetics Data_Acquisition->Analysis EC50 Calculate EC50 values Analysis->EC50

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AZSMO-23

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of AZSMO-23, a potent hERG K+ channel activator. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of analogous chemical compounds, including chlorinated aromatic compounds, benzimidazole (B57391) derivatives, and pyridinecarboxamides. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

Researchers, scientists, and drug development professionals must treat this compound as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] All waste must be managed in accordance with local, state, and federal regulations.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that the full toxicological profile of this compound is not widely documented, a cautious approach is mandatory. The compound should be handled as a hazardous substance. Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particulates.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal exposure and potential absorption.
Body Protection A laboratory coat or a chemical-resistant apron.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.Minimizes the risk of inhaling potentially harmful dust.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step to prevent hazardous reactions and ensure compliant disposal.[3] this compound waste, due to its chemical structure, falls into the category of halogenated organic waste.

Table 2: Disposal Parameters for this compound

ParameterGuideline
Waste Stream Halogenated Organic Waste.[4]
Container Type Use a designated, leak-proof container made of a material compatible with the waste. The container must have a secure, tight-fitting lid.[3][4][5]
Container Labeling The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1][5]
Storage Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents.[1][5] The area must be cool, dry, and well-ventilated.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the disposal of solid this compound, contaminated materials, and empty containers.

  • Waste Collection :

    • Collect solid this compound waste, along with any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves), in the designated and clearly labeled hazardous waste container.[1]

    • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Disposal of Empty Containers :

    • Thoroughly empty the original container of all residual this compound.

    • The first rinse of the container with a suitable solvent (e.g., methanol (B129727) or ethanol) must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[1] It is prudent to collect the first three rinses as hazardous waste.[1]

    • After triple rinsing and allowing the container to air-dry completely, deface or remove the original label.[6] The clean, rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, taking care to avoid generating dust.[1]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into the designated hazardous waste container.[1][4]

    • Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[1]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

  • Final Disposal :

    • When the hazardous waste container is approximately 80% full, arrange for its collection and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[1][4] Do not overfill containers.[4]

    • The most common and recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.[7]

AZSMO23_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage full Container Full? storage->full full->container No ehs Contact EHS for Pickup full->ehs Yes disposal Final Disposal by Licensed Contractor (Incineration) ehs->disposal end End disposal->end

References

Essential Safety and Logistical Information for Handling AZSMO-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of AZSMO-23, a potent hERG K+ channel activator. The following procedures are designed to ensure laboratory safety and proper experimental execution.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its benzimidazole (B57391) core structure necessitates stringent safety measures. The following PPE is mandatory when handling this compound in solid (powder) or solution form:

PPE CategoryRequired EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential absorption.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a properly fitted respirator (e.g., N95 or higher) is recommended.Minimizes inhalation of the compound.

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Storage and Disposal Plan

Storage:

  • Store this compound powder at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Keep the container tightly sealed in a dry, well-ventilated place.

Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Treat all contaminated labware and packaging as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols

The following is a detailed methodology for characterizing the electrophysiological effects of this compound on the hERG K+ channel, based on established research.[2][3][4]

Automated Electrophysiology (Patch-Clamp):

StepProcedureDetails and Parameters
1. Cell Culture Culture Chinese Hamster Ovary (CHO) cells stably expressing the wild-type (WT) hERG channel.Maintain cells in appropriate culture medium supplemented with antibiotics and serum.
2. Cell Preparation Harvest cells using a non-enzymatic cell dissociation solution.Resuspend cells in an extracellular solution and maintain at room temperature.
3. Electrophysiology Use an automated patch-clamp system (e.g., IonWorks Barracuda).Whole-cell voltage-clamp recordings.
4. Voltage Protocol Apply a specific voltage protocol to elicit and measure hERG channel currents.Pre-pulse: Depolarize to +40 mV for a set duration. Repolarization Step: Repolarize to -30 mV to measure tail current.
5. Compound Application Prepare this compound stock solutions in DMSO. Dilute to final concentrations in the extracellular solution.Final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.
6. Data Acquisition Record pre-pulse and tail currents before and after the application of this compound.Data is typically acquired using specialized software associated with the patch-clamp system.
7. Data Analysis Analyze the concentration-dependent effects of this compound on hERG channel currents.Calculate EC50 values for the potentiation of pre-pulse and tail currents.

Quantitative Data Summary

The following table summarizes the reported electrophysiological effects of this compound on wild-type hERG channels.[2][3]

ParameterValueDescription
Pre-pulse Current EC50 28.6 µMThe concentration of this compound that produces half-maximal activation of the pre-pulse current.
Tail Current EC50 11.2 µMThe concentration of this compound that produces half-maximal activation of the tail current.
Pre-pulse Current Increase (at 100 µM) 952 ± 41%The percentage increase in the pre-pulse current at +40 mV in the presence of 100 µM this compound.
Tail Current Increase (at 100 µM) 238 ± 13%The percentage increase in the tail current at -30 mV in the presence of 100 µM this compound.
Mechanism of Action Depolarizing shift in the voltage dependence of inactivationThis compound primarily enhances hERG channel activity by altering its inactivation gating, with no significant effect on the voltage dependence of activation.[2][3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for handling this compound and its effect on the hERG channel.

AZSMO23_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal A Receive & Log This compound B Store at -20°C or -80°C A->B C Prepare Stock Solution (in DMSO) B->C D Prepare Working Dilutions (in Extracellular Solution) C->D F Perform Electrophysiology Experiment D->F Apply Compound E Don Personal Protective Equipment E->F G Record Data F->G I Dispose of Contaminated Waste Properly F->I Waste H Decontaminate Work Surfaces G->H H->I J Remove & Dispose of PPE I->J

Caption: Experimental workflow for handling this compound.

hERG_Channel_Activation Closed Closed State Open Open State Closed->Open Activation (Voltage-Dependent) Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation (Fast) Inactivated->Open Recovery from Inactivation AZSMO23 This compound AZSMO23->Inactivated Shifts Voltage Dependence

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.